3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-5,6-dichloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOUSHWZVOIJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321877 | |
| Record name | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4853-52-5 | |
| Record name | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5,6-dichloropyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
This guide provides a comprehensive technical overview of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical validation, and critical applications, particularly for professionals in pharmaceutical research and development.
Introduction: A Versatile Scaffold in Drug Discovery
This compound is a substituted pyrazine derivative recognized for its utility as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its rigid, planar structure, combined with multiple functional groups—an amine, a carboxylic acid, and two chlorine atoms—offers a rich platform for chemical modification and the construction of novel molecular architectures. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 4853-52-5 .[1][2] Its strategic importance lies in its role as a precursor to compounds targeting a range of biological pathways, including ion channels.[3]
Section 1: Core Physicochemical Properties and Identifiers
A precise understanding of a compound's physical and chemical properties is foundational to its application in synthesis and formulation. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 4853-52-5 | [1][2] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |
| Molecular Weight | 208.00 g/mol | [1] |
| Appearance | Solid (Typically a pale yellow or off-white powder) | Inferred from synthesis descriptions |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |
Section 2: Synthesis and Mechanistic Rationale
The most prevalent and industrially relevant synthesis of this compound involves the hydrolysis of its corresponding methyl ester, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS No: 1458-18-0).[2][4] This transformation is a classic example of a saponification reaction followed by an acid workup.
Causality Behind the Experimental Design
The choice of a base-mediated hydrolysis is deliberate. The ester functional group is susceptible to nucleophilic attack by hydroxide ions (from NaOH or LiOH). This process is significantly more efficient than acid-catalyzed hydrolysis for this substrate, which can be prone to side reactions under harsh acidic conditions. The reaction is heated to reflux to overcome the activation energy barrier, ensuring a complete and timely conversion. Upon completion, the product exists as a sodium carboxylate salt, which is soluble in water. The final, critical step is acidification. By lowering the pH, the carboxylate anion is protonated, converting it into the neutral carboxylic acid. This form has significantly lower solubility in water, causing it to precipitate out of the solution, allowing for easy isolation by filtration.[2][5]
Caption: Workflow for the synthesis of the title compound via hydrolysis.
Detailed Experimental Protocol: Hydrolysis of the Methyl Ester
This protocol is a self-validating system; the identity and purity of the final product should be confirmed using the analytical methods described in Section 4.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 equivalent) in water (approx. 8-10 mL per gram of ester).[2]
-
Base Addition: Add sodium hydroxide (2.0-2.5 equivalents) to the suspension.[2] The use of a slight excess of base ensures the complete consumption of the starting material.
-
Saponification: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is no longer detectable (typically 15-60 minutes).[2]
-
Cooling and Filtration: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature. If any particulate matter is present, filter the solution.
-
Acidification and Precipitation: Slowly add 1N hydrochloric acid to the clear solution while stirring. Monitor the pH. Continue adding acid until the pH is less than 7 (typically pH 2-3), at which point a solid will precipitate.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the collected solid in a vacuum oven to a constant weight to yield this compound.
Section 3: Core Applications in Drug Discovery
This pyrazine derivative is rarely the final active pharmaceutical ingredient (API). Instead, its value lies in its function as a highly adaptable scaffold. The amine and carboxylic acid groups provide handles for amide bond formation, while the chlorine atoms can be substituted via nucleophilic aromatic substitution (SₙAr) reactions.
A primary application is in the synthesis of epithelial sodium channel (ENaC) blockers .[3] ENaC modulators are investigated for treating respiratory diseases by regulating mucus hydration in the airways. In this context, the pyrazine core serves as the central anchor to which other functional groups, responsible for target binding and pharmacokinetic properties, are attached.
Caption: Role as a foundational building block in multi-step API synthesis.
Section 4: Analytical and Quality Control Methodologies
Rigorous analytical chemistry is essential to verify the identity, purity, and stability of any chemical intermediate used in pharmaceutical development.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reversed-phase method (e.g., using a C18 column) with a mobile phase of acetonitrile and water (often with an acid modifier like formic acid or TFA) can effectively separate the product from starting materials and byproducts. Purity is determined by the area percentage of the main peak.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic proton and the amine protons, while the ¹³C NMR will confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The observation of the correct molecular ion peak (and its characteristic isotopic pattern due to the two chlorine atoms) provides strong evidence of the compound's identity.
-
Elemental Analysis: This method provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the molecular formula C₅H₃Cl₂N₃O₂, offering a fundamental confirmation of purity and composition.[5]
Section 5: Safety, Handling, and Storage
-
Hazard Identification: The compound should be regarded as hazardous. Based on related structures, it is likely to cause skin and serious eye irritation. It may also be harmful if inhaled or swallowed, potentially causing respiratory tract irritation.[7][9]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11] Wear appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Nitrite or other chemically resistant gloves.
-
A lab coat.
-
-
Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.[10][12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Conclusion
This compound (CAS: 4853-52-5) is more than just a chemical compound; it is a critical enabler in the field of medicinal chemistry. Its well-defined synthesis, coupled with its versatile chemical functionality, secures its place as a valuable starting material for the development of sophisticated therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to leverage its potential in drug discovery pipelines.
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Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
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ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]
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MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
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3-Amino-5,6-dichloropyrazine-2-carboxylic acid molecular weight
An In-Depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to offer actionable insights into its synthesis, characterization, and application, grounded in established scientific principles and methodologies.
Core Chemical Identity and Significance
This compound (CAS No: 4853-52-5) is a highly functionalized heterocyclic compound.[1][2][3] Its structure, featuring a pyrazine ring substituted with amino, carboxylic acid, and two chloro groups, makes it a versatile scaffold in medicinal chemistry. The strategic placement of these functional groups allows for sequential, regioselective modifications, rendering it an invaluable starting material for the synthesis of complex molecular architectures.
Its primary significance lies in its role as a key building block for developing targeted therapeutics. The pyrazine core is a well-established pharmacophore found in numerous biologically active molecules. This intermediate has been instrumental in the synthesis of compounds targeting critical biological pathways, including kinase signaling and ion channel modulation, which are implicated in oncology and respiratory diseases.[4][5]
Physicochemical and Structural Data
A comprehensive understanding of the compound's properties is fundamental to its effective use in a laboratory setting. The key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2] |
| Molecular Weight | 208.00 g/mol | [1][2] |
| Exact Mass | 206.960236 u | [1] |
| CAS Number | 4853-52-5 | [1][2][3] |
| Appearance | Typically a solid powder | Inferred from synthesis protocols |
| InChI Key | Information not explicitly available for the acid, but related ester is USYMCUGEGUFUBI-UHFFFAOYSA-N | [6][7] |
Synthesis Protocol: Hydrolysis of the Methyl Ester Precursor
The most common and reliable method for preparing this compound is through the basic hydrolysis of its corresponding methyl ester, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS: 1458-18-0).[3] This approach is efficient and yields a high-purity product.
Causality Behind Experimental Choices:
-
Base Selection (NaOH): Sodium hydroxide is a strong, non-nucleophilic base ideal for saponification (ester hydrolysis). It efficiently attacks the electrophilic carbonyl carbon of the ester without engaging in unwanted side reactions with the chloro-substituents on the pyrazine ring under controlled conditions.
-
Solvent (Water): Water serves as both the solvent and the source of the hydroxyl group for the final carboxylic acid. It is inexpensive, non-toxic, and effectively dissolves the sodium hydroxide and the resulting carboxylate salt.
-
Reflux Conditions: Heating the reaction mixture to reflux accelerates the rate of hydrolysis, ensuring the reaction proceeds to completion in a reasonable timeframe (e.g., 15 minutes).[3]
-
Acidification (HCl): After hydrolysis, the product exists as its sodium carboxylate salt. Acidification with a strong acid like hydrochloric acid is essential to protonate the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution, enabling its isolation.
Step-by-Step Experimental Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate (1.0 eq) in deionized water (approx. 8 mL per gram of ester).
-
Base Addition: Add sodium hydroxide (approx. 2.4 eq) to the suspension.
-
Heating: Heat the mixture to reflux with vigorous stirring for approximately 15-20 minutes. The suspension should dissolve as the reaction progresses, forming a clear solution of the sodium salt.
-
Cooling and Filtration: After the reaction is complete, allow the solution to cool to room temperature. If any unreacted starting material is present, filter the solution.
-
Precipitation: Slowly acidify the cooled, clear solution by adding 1N hydrochloric acid dropwise while stirring. Monitor the pH. Continue adding acid until the pH is less than 7, which will cause a solid to precipitate.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Air-dry the product, followed by further drying under vacuum to obtain the final this compound.[3]
Synthesis Workflow Diagram
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3-Amino-5,6-dichloropyrazine-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in the landscape of modern medicinal chemistry. Its rigid pyrazine core, decorated with strategically positioned amino, carboxyl, and chloro substituents, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and characterization, tailored for researchers, scientists, and drug development professionals. Understanding the nuanced behavior of this molecule is crucial for its effective application in the design and discovery of novel therapeutic agents, particularly as an intermediate for potent pharmaceuticals like epithelial sodium channel (ENaC) blockers[1].
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups on the pyrazine ring dictates the molecule's physical and chemical behavior. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group significantly influences the electron density of the aromatic system and the reactivity of the amino group.
Chemical Structure
Caption: Chemical structure of the title compound.
Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 4853-52-5 | [2] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [3] |
| Molecular Weight | 208.00 g/mol | |
| Appearance | Solid, powder | [4] |
| Monoisotopic Mass | 206.96024 Da | [3] |
| SMILES | C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)O | [3] |
| InChI | InChI=1S/C5H3Cl2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12) | [3] |
| Predicted XlogP | 1.8 | [3] |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Synthesis and Purification
The most common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, which is more readily available commercially. This straightforward conversion is efficient and yields the desired carboxylic acid in high purity after simple workup.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol: Hydrolysis of Methyl Ester
This protocol is adapted from established procedures for the saponification of pyrazine carboxylates[2].
-
Dissolution: Suspend Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate (1.0 eq) in water (approx. 8-10 mL per gram of ester).
-
Base Addition: Add sodium hydroxide (2.5 eq) to the suspension.
-
Hydrolysis Reaction: Heat the mixture to reflux for approximately 15-30 minutes. The reaction progress can be monitored by TLC until the starting material is consumed. The solution should become homogeneous as the sodium salt of the carboxylic acid is formed.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. If any solids are present, filter the solution.
-
Acidification: Slowly acidify the clear filtrate with 1N hydrochloric acid while stirring. The target carboxylic acid is insoluble in acidic aqueous media and will precipitate out as a solid. Continue adding acid until the pH is less than 3.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove residual salts and acid. Air-dry the product, followed by drying under a vacuum to yield the final this compound[2].
Causality Insights: The use of sodium hydroxide, a strong base, is essential to attack the electrophilic carbonyl carbon of the ester, initiating the saponification. Heating accelerates this process. Subsequent acidification is critical to protonate the carboxylate anion intermediate, which, due to its lower aqueous solubility compared to its salt form, precipitates from the solution, enabling easy isolation.
Spectroscopic Profile
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic features based on its molecular structure and data from analogous pyrazine derivatives[5][6].
| Technique | Expected Features |
| ¹H NMR | Due to the absence of protons on the pyrazine ring, the spectrum in a solvent like DMSO-d₆ is expected to be simple. Look for a broad singlet corresponding to the two protons of the amino group (-NH₂) and a very broad singlet for the acidic proton of the carboxylic acid (-COOH). The chemical shifts of these protons are highly dependent on solvent and concentration. |
| ¹³C NMR | The spectrum should display five distinct signals: one for the carboxylic acid carbon (δ ~165-170 ppm) and four for the carbons of the pyrazine ring. The carbons attached to the chlorine atoms (C5, C6) and the amino group (C3) will have characteristic shifts influenced by these substituents. |
| FT-IR (cm⁻¹) | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid. - N-H Stretch: Two sharp to medium peaks around 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine. - C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the carboxylic acid. - C=N/C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region. - C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹. |
| Mass Spec (ESI) | - [M-H]⁻: Expected at m/z ≈ 206.0, corresponding to the deprotonated molecule.[3] - [M+H]⁺: Expected at m/z ≈ 208.0, corresponding to the protonated molecule.[3] |
Chemical Reactivity and Derivatization
The molecule's three distinct functional groups—amino, carboxyl, and chloro—are sites for a variety of chemical transformations, making it a versatile intermediate.
Caption: Primary sites of chemical reactivity on the molecule.
-
Carboxylic Acid Group: This group is a versatile handle for forming amides and esters, which is fundamental in drug development for modifying solubility and creating prodrugs. Roughly 25% of all commercial pharmaceuticals contain a carboxylic acid or related amide functional group[7].
-
Amino Group: The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. Its basicity is reduced by the electron-withdrawing effects of the adjacent ring nitrogens and chloro-substituents.
-
Chloro Substituents: The chlorine atoms on the electron-deficient pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAAr). This is a particularly powerful transformation for introducing new functional groups. For instance, the methyl ester precursor readily reacts with ammonia or amines to displace one of the chlorine atoms, typically the one at the 5-position, to form derivatives like 3,5-diamino-6-chloropyrazinecarboxylic acid methyl ester[8].
Representative Protocol: Nucleophilic Substitution
The following protocol illustrates the reactivity of the chloro groups, based on the synthesis of a diamino derivative from the methyl ester precursor[8].
-
Setup: In a three-necked flask equipped with a mechanical stirrer and gas inlet, dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq) in dry dimethyl sulfoxide (DMSO).
-
Heating: Heat the mixture on a steam bath to approximately 65-70 °C until a clear solution is obtained.
-
Nucleophile Addition: Bubble dry ammonia gas into the solution with continued stirring for about 45 minutes while maintaining the temperature.
-
Reaction Monitoring: Follow the reaction's progress by TLC.
-
Workup: Upon completion, cool the reaction mixture and pour it into water. The product, being less soluble, will precipitate.
-
Isolation: Collect the solid product by filtration, wash with water, and dry to yield Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
Trustworthiness Note: This reaction demonstrates a self-validating system. The significant change in polarity from the dichloro starting material to the more polar amino-substituted product allows for straightforward monitoring by TLC and easy isolation via precipitation, ensuring a high degree of purity in the final product.
Applications in Drug Discovery
The structural motifs present in this compound are of significant interest in medicinal chemistry. Pyrazine derivatives are found in numerous compounds with diverse pharmaceutical applications[5]. This specific molecule is a known key intermediate in the synthesis of potent blockers of the epithelial sodium channel (ENaC). These agents are investigated for the treatment of respiratory diseases by modulating ion transport across airway epithelia[1]. The carboxylic acid and amino groups serve as critical points for molecular elaboration, allowing chemists to fine-tune the steric and electronic properties of the final compound to achieve optimal binding to the biological target.
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazard Identification: The compound is harmful if swallowed. It may also cause skin, eye, and respiratory irritation[9].
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure long-term stability.
Conclusion
This compound is a high-value chemical intermediate whose properties are dictated by the interplay of its three reactive centers. A thorough understanding of its synthesis from commercially available esters, its distinct spectroscopic signature, and its predictable reactivity at the carboxyl, amino, and chloro positions is fundamental for its effective use. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this versatile building block in the synthesis of novel compounds, particularly in the pursuit of new human therapeutics.
References
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- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
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The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology. [Link]
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METHYL 3-AMINO-5,6-DICHLOROPYRAZINE-2-CARBOXYLATE. GSRS. [Link]
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This compound (C5H3Cl2N3O2). PubChemLite. [Link]
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Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2. PubChem. [Link]
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The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology. [Link]
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Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. [Link]
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Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
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Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
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Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Radboud Repository. [Link]
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- 9. echemi.com [echemi.com]
A Comprehensive Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of 3-amino-5,6-dichloropyrazine-2-carboxylic acid, a pivotal heterocyclic compound in modern medicinal chemistry. We will delve into its fundamental chemical properties, established synthesis protocols, and its significant role as a scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Compound Identification and Chemical Properties
IUPAC Name: this compound.[1][2]
This compound is a key intermediate in the synthesis of various biologically active molecules.[3] The pyrazine ring, substituted with amino, chloro, and carboxylic acid functional groups, provides a versatile platform for chemical modifications.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 4853-52-5 | [1][2] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |
| Molecular Weight | 208.00 g/mol | [1] |
| Appearance | White to brown powder/crystal | TCI |
| Melting Point | 137.0 to 142.0 °C | TCI |
The presence of both electron-donating (amino) and electron-withdrawing (chloro and carboxylic acid) groups on the pyrazine ring influences its reactivity and pharmacological properties. The chlorine atoms, for instance, are susceptible to nucleophilic substitution, a key feature exploited in the synthesis of derivatives.
Synthesis of this compound
The synthesis of the title compound is a critical process for its subsequent use in drug discovery. A common and effective method involves the hydrolysis of its methyl ester precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its methyl ester.
Sources
3-Amino-5,6-dichloropyrazine-2-carboxylic acid synthesis overview
An In-Depth Technical Guide to the Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a crucial heterocyclic building block in modern medicinal chemistry. The document is intended for researchers, chemists, and professionals in drug development, offering in-depth analysis of the most prevalent synthetic route, which proceeds via the dichlorination of a 3-aminopyrazine-2-carboxylate precursor. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
This compound is a highly functionalized pyrazine derivative. The pyrazine core is a well-established scaffold in the synthesis of biologically active molecules, including kinase inhibitors for cancer therapy.[1] The unique substitution pattern of this molecule—an amino group, a carboxylic acid, and two chlorine atoms—offers multiple points for chemical modification, making it a versatile starting material for the construction of complex molecular architectures. The primary challenge in its synthesis lies in the selective and efficient introduction of the two chlorine atoms onto the electron-rich pyrazine ring without compromising the other functional groups. This guide elucidates a robust and widely adopted strategy to achieve this transformation.
Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests that the most strategic approach involves the late-stage introduction of the chlorine atoms onto a pre-functionalized pyrazine ring. The carboxylic acid and amino groups are powerful directing groups in electrophilic aromatic substitution, but the carboxylic acid can be reactive under harsh chlorination conditions. Therefore, a common and effective strategy is to protect the carboxylic acid as an ester, perform the dichlorination, and then deprotect the ester to yield the final product.
This leads to a primary synthetic pathway starting from the readily available 3-aminopyrazine-2-carboxylic acid.
Caption: Retrosynthetic pathway for the target compound.
The Primary Synthetic Pathway: A Three-Step Approach
The most reliable and frequently documented synthesis of this compound involves a three-step sequence: (1) Esterification of the starting material, (2) Dichlorination of the pyrazine ring, and (3) Saponification (hydrolysis) of the ester.
Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid
Causality: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a crucial protecting group strategy. The ester is significantly less reactive than the carboxylic acid towards the aggressive chlorinating agent used in the subsequent step, thereby preventing unwanted side reactions and decomposition. The use of methanol with a strong acid catalyst like sulfuric acid is a classic Fischer esterification method, which is cost-effective and highly efficient for this substrate.[2]
Detailed Protocol:
-
Suspend 3-aminopyrazine-2-carboxylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred suspension.
-
Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours, during which the solid typically dissolves.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into ice water and neutralize the solution to a pH of ~7 using a saturated solution of sodium bicarbonate.
-
The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Dichlorination of Methyl 3-aminopyrazine-2-carboxylate
Causality: This is the key transformation where the two chlorine atoms are introduced onto the pyrazine ring at positions 5 and 6. Sulfuryl chloride (SO₂Cl₂) is the reagent of choice for this electrophilic aromatic substitution. The reaction is typically performed without a solvent, using an excess of sulfuryl chloride to drive the reaction to completion. The amino group at position 3 activates the ring, facilitating the substitution. The reaction can be exothermic and requires careful temperature control.[3][4]
Detailed Protocol:
-
In a flask equipped with a stirrer and a gas outlet to vent HCl and SO₂, place methyl 3-aminopyrazine-2-carboxylate.
-
Carefully add an excess of sulfuryl chloride to the flask, often with initial cooling in a water bath to manage the initial reaction, which can be vigorous.[3]
-
Stir the mixture at room temperature. After the initial reaction subsides, the mixture may be gently heated (e.g., to 60-70 °C) to ensure the reaction goes to completion.[3][4]
-
The reaction is typically stirred for several hours or overnight.[3]
-
After completion, the excess sulfuryl chloride is carefully removed by distillation under reduced pressure.
-
The resulting residue is suspended in water and neutralized with a base such as sodium bicarbonate.[3]
-
The solid product, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like acetonitrile.[3][4]
Step 3: Hydrolysis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Causality: The final step is the deprotection of the methyl ester to yield the target carboxylic acid. This is typically achieved via saponification using a strong base like sodium hydroxide in an aqueous solution. The reaction involves the nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by the elimination of methanol. Subsequent acidification of the resulting carboxylate salt precipitates the final product.
Detailed Protocol:
-
Suspend the methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the suspension at reflux for a short period (e.g., 15-30 minutes) until a clear solution is formed, indicating the completion of hydrolysis.[5]
-
Cool the solution to room temperature.
-
Acidify the solution with a mineral acid, such as 1N hydrochloric acid, until the product precipitates out completely.[5]
-
Collect the solid this compound by filtration, wash with cold water to remove residual salts, and dry under vacuum.
Mechanistic Insights: The Dichlorination Reaction
The dichlorination of the pyrazine ring is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group, donating electron density into the ring and making it more susceptible to electrophilic attack. The ester group (-COOCH₃) is a deactivating group, but the activating effect of the amino group dominates, directing the substitution to the ortho and para positions. In this case, positions 5 and 6 are chlorinated.
Caption: Simplified mechanism of electrophilic chlorination. (Note: Image placeholders are used as DOT language cannot render chemical structures directly).
Summary of Experimental Data
The following table summarizes key data points for the intermediate and final product as reported in the literature.
| Compound | Molecular Formula | Melting Point (°C) | Recrystallization Solvent | Yield (%) | Reference |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C₆H₅Cl₂N₃O₂ | 233-234 | Acetonitrile | 38% | [3] |
| This compound | C₅H₃Cl₂N₃O₂ | Not specified | N/A | 36% (from ester) | [5] |
Safety and Handling Considerations
-
Sulfuryl Chloride (SO₂Cl₂): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated Acids (H₂SO₄, HCl): These are strong corrosives. Handle with care and appropriate PPE. Always add acid to water, never the other way around.
-
Reaction Off-gassing: The chlorination reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are toxic and corrosive. The reaction apparatus must be equipped with a gas trap or scrubber containing a basic solution (e.g., NaOH) to neutralize these gases.
Conclusion
The synthesis of this compound is reliably achieved through a three-step process involving esterification, dichlorination with sulfuryl chloride, and subsequent hydrolysis. This method is well-documented in patent literature and provides a scalable route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly during the exothermic chlorination step, and adherence to safety protocols are paramount for a successful and safe synthesis. The insights and detailed protocols provided in this guide serve as a robust foundation for researchers working on the synthesis of pyrazine-based compounds for pharmaceutical applications.
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2022). ACS Publications. Retrieved from [Link]
- DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. (1967). Google Patents.
- AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. (1966). Google Patents.
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The Strategic Utility of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring system, a privileged scaffold in medicinal chemistry, offers a versatile and strategically important framework for the development of novel therapeutic agents.[1][2][3] Among its many derivatives, 3-amino-5,6-dichloropyrazine-2-carboxylic acid stands out as a particularly valuable starting material and core structural motif. Its unique electronic properties and defined substitution pattern provide a robust platform for generating libraries of compounds with diverse biological activities. This technical guide explores the multifaceted applications of this scaffold, delving into its role in the design and synthesis of potent inhibitors for key biological targets, including Fibroblast Growth Factor Receptors (FGFRs) and the Epithelial Sodium Channel (ENaC), as well as its utility in developing novel antimicrobial agents. We will examine the underlying medicinal chemistry principles, structure-activity relationships (SAR), and key experimental protocols that underscore the significance of this compound in contemporary drug discovery.
The 3-Aminopyrazine Carboxamide Scaffold: A Privileged Core
The 3-aminopyrazine-2-carboxylic acid moiety and its corresponding carboxamide derivatives are of significant interest in drug design. The arrangement of the amino group and the carboxamide function creates a specific hydrogen bonding pattern that can mimic interactions of endogenous ligands with biological targets. This feature is crucial for achieving high binding affinity and selectivity.
Synthesis and Derivatization
The core scaffold, this compound, serves as a versatile starting point for a variety of chemical modifications. The chlorine atoms at the 5 and 6 positions are amenable to nucleophilic substitution and cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or alkyl groups.[4][5] The carboxylic acid can be readily converted to a primary amide or coupled with a wide range of amines to generate a library of N-substituted carboxamides, further expanding the chemical space.
The general synthetic pathway often involves the initial formation of the methyl ester of the carboxylic acid, followed by derivatization and subsequent ammonolysis or coupling reactions.[6]
Caption: General synthetic workflow for derivatizing the core scaffold.
Application in Oncology: FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[4] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a known oncogenic driver in a variety of cancers, making FGFRs a compelling target for cancer therapy.[4][7]
Design Rationale: Scaffold Hopping
A successful strategy in designing novel FGFR inhibitors has been "scaffold hopping," where the core of a known inhibitor is replaced with a different, bioisosteric scaffold to improve properties or generate novel intellectual property.[4] The 3-aminopyrazine-2-carboxamide core has been effectively used to replace the pyrimidine core of existing inhibitors like BGJ398.[4][5] This substitution maintains a key intramolecular hydrogen bond that helps to lock the molecule in a favorable conformation for binding to the ATP pocket of the FGFR kinase domain.[4]
Caption: Competitive inhibition of the FGFR ATP binding pocket.
Structure-Activity Relationship (SAR)
Systematic exploration of derivatives based on the 3-amino-pyrazine-2-carboxamide scaffold has yielded potent pan-FGFR inhibitors. Key SAR insights include:
-
Hinge-Binding Moiety : The 3-aminopyrazine core effectively forms hydrogen bonds with the hinge region of the FGFR kinase domain, specifically with residues like E565 and A567.[4]
-
Substitutions at C5/C6 : Introducing aryl groups via Suzuki coupling at the chlorine positions is crucial for potency. For instance, linking to a 3,5-dimethoxyphenyl group, a common motif in kinase inhibitors, significantly enhances activity.
-
Amide Substituent : The nature of the substituent on the carboxamide nitrogen modulates potency and pharmacokinetic properties. Linking to moieties that can occupy the ribose pocket of the ATP binding site is a common strategy.[8]
Quantitative Data: In Vitro Activity
The following table summarizes the in vitro activity of a representative compound, 18i , from a study on novel FGFR inhibitors.[4]
| Compound | Target | IC₅₀ (μM) | Cell Line | Anti-proliferative IC₅₀ (μM) |
| 18i | FGFR1 | 0.021 | SNU-16 (Stomach) | 1.88 |
| FGFR2 | 0.008 | KMS-11 (Myeloma) | 3.02 | |
| FGFR3 | 0.005 | SW-780 (Bladder) | 2.34 | |
| FGFR4 | 0.015 | MDA-MB-453 (Breast) | 12.58 |
Data sourced from Zheng, J., et al. (2024). ACS Medicinal Chemistry Letters.[4]
Experimental Protocol: Synthesis of a Key Intermediate
The following is a representative protocol for the amide coupling step in the synthesis of FGFR inhibitors based on the work by Zheng et al.[5]
Protocol: Amide condensation to form compound 8
-
Reactant Preparation : Dissolve 3-amino-5-bromo-6-(3,5-dimethoxyphenyl)pyrazine-2-carboxylic acid (1 equivalent) and 3,5-dimethoxyaniline (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Coupling Agent Addition : Add HATU (1.5 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution.
-
Reaction : Stir the reaction mixture at room temperature overnight.
-
Work-up : Pour the mixture into water and extract with ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product : Purify the crude product by column chromatography on silica gel to yield the desired amide.
Application as Epithelial Sodium Channel (ENaC) Blockers
The Epithelial Sodium Channel (ENaC) is an ion channel critical for maintaining sodium balance, blood pressure, and fluid homeostasis.[9][10] Blockers of ENaC, such as the pyrazine-based diuretic amiloride, are used in the treatment of hypertension and conditions like cystic fibrosis where mucus clearance is impaired. The this compound scaffold provides a foundation for developing novel ENaC inhibitors.
SAR Insights from Amiloride Analogs
Studies on amiloride analogs have provided foundational SAR principles for designing new pyrazine-based ENaC blockers:[11]
-
Position 6 Substituent : The electronegativity of the substituent at the 6-position of the pyrazine ring is critical for the duration of channel blockade. Halogen substitutions, particularly chlorine, are favorable. The off-rate constant for blockade increases in the order of Cl < Br < I < F < H, indicating that a more electronegative substituent at this position leads to a longer duration of attachment to the receptor.[11]
-
Position 5 Amino Group : The 5-amino group acts as an electron donor, increasing the electron density on the 6-position ligand. This stabilizes the binding interaction and affects both the on- and off-rates of channel blockade.[11]
Derivatives of this compound inherently possess the key features of a 5-amino group and a 6-chloro substituent, making them ideal starting points for novel ENaC blocker development.[12][13]
Application in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. The 3-aminopyrazine-2-carboxamide scaffold has shown promise in this area, particularly against Mycobacterium tuberculosis.[6][14]
Targeting Mycobacterial Prolyl-tRNA Synthetase (ProRS)
One strategy involves repurposing inhibitors of human prolyl-tRNA synthetase (ProRS) to target the mycobacterial enzyme.[6] 3-Acylaminopyrazine-2-carboxamides have been designed as adenosine-mimicking derivatives to achieve this.
-
SAR Highlights :
-
Activity is generally high against mycobacteria but minimal against other bacteria and fungi.
-
A key structural requirement for potent activity against M. tuberculosis is a 4'-substituted benzamide group attached to the 3-amino position of the pyrazine ring.[6]
-
Lipophilic substituents at the 4'-position of the benzamide moiety are particularly favorable for enhancing antimycobacterial activity.[6]
-
In Vitro Antimycobacterial Activity
A series of N-substituted 3-aminopyrazine-2-carboxamides demonstrated significant activity against Mycobacterium tuberculosis H37Rv.
| Compound | R Group (on amide) | MIC (μg/mL) | MIC (μM) |
| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 |
| 10 | n-hexyl | 50 | 224 |
| 20 | 4-(trifluoromethyl)phenyl | 25 | 80 |
Data sourced from Zadrazilova, I., et al. (2021). Molecules.[14]
Conclusion and Future Outlook
This compound is a powerful and versatile scaffold in medicinal chemistry. Its inherent structural and electronic features, combined with the ease of synthetic modification at multiple positions, have enabled the development of potent and selective modulators for diverse and important biological targets. The successful application of this core in developing inhibitors of FGFR for oncology, blockers of ENaC for cardiovascular and respiratory diseases, and novel agents against tuberculosis highlights its broad therapeutic potential. Future research will likely focus on refining the pharmacokinetic and safety profiles of these derivatives and exploring their utility against other emerging biological targets, further cementing the role of the aminopyrazine scaffold as a cornerstone of modern drug discovery.
References
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Zadrazilova, I., et al. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available from: [Link]
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Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Wei, P., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B. Available from: [Link]
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Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available from: [Link]
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Pauk, K., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. Available from: [Link]
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Wei, P., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Acta Pharmaceutica Sinica B. Available from: [Link]
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Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Available from: [Link]
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Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. Available from: [Link]
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Li, J. H., et al. (1987). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology. Available from: [Link]
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Al-Ani, A., & Sobolevsky, G. S. (2023). The Epithelial Sodium Channel—An Underestimated Drug Target. International Journal of Molecular Sciences. Available from: [Link]
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The Strategic Utility of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pyrazine Scaffold and the Rise of a Versatile Intermediate
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and diuretic properties.[1][2] This has led to the inclusion of the pyrazine motif in numerous marketed drugs.[3] At the heart of synthesizing many of these complex pyrazine-based molecules lies a strategically functionalized building block: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid .
This technical guide offers a comprehensive overview of this compound as a pivotal synthetic intermediate. We will delve into its synthesis, explore its chemical reactivity with a focus on mechanistic understanding, and showcase its application in the development of novel therapeutics, providing field-proven insights for researchers and scientists in drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 13549-93-4 | N/A |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | N/A |
| Molecular Weight | 208.00 g/mol | N/A |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in many organic solvents | N/A |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most commonly achieved through a two-step process starting from a more readily available precursor. This involves the initial synthesis of the methyl ester, followed by its hydrolysis to the desired carboxylic acid.
Step 1: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
The synthesis of the methyl ester precursor is detailed in the patent literature and involves the chlorination of methyl 3-aminopyrazinoate.[2][5]
Reaction Scheme:
Caption: Synthesis of the methyl ester precursor.
Detailed Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and under anhydrous conditions, suspend methyl 3-aminopyrazinoate in dry benzene.
-
Reagent Addition: While stirring, add sulfuryl chloride dropwise to the suspension over a period of 30 minutes. An exothermic reaction will be observed.
-
Reaction Progression: After the initial exotherm subsides, continue stirring for 1 hour.
-
Heating: Cautiously heat the reaction mixture to reflux (approximately 60°C) and maintain for 5 hours.
-
Overnight Stirring: Allow the reaction to cool to room temperature and stir overnight.
-
Workup: Remove the excess sulfuryl chloride by distillation. Cool the resulting mixture and collect the crystalline product by filtration.
-
Purification: Wash the crude product with cold benzene and then petroleum ether. The product can be further purified by recrystallization from acetonitrile to yield methyl 3-amino-5,6-dichloropyrazine-2-carboxylate as a crystalline solid.[2]
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is a standard saponification reaction.[6]
Reaction Scheme:
Caption: Hydrolysis of the methyl ester to the final product.
Detailed Experimental Protocol:
-
Reaction Setup: Prepare a suspension of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in water.
-
Base Addition: Add a solution of sodium hydroxide to the suspension.
-
Heating: Heat the mixture to reflux for approximately 15 minutes. The solid should dissolve as the reaction proceeds.
-
Filtration: After the reaction is complete, filter the warm solution to remove any insoluble impurities.
-
Acidification: Cool the filtrate to room temperature and acidify with 1 N hydrochloric acid until the pH is less than 7.
-
Product Isolation: The desired this compound will precipitate out of the solution. Collect the solid by filtration.
-
Drying: Air-dry the product, followed by further drying under vacuum to obtain the final compound.[6]
Chemical Reactivity and Mechanistic Insights
This compound possesses three key functional groups that dictate its reactivity: the carboxylic acid, the amino group, and the two chloro substituents on the electron-deficient pyrazine ring.
Amide Bond Formation
The carboxylic acid moiety is a versatile handle for forming amide bonds, a cornerstone reaction in medicinal chemistry.[7] This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.
Mechanism of Amide Coupling (using a carbodiimide activator):
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Common Nucleophiles:
-
Amines (primary and secondary)
-
Alkoxides
-
Thiolates
Application in Drug Discovery: Synthesis of Epithelial Sodium Channel (ENaC) Blockers
A prime example of the utility of this compound is in the synthesis of potent epithelial sodium channel (ENaC) blockers. These compounds are analogues of the diuretic drug Amiloride and have been investigated for the treatment of respiratory diseases like cystic fibrosis. [3][8] The synthesis of these complex molecules often begins with the selective amination of the 5-position of a 3-amino-5,6-dichloropyrazine derivative, followed by amide coupling at the carboxylic acid functionality.
Illustrative Synthetic Pathway:
The synthesis of advanced ENaC blockers often involves a multi-step sequence where the pyrazine core is elaborated. While a direct synthesis from this compound is not explicitly detailed in the provided search results, its precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is a key starting material. A subsequent hydrolysis and amide coupling would lead to the final product.
| Precursor | Key Transformation | Resulting Moiety | Therapeutic Target | Reference |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Nucleophilic Aromatic Substitution with Ammonia | 3,5-diamino-6-chloropyrazine-2-carboxylate | Epithelial Sodium Channel (ENaC) | [2] |
| 3,5-diamino-6-chloropyrazine-2-carboxylic acid derivatives | Amide coupling with guanidine-containing fragments | N-amidino-3,5-diamino-6-chloropyrazinecarboxamides | Epithelial Sodium Channel (ENaC) | [3][8] |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its strategic placement of amino, chloro, and carboxylic acid functional groups on an electron-deficient pyrazine ring provides multiple avenues for chemical elaboration. A thorough understanding of its synthesis and reactivity, as outlined in this guide, empowers researchers and drug development professionals to effectively leverage this building block in the design and synthesis of novel therapeutics. The successful application of its derivatives in the development of potent ENaC blockers underscores its significance in modern medicinal chemistry.
References
- Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Cragoe, E. J., & Schultz, E. M. (1966). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters (Austrian Patent No.
- Hirsh, A. J., Zhang, J., Zamurs, A., Fleegle, J., Thelin, W. R., Caldwell, R. A., Sabater, J. R., Abraham, W. M., Donowitz, M., Cha, B., Johnson, K. B., St George, J. A., Johnson, M. R., & Boucher, R. C. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. The Journal of pharmacology and experimental therapeutics, 325(1), 77–88.
- Cragoe, E. J., & Schultz, E. M. (1965). Derivatives of 3,5-diamino-6-chloropyrazinoic acid esters and a process for making them (U.S.
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Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from [Link]
- Parion Sciences Inc. (2014). 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases (U.S.
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Wikipedia. (2023, December 12). Nucleophilic aromatic substitution. Retrieved from [Link]
- Gangarapu, N. R., Reddy, E. K., Sajith, A. M., Yellappa, S., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706–7710.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 3-amino-5,6-dichloropyrazine-2-carboxylic acid represent a versatile and increasingly important class of molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of these compounds and their analogs. We delve into detailed synthetic protocols, explore structure-activity relationships (SAR), and examine their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this promising chemical scaffold.
Introduction: The Significance of the Pyrazine Core
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in the design of novel therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for targeting a wide range of biological targets. The introduction of amino, chloro, and carboxylic acid functionalities, as seen in this compound, provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will focus on this specific scaffold and its derivatives, highlighting their potential in modern drug discovery.
Synthesis of the Core Scaffold and Key Intermediates
The synthesis of this compound and its derivatives can be approached through several synthetic routes. The choice of a particular method often depends on the desired scale, available starting materials, and the specific functional groups to be incorporated into the final molecule.
Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
A common and crucial intermediate is the methyl ester, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. A patented method for its preparation involves the following steps:
Experimental Protocol: Preparation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Step 1: Esterification of 3-aminopyrazine-2-carboxylic acid. (This step is for the synthesis of the non-chlorinated precursor). To a cooled (0 °C) solution of 3-aminopyrazine-2-carboxylic acid (15.8 mmol) in methanol (250 mL), concentrated sulfuric acid (3.2 mL) is added. The reaction mixture is stirred for 48 hours at room temperature. Subsequently, the mixture is poured into water (27 mL) and neutralized with sodium bicarbonate (approx. 6.3 g) to a pH of 7. The resulting precipitate of methyl 3-aminopyrazine-2-carboxylate is collected by filtration.
-
Step 2: Dichlorination. The detailed chlorination steps to yield methyl 3-amino-5,6-dichloropyrazine-2-carboxylate are proprietary and described in patent literature. However, alternative chlorination strategies for pyrazine rings often involve reagents like N-chlorosuccinimide (NCS).
Hydrolysis to this compound
The free carboxylic acid can be readily obtained by the hydrolysis of its methyl ester.
Experimental Protocol: Synthesis of this compound
-
A mixture of methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate (16 mmol) and sodium hydroxide (39 mmol) in water (30 mL) is heated to reflux for 15 minutes.
-
Upon completion, the reaction mixture is filtered and cooled to room temperature.
-
The solution is then acidified with 1 N hydrochloric acid to a pH of less than 7.
-
The precipitated this compound is collected by filtration, air-dried, and further dried under vacuum.
Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Derivatives
A key analog, 3,5-diamino-6-chloropyrazine-2-carboxylic acid, is an important intermediate for compounds with applications such as epithelial sodium channel blockers. Its methyl ester can be synthesized from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
Experimental Protocol: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
-
100 g (0.45 mol) of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is added to dry dimethyl sulfoxide (DMSO).
-
The mixture is stirred and heated on a steam bath at 65 °C until dissolution is achieved.
-
A stream of dry ammonia gas is bubbled into the solution with continued stirring for 45 minutes while maintaining the temperature at 65-70 °C.
-
The solution is then cooled to about 10 °C with continued stirring, and ammonia gas is added for an additional hour.
-
The product can then be isolated and purified.
Derivatization Strategies and Synthesis of Analogs
The core scaffold of this compound offers several handles for derivatization, primarily at the carboxylic acid and amino groups, as well as through substitution of the chlorine atoms.
Amide Bond Formation
The carboxylic acid functionality is a versatile handle for creating a diverse library of amide derivatives. This is a common strategy to explore the structure-activity relationship and modulate the pharmacokinetic properties of the resulting compounds.
Experimental Protocol: General Procedure for N-substituted 3-aminopyrazine-2-carboxamide Synthesis
-
Activation of the Carboxylic Acid: 3-aminopyrazine-2-carboxylic acid (1 equivalent) is dissolved in anhydrous DMSO. 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.
-
Amine Coupling: The appropriate benzylamine, alkylamine, or aniline (1.2 equivalents) is added to the reaction mixture.
-
Microwave-Assisted Reaction: The reaction is heated in a microwave reactor at 120 °C for 30 minutes (100 W).
-
Work-up and Purification: After cooling, the reaction mixture is poured into cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.
Caption: Synthetic route to N-substituted 3-aminopyrazine-2-carboxamides.
Acylation of the 3-Amino Group
The 3-amino group can be acylated to introduce a variety of substituents, which has been shown to be a key modification for targeting certain biological pathways.
Experimental Protocol: Acylation of Methyl 3-aminopyrazine-2-carboxylate
-
Dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.5 equivalents) and stir for 5 minutes.
-
Add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture while stirring.
-
Continue the reaction at room temperature for 48 hours, monitoring progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product using automated flash chromatography with a gradient elution of Hexane/Ethyl
A Privileged Scaffold for Next-Generation Anticancer Therapeutics: An In-Depth Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid in Drug Discovery
Abstract
In the landscape of modern oncology, the pursuit of novel chemical entities with high potency and selectivity against cancer-specific targets is paramount. Among the myriad of heterocyclic compounds, the pyrazine core has emerged as a cornerstone in medicinal chemistry, lauded for its versatile synthetic handles and favorable pharmacological properties.[1][2] This technical guide delves into the significance and application of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, not as a standalone therapeutic, but as a privileged scaffold for the rational design of potent anticancer agents, particularly kinase inhibitors. We will explore the chemical rationale behind its use, detail the synthesis of key derivatives, elucidate their mechanisms of action, and provide validated experimental protocols for their evaluation. This document serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing the frontier of targeted cancer therapy.
Introduction: The Pyrazine Scaffold in Oncology
Heterocyclic compounds form the structural basis of a vast number of clinically approved drugs.[3][4] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a particularly noteworthy pharmacophore.[2][5] Its nitrogen atoms can act as hydrogen bond acceptors, enhancing binding affinity to biological targets, while the aromatic system provides a rigid framework for the precise spatial orientation of functional groups.[2][4] Structural modifications to the pyrazine moiety can profoundly influence the pharmacological properties of the resulting compounds, making it a fertile ground for anticancer drug development.[5]
While this compound and its transition metal complexes have demonstrated some anticancer activity in preclinical models, its true value lies in its role as a versatile starting material.[6] Its inherent structural features—a carboxylic acid for amide coupling, an amino group for further derivatization, and reactive chlorine atoms for cross-coupling reactions—make it an ideal building block for creating extensive libraries of targeted agents.
The Core Scaffold: Chemical Properties and Rationale for Use
The utility of this compound as a scaffold is rooted in its chemical architecture. The electron-withdrawing nature of the pyrazine ring and the chlorine substituents activates the carboxylic acid for facile amide bond formation. The adjacent amino group is strategically positioned to form a crucial intramolecular hydrogen bond with the amide linkage in its derivatives. This interaction pre-organizes the molecule into a stable, pseudo-six-membered ring conformation, which is critical for effective binding to many enzyme active sites, particularly the ATP-binding pocket of kinases.[7]
Strategic Application: A Scaffold for Potent Kinase Inhibitors
Kinases are a major class of drug targets in oncology due to their central role in regulating cell signaling pathways that are often dysregulated in cancer.[8] The 3-aminopyrazine-2-carboxamide framework, derived from our core compound, has proven to be an exceptional scaffold for designing ATP-competitive kinase inhibitors.[5]
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
A compelling example of the scaffold's potential is in the development of novel FGFR inhibitors.[7] The FGFR signaling pathway is frequently amplified or mutated in various cancers, making it an attractive therapeutic target.[7]
By employing a "scaffold hopping" strategy, researchers successfully transitioned from a known pyrimidine-based FGFR inhibitor (BGJ398) to a novel series of 3-amino-pyrazine-2-carboxamide derivatives.[7] This strategic shift retained the key binding interactions while creating a new chemical space for optimization. The resulting compounds demonstrated potent inhibition of FGFR and its downstream signaling pathways, leading to significant antitumor activity in multiple cancer cell lines.[7]
Mechanism of Action: Targeting the ATP-Binding Pocket
Pyrazine-based kinase inhibitors primarily function by competing with endogenous ATP for binding to the kinase domain. The pyrazine core typically serves as the hinge-binding motif, forming hydrogen bonds with the backbone of the kinase's hinge region. The substituents appended to the scaffold then occupy adjacent hydrophobic pockets, conferring both potency and selectivity.
Below is a conceptual diagram illustrating the general binding mode of a 3-aminopyrazine-2-carboxamide derivative within a kinase ATP-binding site.
Caption: Generalized binding of a pyrazine inhibitor in a kinase active site.
Synthesis and Derivatization: Building the Anticancer Arsenal
The synthesis of potent anticancer agents from this compound is a multi-step process that offers high modularity. The general workflow allows for the creation of diverse libraries by varying the substituents.
General Synthetic Workflow
The following diagram outlines a typical synthetic route for generating a library of 3-aminopyrazine-2-carboxamide derivatives.
Caption: Synthetic workflow for pyrazine-based anticancer agents.
Detailed Experimental Protocol: Synthesis of a Model Amide Derivative
This protocol describes the synthesis of an N-substituted 3-aminopyrazine-2-carboxamide, a common intermediate.
Objective: To synthesize a 3-amino-N-(aryl)-pyrazine-2-carboxamide derivative.
Materials:
-
3-Aminopyrazine-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI) or HATU
-
Aniline derivative (e.g., 3,5-dimethoxyaniline)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
DIPEA (if using HATU)
-
Standard glassware and magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq) portion-wise. Effervescence (CO2 evolution) should be observed. Stir at room temperature for 10-15 minutes until gas evolution ceases. This indicates the formation of the acylimidazolide intermediate.
-
Amide Formation: To the activated acid solution, add the desired aniline derivative (1.5 eq).
-
Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if necessary) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure amide derivative.[9]
Biological Evaluation: From Bench to Preclinical Candidate
A rigorous and systematic biological evaluation is essential to identify promising lead compounds.
In Vitro Kinase Assays
The primary evaluation involves assessing the compound's ability to inhibit the target kinase.
Protocol: In Vitro FGFR Kinase Inhibition Assay
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to measure kinase activity. The assay quantifies the phosphorylation of a substrate peptide by the kinase.
-
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In a 384-well plate, add the FGFR enzyme, a biotinylated substrate peptide, and ATP.
-
Add the test compound from the dilution series.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate in the dark to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cellular Proliferation Assays
To determine if kinase inhibition translates to an anti-cancer effect, cell-based assays are crucial.
Protocol: MTT/MTS Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Seed cancer cells (e.g., KMS-11, a cell line with FGFR amplification) in a 96-well plate and allow them to adhere overnight.[7]
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Plot the absorbance against the compound concentration and determine the IC50 value, representing the concentration that inhibits cell growth by 50%.
-
Structure-Activity Relationship (SAR) Summary
Systematic modification of the pyrazine scaffold has yielded key insights into the structure-activity relationship.
| Position of Modification | General Observation | Example | Reference |
| Amide (R1) | The nature of the N-substituent is critical for target interaction. Aryl groups often occupy hydrophobic pockets. | N-(3,5-dihydroxyphenyl) group showed potent FGFR inhibition. | [7] |
| Pyrazine Ring (C6) | Substitution at this position can modulate potency and selectivity. Small alkyl or aryl groups are well-tolerated. | A methyl group at C6 was present in potent FGFR inhibitors. | [7] |
| Pyrazine Ring (C5) | The chlorine atom can be replaced via cross-coupling to introduce diverse groups, significantly impacting SAR. | Suzuki coupling allows introduction of various aryl/heteroaryl groups. | [7] |
| Amino Group (C3) | Acylation of this group has been explored, but the free amino group is often key for the intramolecular H-bond and hinge binding. | N-substituted 3-aminopyrazine-2-carboxamides retain the free amino group. | [9][10] |
Conclusion and Future Directions
This compound is a quintessential example of a privileged scaffold in modern drug discovery. Its synthetic tractability and inherent ability to form key interactions with enzyme active sites have established it as a valuable starting point for the development of targeted anticancer therapeutics, particularly kinase inhibitors.[5][8] The success of its derivatives as potent FGFR inhibitors underscores the power of scaffold-based design.[7]
Future research should focus on expanding the diversity of substituents on the pyrazine core through advanced synthetic methodologies. Exploring its application as a scaffold for inhibiting other kinase families or even different classes of enzymes could unveil new therapeutic opportunities. Furthermore, optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds derived from this scaffold will be critical for their successful translation into clinical candidates.
References
- Pharmacological activity and mechanism of pyrazines - PubMed. (2023). European Journal of Medicinal Chemistry.
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - CardioSomatics. (2024).
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (2023). Future Medicinal Chemistry.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. (2024). Journal of Medicinal Chemistry.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
- Pharmacological activity and mechanism of pyrazines | Request PDF - ResearchGate. (2023).
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed. (2019). Molecules.
- Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes - ResearchG
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. (2019). Molecules.
- Scaffold-based design of kinase inhibitors for cancer therapy - PubMed. (2010). Current Opinion in Genetics & Development.
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The Role of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Scaffolds in the Development of Epithelial Sodium Channel Blockers: A Technical Guide
This guide provides an in-depth technical exploration of 3-amino-5,6-dichloropyrazine-2-carboxylic acid and its derivatives as potent blockers of the epithelial sodium channel (ENaC). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of therapies for ENaC-mediated diseases, such as cystic fibrosis and hypertension.
Executive Summary
The epithelial sodium channel (ENaC) is a crucial regulator of sodium and water homeostasis across various epithelial tissues.[1][2] Its overactivity is a key pathophysiological driver in conditions like the lung disease of cystic fibrosis, where it leads to airway surface liquid depletion and impaired mucociliary clearance.[3] The pyrazine-based scaffold, exemplified by the prototypical ENaC blocker amiloride, has been a cornerstone of inhibitor development. This guide delves into the chemical synthesis, mechanism of action, structure-activity relationships (SAR), and essential preclinical evaluation techniques for a core chemical entity in this class: this compound. By providing both foundational knowledge and detailed, field-proven protocols, this document aims to empower researchers to accelerate the development of next-generation ENaC inhibitors.
The Epithelial Sodium Channel (ENaC): A Critical Therapeutic Target
ENaC is a heterotrimeric ion channel composed of α, β, and γ subunits, with a δ subunit sometimes substituting for α.[4] It is located on the apical membrane of polarized epithelial cells in the kidneys, lungs, colon, and other tissues.[2] The channel facilitates the reabsorption of sodium ions from the luminal fluid into the cells, a process that is fundamental to maintaining electrolyte and water balance.[1]
In the context of cystic fibrosis, the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to a secondary hyperactivity of ENaC. This results in excessive sodium and water absorption from the airway surfaces, leading to a dehydrated and viscous mucus layer that is difficult to clear, creating an environment ripe for chronic bacterial infections and inflammation.[3] Consequently, the inhibition of ENaC is a well-validated, mutation-agnostic therapeutic strategy to rehydrate the airway surface liquid and restore mucociliary clearance.
The Pyrazinoylguanidine Class of ENaC Blockers
Amiloride, a pyrazinoylguanidine derivative, was one of the first identified ENaC inhibitors.[5] While a valuable pharmacological tool, its clinical utility as an inhaled therapy for cystic fibrosis is limited by its low potency and rapid absorption.[6] This has driven the development of amiloride analogs with improved pharmacokinetic and pharmacodynamic profiles. The core structure of many of these next-generation inhibitors is based on the this compound scaffold.
Synthesis of the Core Scaffold
The synthesis of this compound is a multi-step process that begins with the preparation of its methyl ester precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This is followed by hydrolysis to yield the final carboxylic acid.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate [2][7]
-
Reaction Setup: In a 100-mL round-bottom flask equipped with a condenser, drying tube, dropping funnel, and magnetic stirrer, add 3-amino-6-chloropyrazine-2-carboxylic acid methyl ester (0.05 mol).
-
Chlorination: Add sulfuryl chloride (65 ml) to the flask. Stir the mixture at room temperature. A violent reaction may ensue, leading to the formation of a yellow solid.
-
Reaction Monitoring and Work-up: After the initial reaction subsides, continue stirring overnight at room temperature. Heat the reaction mixture to 70°C for 1 hour.
-
Purification: Remove the excess sulfuryl chloride by distillation under reduced pressure. The resulting solid product is recrystallized from acetonitrile to yield methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
Part B: Hydrolysis to this compound [1]
-
Reaction Setup: In a 2 L round-bottom flask fitted with a mechanical stirrer and a thermometer, place lithium hydroxide (1.01 mol) and 1 L of water.
-
Addition of Ester: Add methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 mol) in portions over 1.5 hours while maintaining the reaction temperature.
-
Reaction Monitoring: Stir the mixture until the hydrolysis is complete, as monitored by HPLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and acidify with 1 N hydrochloric acid to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
Mechanism of Action
Pyrazinoylguanidine derivatives, including those derived from this compound, act as pore blockers of the ENaC.[8] The positively charged guanidinium group interacts with negatively charged residues within the channel pore, physically occluding the passage of sodium ions.
Recent cryo-electron microscopy and molecular modeling studies have provided a more detailed picture of the binding site.[9][10] The amiloride binding site is located deep within the channel pore, involving residues from all three (α, β, and γ) subunits.[9] Specifically, residues in the second transmembrane domain (TM2) of each subunit are crucial for amiloride binding.[11]
Figure 1: Simplified mechanism of ENaC inhibition by pyrazinoylguanidine blockers.
Structure-Activity Relationships (SAR)
The potency and duration of action of pyrazinoylguanidine ENaC blockers can be significantly modified by substitutions on the pyrazine ring and the guanidinium group. Understanding these SARs is critical for rational drug design.
Key SAR insights include:
-
Guanidinium Group: An unsubstituted guanidino group is essential for high-affinity binding.
-
Position 6: Substitution at the 6-position with a chlorine atom generally enhances potency compared to hydrogen.
-
Position 5: Modifications at the 5-amino group with bulky, lipophilic groups can significantly increase potency.
| Compound | R1 (Position 5) | R2 (Position 6) | IC50 (µM) vs. ASIC1a | Reference |
| Amiloride | -NH2 | -Cl | 13.50 | [12] |
| Benzamil | -NH-CH2-Ph | -Cl | 3.50 | [12] |
| Phenamil | -NH-CH2-CH2-Ph | -Cl | 6.95 | [12] |
| EIPA | -N(Ethyl)(Isopropyl) | -Cl | 20.66 | [12] |
| HMA | -N(CH2)6 | -Cl | 17.17 | [12] |
| DMA | -N(CH3)2 | -Cl | 10.13 | [12] |
| MIA | -N(CH3)(Isopropyl) | -Cl | 17.81 | [12] |
Note: IC50 values are for inhibition of ASIC1a, a related channel, as comprehensive ENaC data for this specific series was presented in this format. The rank order of potency is generally consistent for ENaC.[6][12][13][14]
Preclinical Evaluation: Key Methodologies
The preclinical evaluation of novel ENaC blockers derived from this compound involves a suite of in vitro and in vivo assays to determine their potency, efficacy, and safety profile.
In Vitro Assays
4.1.1. Xenopus Oocyte Expression System
The Xenopus laevis oocyte is a robust system for the heterologous expression of ion channels.[9][15] By injecting cRNA encoding the α, β, and γ subunits of ENaC, researchers can create a functional expression system to characterize the electrophysiological properties of the channel and the potency of inhibitors.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) of ENaC in Xenopus Oocytes [15][16]
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.
-
cRNA Injection: Inject a mixture of cRNAs for the α, β, and γ ENaC subunits into the oocytes.
-
Incubation: Incubate the oocytes for 1-3 days to allow for channel expression.
-
TEVC Recording:
-
Place an oocyte in a recording chamber perfused with a standard bathing solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Record the baseline current.
-
Perfuse the chamber with solutions containing varying concentrations of the test compound.
-
Measure the inhibition of the inward sodium current.
-
At the end of the experiment, apply a high concentration of amiloride to determine the total ENaC-mediated current.
-
-
Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
Figure 2: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments in Xenopus oocytes.
4.1.2. Ussing Chamber Electrophysiology
The Ussing chamber allows for the measurement of ion transport across epithelial monolayers.[17][18] Primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI) form a polarized, differentiated epithelium that is an excellent model for the native airway.
Experimental Protocol: Short-Circuit Current (Isc) Measurement in Primary HBE Cells [19][20]
-
Cell Culture: Culture primary HBE cells on permeable supports until a differentiated, polarized monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with identical Ringer's solution and maintain at 37°C and gassed with 95% O2/5% CO2.
-
Electrophysiological Measurement:
-
Measure the transepithelial potential difference (PD) and resistance (TEER).
-
Clamp the voltage to 0 mV and measure the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
-
Inhibitor Application: Add the test compound to the apical chamber in a cumulative concentration-dependent manner.
-
Data Analysis: Record the change in Isc at each concentration. Calculate the amiloride-sensitive Isc by adding a saturating dose of amiloride at the end of the experiment. Determine the IC50 of the test compound.
4.1.3. Airway Surface Liquid (ASL) Height Measurement
Confocal microscopy can be used to directly visualize and quantify the height of the ASL on HBE cell cultures, providing a direct measure of the functional consequence of ENaC inhibition.[3][21][22][23]
Experimental Protocol: ASL Height Measurement by Confocal Microscopy [3][23]
-
Cell Culture: Grow primary HBE cells on permeable supports at ALI.
-
Labeling: Add a small volume of a solution containing a fluorescently labeled, non-absorbable dextran (e.g., 10-kDa Texas Red-dextran) to the apical surface. Cover with a perfluorocarbon liquid to prevent evaporation.
-
Imaging: Acquire XZ-scans of the cell monolayer using a confocal microscope.
-
Analysis: Measure the height of the fluorescent layer from the apical cell surface to the top of the liquid layer.
-
Treatment: Treat the cells with the test compound and measure the change in ASL height over time.
In Vivo Models
The β-ENaC transgenic mouse is a widely used animal model that recapitulates many of the features of cystic fibrosis lung disease.[1][24][25][26] These mice overexpress the β-subunit of ENaC in the airways, leading to increased sodium absorption, ASL depletion, mucus obstruction, and chronic inflammation. This model is invaluable for assessing the in vivo efficacy of novel ENaC inhibitors.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the development of potent and selective ENaC inhibitors. A thorough understanding of its synthesis, mechanism of action, and SAR, coupled with the rigorous application of the preclinical evaluation methods outlined in this guide, is essential for the successful development of new therapies for ENaC-mediated diseases. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to ensure prolonged residence time in the lung, thereby maximizing their therapeutic benefit while minimizing systemic exposure and potential side effects. The continued application of advanced structural biology techniques, such as cryo-EM, will undoubtedly provide further insights into the molecular details of inhibitor binding, paving the way for the design of even more effective ENaC blockers.
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Macowan, M. G., et al. (n.d.). Dysregulated S1P Signalling in a Mouse Model of Cystic Fibrosis-like Lung Disease Produced by β-ENaC Overexpression. The University of Adelaide. Retrieved January 12, 2026, from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a mere recitation of safety protocols. Instead, this document elucidates the scientific rationale behind each recommendation, empowering you to cultivate a proactive and robust safety culture within your laboratory. The methodologies described herein are designed to be self-validating, ensuring that safety is an intrinsic component of your experimental design when working with this and structurally related compounds.
Hazard Identification and Risk Assessment: A Proactive Stance
The primary hazards associated with chlorinated pyrazine derivatives, including our target compound, are well-documented. Based on available data for analogous compounds, this compound should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.
Key Assessed Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3][4]
-
Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3][4]
While comprehensive toxicological data for this specific molecule is lacking, the presence of an aromatic amine and chlorinated heterocyclic ring system warrants a cautious approach. Aromatic amines, as a class, can have long-term health effects, and therefore, minimizing exposure is paramount.
Quantitative Hazard Data for Analogous Compounds
| Hazard Statement | Compound | GHS Classification | Source |
| Causes skin irritation | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Skin Irrit. 2 | [1][6] |
| Causes skin irritation | 3,5-Dichloropyrazine-2-carboxylic acid | Skin Irrit. 2 | [2] |
| Causes skin irritation | 3-Aminopyrazine-2-carboxylic acid | Skin Irrit. 2 | [4] |
| Causes serious eye irritation | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Eye Irrit. 2 | [1][6] |
| Causes serious eye irritation | 3,5-Dichloropyrazine-2-carboxylic acid | Eye Irrit. 2A | [2] |
| Causes serious eye irritation | 3-Aminopyrazine-2-carboxylic acid | Eye Irrit. 2A | [4] |
| Harmful if inhaled | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Acute Tox. 4 | [1] |
| May cause respiratory irritation | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | STOT SE 3 | [1] |
| May cause respiratory irritation | 3,5-Dichloropyrazine-2-carboxylic acid | STOT SE 3 | [2] |
| May cause respiratory irritation | 3-Aminopyrazine-2-carboxylic acid | STOT SE 3 | [4] |
| Harmful if swallowed | 3,5-Dichloropyrazine-2-carboxylic acid | Acute Tox. 4 | [2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling for any potentially hazardous compound is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[1]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn when there is a significant risk of splashes.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. It is advisable to double-glove, especially during procedures with a higher risk of contamination. Gloves must be inspected before use and disposed of properly after handling the compound.[7]
-
Respiratory Protection: For situations where a fume hood is not feasible or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to minimize skin exposure.
Standard Operating Procedures: From Benchtop to Disposal
Adherence to well-defined standard operating procedures (SOPs) is critical for ensuring consistent safety and experimental reproducibility.
Handling and Storage Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Prepare all necessary reagents, equipment, and designated waste containers within the fume hood.
-
Weighing: When weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and hazard pictograms.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[1][2]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[5][8] For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][5] Do not dispose of it down the drain or in general waste.[7]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Firefighting Measures
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Hazardous Combustion Products: In the event of a fire, hazardous decomposition products such as nitrogen oxides, carbon oxides, and hydrogen chloride gas may be released.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Logical Frameworks for Safe Handling
To visually represent the decision-making process for safe handling, the following workflow and logic diagrams are provided.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Response Logic Diagram
Caption: Decision-making logic for first aid response to an exposure event.
Conclusion: A Commitment to Safety
The responsible and safe handling of this compound is not merely a matter of compliance; it is a fundamental aspect of scientific integrity and professional responsibility. By understanding the underlying principles of chemical safety and implementing the robust protocols outlined in this guide, researchers can confidently and safely advance their work in drug discovery and development. This proactive and informed approach to safety is the bedrock upon which groundbreaking scientific achievements are built.
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Synerzine. (2018). Safety Data Sheet: 3-Aminopyrazine-2-carboxylic acid. [Link]
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storage conditions for 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
An In-depth Technical Guide to the Optimal Storage of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid
Abstract: this compound is a pivotal building block in contemporary drug discovery and development, valued for its unique electronic and structural properties. The chemical integrity of this reagent is paramount to ensure the reproducibility of synthetic protocols and the quality of downstream products. This guide provides a comprehensive overview of the optimal storage and handling conditions for this compound, grounded in its physicochemical properties. We will explore the scientific rationale behind recommended storage protocols, discuss potential degradation pathways, and provide a detailed methodology for in-house stability assessment. This document is intended for researchers, chemists, and quality control professionals who handle this compound and require a deep understanding of its stability characteristics.
Introduction: The Imperative for Proper Storage
This compound (C₅H₃Cl₂N₃O₂) is a substituted pyrazine derivative. The pyrazine ring, an electron-deficient heterocycle, coupled with an amino group (electron-donating), a carboxylic acid (electron-withdrawing), and two chloro-substituents, creates a molecule with specific reactivity used in the synthesis of complex pharmaceuticals. The stability of this compound is not merely a matter of preserving its shelf life; it is a critical factor in ensuring the validity and success of research and manufacturing endeavors. Degradation can lead to the formation of impurities that may alter reaction outcomes, introduce downstream purification challenges, or compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust understanding and implementation of correct storage practices are indispensable.
Physicochemical Properties and Their Influence on Stability
The stability of a chemical compound is intrinsically linked to its physical and chemical properties. While a comprehensive experimental profile for this specific molecule is not publicly detailed, we can infer its likely sensitivities based on its structural motifs and data from analogous compounds.
-
Hygroscopicity: The presence of a carboxylic acid and an amino group suggests a potential for hydrogen bonding with atmospheric moisture. While not definitively classified as highly hygroscopic, moisture absorption is a credible risk. Absorbed water can act as a reagent, potentially leading to hydrolytic degradation or facilitating other degradation reactions. Safety data sheets for related compounds often advise avoiding moisture.
-
Thermal Stability: Pyrazine carboxylic acids and their derivatives can be susceptible to thermal degradation. The primary concern for this molecule is temperature-induced decarboxylation, a common reaction for carboxylic acids, which would result in the loss of the carboxyl group and the formation of 3-amino-5,6-dichloropyrazine. Thermal analysis of related copper(II) pyrazine-dicarboxylate complexes shows that decomposition processes begin after the initial loss of water molecules, indicating the pyrazine core itself can degrade at elevated temperatures.
-
Photosensitivity: Pyrazine derivatives are known to possess diverse optical properties and can absorb light in the UV-visible region. This absorption of light energy can lead to photochemical reactions and degradation. Studies on other pyrazine-based molecules have demonstrated photosensitivity, which suggests that exposure to light, particularly UV radiation, should be minimized to prevent the formation of photolytic impurities.
-
Chemical Reactivity: The compound is incompatible with strong oxidizing agents. The amino and carboxylic acid groups also present sites for unwanted reactions if stored improperly with reactive chemicals.
Recommended Storage Conditions
Based on the analysis of the compound's properties and a review of supplier safety data sheets, the following storage conditions are recommended to ensure long-term stability and purity.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | To minimize the rate of potential thermal degradation, such as decarboxylation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidative degradation and minimize contact with atmospheric moisture. |
| Light Exposure | Keep in a dark place, protected from light. | To prevent photochemical degradation due to the light-absorbing nature of the pyrazine ring. |
| Humidity | Store in a dry place. Keep container tightly closed. | To prevent hygroscopic water absorption, which can lead to hydrolysis or other moisture-facilitated degradation. |
| Ventilation | Store in a well-ventilated place. | A general safety precaution to prevent the accumulation of any potentially harmful dust or vapors. |
| Security | Store locked up. | To ensure controlled access, as the compound is intended for professional research use. |
Potential Degradation Pathways and Consequences
Improper storage can initiate several degradation pathways, compromising the integrity of the material. Understanding these potential reactions underscores the importance of the recommended conditions.
-
Decarboxylation: Exposure to elevated temperatures can cause the loss of carbon dioxide from the carboxylic acid group, yielding 3-amino-5,6-dichloropyrazine. This impurity lacks the key carboxylic acid functional group required for many subsequent synthetic steps, such as amide bond formation.
-
Oxidative Degradation: The electron-rich amino group and the aromatic pyrazine ring can be susceptible to oxidation, especially in the presence of light, air, and trace metal catalysts. This can lead to the formation of colored impurities and a complex mixture of byproducts.
-
Photodegradation: Absorption of UV or even high-energy visible light can excite the molecule to a higher energy state, leading to bond cleavage or rearrangement. This is a common degradation pathway for many heterocyclic aromatic compounds.
The presence of these impurities can have significant consequences, including reduced yields in synthesis, the formation of difficult-to-remove side products, and inaccurate analytical results.
Experimental Protocol: Forced Degradation Study for Stability Assessment
To empirically validate the stability of this compound and identify its specific degradation products, a forced degradation (or stress testing) study is essential. This protocol provides a self-validating system to confirm the compound's lability.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
Materials and Reagents:
-
This compound (Reference Standard)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
Photostability chamber (ICH Q1B compliant)
-
Laboratory oven
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.
-
Photolytic Degradation: Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples, including the unstressed control, to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples by HPLC. A typical starting condition could be:
-
Mobile Phase: Gradient elution with A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., determined by PDA scan) and at least one other wavelength.
-
Column Temperature: 30°C.
-
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Calculate the percentage degradation of the parent compound.
-
Assess the peak purity of the parent peak in the presence of degradation products using a PDA detector to confirm the stability-indicating nature of the method.
-
Identify and quantify major degradation products relative to the parent peak area.
-
Visualizing the Storage Decision Process
The following workflow provides a logical decision-making process for establishing and maintaining the optimal storage conditions for sensitive reagents like this compound.
Caption: Decision workflow for determining appropriate storage conditions.
Conclusion
The chemical integrity of this compound is best maintained by strict adherence to a storage protocol that mitigates exposure to moisture, light, and elevated temperatures. The recommended conditions—cool, dark, dry, and under an inert atmosphere—are based on the inherent physicochemical properties of the molecule's functional groups and aromatic core. By implementing these storage strategies and employing analytical verification methods like forced degradation studies, researchers can ensure the quality and reliability of this critical reagent, thereby safeguarding the integrity of their scientific work.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. [Online] Available at: [Link]
-
PubChem. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. National Center for Biotechnology Information. [Online] Available at: [Link]
-
Hossain, A., et al. (2020). Enhanced Photosensitive Schottky Diode Behavior of Pyrazine over 2-Aminopyrimidine Ligand in Copper(II)-Phthalate MOFs: Experimental and Theoretical Rationalization. PubMed Central. [Online] Available at: [Link]
-
Wang, L., et al. (2016). Optical properties of pyrazine derivatives compared with their s-triazine analogs. Atlantis Press. [Online] Available at: [Link]
-
Kim, H., et al. (2020). Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. MDPI. [Online] Available at: [Link]
-
Capot Chemical. MSDS of 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid. [Online] Available at: [Link]
-
Analytical Methods (RSC Publishing). A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. [Online] Available at: [Link]
-
Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Online] Available at: [Link]
A Senior Application Scientist's Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic acid: Sourcing, Synthesis, and Application
For the discerning researcher and drug development professional, the strategic selection of chemical building blocks is a critical determinant of project success. 3-Amino-5,6-dichloropyrazine-2-carboxylic acid (CAS No: 4853-52-5) stands out as a pivotal intermediate, a versatile heterocyclic scaffold whose unique electronic and structural properties are leveraged in the synthesis of complex, high-value molecules. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to supplier evaluation and its role in modern medicinal chemistry.
Core Chemical and Physical Properties
Understanding the intrinsic properties of a starting material is fundamental to its effective application in synthesis. This compound is typically a solid at room temperature.[1] Its stability and handling characteristics are directly influenced by these parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 4853-52-5 | ChemicalBook[2] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | ECHEMI[3] |
| Molecular Weight | 208.01 g/mol | ECHEMI[3] |
| Appearance | Solid | Sigma-Aldrich |
| Density | 1.8±0.1 g/cm³ | ECHEMI[3] |
| Flash Point | 210.5±28.7 °C | ECHEMI[3] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | Sigma-Aldrich |
The presence of the carboxylic acid group significantly influences the molecule's solubility and reactivity, making it a key handle for subsequent chemical modifications.[4] The dichloropyrazine core provides both chemical stability and reactive sites for further functionalization.[5]
Synthesis Protocol: From Ester to Acid
While direct sourcing of the carboxylic acid is common, many research labs and manufacturers procure its methyl ester precursor, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS No: 1458-18-0), due to its own synthetic utility and stability. The conversion to the desired carboxylic acid is a straightforward and robust hydrolysis reaction.
The causality behind this common laboratory procedure rests on the saponification of an ester. The nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol: Hydrolysis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This protocol is adapted from established synthesis procedures.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq) in water (approx. 8-10 mL per gram of ester).
-
Base Addition: Add sodium hydroxide (NaOH, approx. 2.5 eq) to the suspension.
-
Hydrolysis: Heat the mixture to reflux (approximately 100°C) for 15-30 minutes.[2][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Filtration: Once the reaction is complete, allow the solution to cool to room temperature. Filter the solution to remove any insoluble impurities.
-
Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution by adding 1 N hydrochloric acid (HCl) dropwise with stirring until the pH is less than 7.[2]
-
Precipitation and Isolation: The target compound, this compound, will precipitate as a solid.[3]
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual salts. Dry the product in a vacuum oven to obtain the final pure compound.
Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.
Applications in Drug Discovery
The pyrazine ring system is a privileged scaffold in medicinal chemistry, and this compound is a valuable starting material for accessing novel derivatives. Its structure allows for multiple points of diversification. The amino and carboxylic acid groups can be readily modified to form amides, esters, and other functional groups, while the chlorine atoms can be displaced via nucleophilic aromatic substitution reactions.
This compound and its derivatives are particularly relevant in the development of kinase inhibitors. For instance, the core structure is found in molecules targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6] The synthesis of a library of pyrazine-2-carboxamide derivatives has led to the identification of potent pan-FGFR inhibitors.[6]
Caption: Role of the core scaffold in a typical drug discovery workflow.
Supplier and Procurement Analysis
Sourcing high-quality starting materials is paramount. A reliable supplier ensures consistency in purity, which prevents downstream complications in multi-step syntheses. When selecting a supplier for this compound or its precursor, researchers should evaluate them based on purity specifications, availability of analytical data (CoA, NMR, HPLC), and reliable stock levels.
Table 2: Exemplary Suppliers of this compound and its Precursor
| Supplier | Compound Offered | Notes |
|---|---|---|
| ChemicalBook | This compound | Lists multiple underlying suppliers like Jinan Trio PharmaTech Co., Ltd. and CEG Chemical Science&Technology Co., Ltd.[2] |
| Sigma-Aldrich (Merck) | 3-Amino-5-chloropyrazine-2-carboxylic acid (related compound) | Offers a similar, less chlorinated analogue, highlighting their portfolio in pyrazine chemistry. |
| BLDpharm | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Provides the direct precursor for the synthesis described above.[7] |
| Nordmann | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | A global distributor for the methyl ester precursor.[5] |
| Jilin Haofei Import & Export | this compound | Lists the product with 99% purity specifications.[8] |
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are crucial for safety and maintaining the integrity of the compound. The methyl ester precursor is classified as harmful if inhaled and causes skin and serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. When handling powders, avoid dust formation and work in a well-ventilated area or a chemical fume hood.[10][11]
-
Storage: Store the compound in a tightly closed container in a dry, dark, and well-ventilated place.[8] An inert atmosphere is recommended for long-term storage to prevent degradation.
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[12] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. Seek medical attention if any symptoms persist.[12]
References
-
Nordmann. (n.d.). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from nordmann.global.[5]
-
ChemicalBook. (n.d.). This compound | 4853-52-5. Retrieved from ChemicalBook.[2]
-
Pipzine Chemicals. (n.d.). Methyl 3-Amino-5,6-Dichloropyrazine-2-Carboxylate Supplier China. Retrieved from Pipzine Chemicals.[1]
-
PubChem. (n.d.). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from PubChem.[9]
-
Sigma-Aldrich. (n.d.). 3-Amino-5-chloropyrazine-2-carboxylic acid | 1260663-68-0. Retrieved from Sigma-Aldrich.
-
CymitQuimica. (n.d.). 3-Amino-5-chloropyrazine-2-carboxylic acid. Retrieved from CymitQuimica.[13]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from Chemos GmbH & Co.KG.[10]
-
Echemi. (n.d.). 2-Pyrazinecarboxylic acid, 3-amino-5,6-dichloro-, methyl ester Safety Data Sheets. Retrieved from Echemi.[11]
-
US Biological Life Sciences. (n.d.). 3-amino-6-chloropyrazine-2-carboxylic acid suppliers USA. Retrieved from US Biological Life Sciences.[14]
-
Biosynth. (n.d.). 3-Amino-5-chloropyrazine-2-carboxylic acid | 1260663-68-0 | KAC66368. Retrieved from Biosynth.[15]
-
BLDpharm. (n.d.). 1458-18-0|Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from BLDpharm.[7]
-
Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Retrieved from Google Patents.[16]
-
Google Patents. (n.d.). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Retrieved from Google Patents.[17]
-
Capot Chemical. (n.d.). MSDS of 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid. Retrieved from Capot Chemical.[12]
-
Gsrs. (n.d.). METHYL 3-AMINO-5,6-DICHLOROPYRAZINE-2-CARBOXYLATE. Retrieved from gsrs.[18]
-
ECHEMI. (n.d.). 4853-52-5, this compound Formula. Retrieved from ECHEMI.[3]
-
Guidechem. (n.d.). This compound cas no.4853-52-5. Retrieved from guidechem.com.[8]
-
Bridge Organics. (n.d.). 3-Amino-6-chloropyrazine-2-carboxylic acid. Retrieved from Bridge Organics.[19]
-
Sigma-Aldrich. (n.d.). Dipropyl disulfide 98 629-19-6. Retrieved from Sigma-Aldrich.[20]
-
Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from Wiley-VCH.[4]
-
National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from NIH.[6]
Sources
- 1. Methyl 3-Amino-5,6-Dichloropyrazine-2-Carboxylate Supplier China | High Purity | CAS 27143-07-3 | Specifications, Applications & Safety [pipzine-chem.com]
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- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1458-18-0|Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
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Methodological & Application
Synthesis Protocol for 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid: An Application Note for Researchers and Drug Development Professionals
Introduction
3-Amino-5,6-dichloropyrazine-2-carboxylic acid is a key heterocyclic building block in the development of novel pharmaceutical agents and functional materials. Its rigid, electron-deficient pyrazine core, substituted with both amino and chloro functionalities, provides a versatile scaffold for accessing a diverse range of chemical entities with potential therapeutic applications. The strategic placement of the amino, carboxylic acid, and chloro groups allows for selective modifications, making it an attractive starting material for library synthesis in drug discovery programs. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from a readily available 3-aminopyrazine-2-carboxylic acid precursor. The described methodology is based on established procedures and offers insights into the critical parameters for successful and reproducible synthesis.[1][2][3]
Overall Synthetic Scheme
The synthesis of this compound is achieved in two primary stages: first, the esterification of 3-aminopyrazine-2-carboxylic acid followed by a dichlorination of the pyrazine ring to yield methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. The second stage involves the hydrolysis of the methyl ester to afford the final carboxylic acid product.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Expertise & Experience: The Rationale Behind the Chlorination
The dichlorination of the pyrazine ring is a critical step that significantly influences the final yield and purity. Sulfuryl chloride (SO₂Cl₂) is the reagent of choice for this transformation due to its effectiveness in chlorinating electron-rich aromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically performed in an excess of sulfuryl chloride which also acts as the solvent. It is crucial to control the reaction temperature, as the reaction can be exothermic. The work-up procedure is designed to remove excess sulfuryl chloride and neutralize any acidic byproducts. Recrystallization from a suitable solvent like acetonitrile is essential for obtaining a pure product.[2][3]
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation |
| Methyl 3-aminopyrazine-2-carboxylate | 1458-18-0 | Sigma-Aldrich, Combi-Blocks |
| Sulfuryl chloride (SO₂Cl₂) | 7791-25-5 | Sigma-Aldrich, Acros Organics |
| Acetonitrile | 75-05-8 | Fisher Scientific, VWR |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific, VWR |
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add methyl 3-aminopyrazine-2-carboxylate (1 equivalent). Carefully add sulfuryl chloride (approximately 5-10 equivalents) in a dropwise manner.
-
Reaction Conditions: Stir the mixture at room temperature. An evolution of gas (HCl and SO₂) should be observed. The reaction mixture will typically turn red and warm up.[2]
-
Heating and Monitoring: After the initial reaction subsides, heat the mixture to 60-70°C for 1-2 hours to ensure the completion of the reaction.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, carefully quenching it with a saturated sodium bicarbonate solution, and extracting with ethyl acetate.
-
Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess sulfuryl chloride under reduced pressure.
-
Neutralization: Suspend the residue in water and neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Recrystallize the crude product from acetonitrile to obtain pure methyl 3-amino-5,6-dichloropyrazine-2-carboxylate as a crystalline solid.[2][3]
Characterization Data for Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate:
| Property | Value |
| Molecular Formula | C₆H₅Cl₂N₃O₂ |
| Molecular Weight | 222.03 g/mol |
| Melting Point | 225-234 °C |
| Appearance | Red to yellow crystalline solid |
PART 2: Hydrolysis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Expertise & Experience: The Hydrolysis Step
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward saponification reaction. Sodium hydroxide is a common and effective base for this transformation. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. The key to a successful hydrolysis is the subsequent acidification step. The carboxylic acid product is soluble in its carboxylate salt form at basic pH. Therefore, careful acidification with a strong acid, such as hydrochloric acid, is necessary to protonate the carboxylate and precipitate the desired this compound. It is important to monitor the pH during acidification to ensure complete precipitation and avoid the dissolution of the product in excess acid.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | 1458-18-0 | (Synthesized in Part 1) |
| Sodium hydroxide (NaOH) | 1310-73-2 | Fisher Scientific, VWR |
| Hydrochloric acid (HCl), 1N | 7647-01-0 | Fisher Scientific, VWR |
| Deionized water | 7732-18-5 | --- |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1 equivalent) in water (approximately 8-10 mL per gram of ester).
-
Base Addition: Add sodium hydroxide (2-2.5 equivalents) to the suspension.
-
Heating: Heat the mixture to reflux for 15-30 minutes.[1] The solid should dissolve as the reaction progresses, forming the sodium salt of the carboxylic acid.
-
Cooling and Filtration: After the reaction is complete, cool the solution to room temperature and filter it to remove any unreacted starting material or impurities.
-
Acidification and Precipitation: Slowly add 1N hydrochloric acid to the filtrate with stirring until the pH is less than 7. A precipitate of this compound will form.[1]
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash it with cold water, and air-dry. Further drying under vacuum is recommended to remove residual water.[1]
Expected Yield: Approximately 36%[1]
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₅H₃Cl₂N₃O₂ |
| Molecular Weight | 208.00 g/mol |
| CAS Number | 4853-52-5 |
| Appearance | Solid |
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, it is recommended to incorporate the following self-validating checks:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of both the chlorination and hydrolysis reactions. For the chlorination step, the disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. For the hydrolysis, the consumption of the ester and the formation of a more polar spot (the carboxylate salt, which will streak on a normal phase silica plate, or the carboxylic acid after acidification) confirms the reaction's progress.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: Compare the observed melting point of the intermediate and final product with the literature values. A sharp melting point range is indicative of high purity.
-
Spectroscopy: Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. Mass spectrometry can be used to verify the molecular weight of the products.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and incorporating the suggested expertise and validation checks, researchers, scientists, and drug development professionals can reliably produce this valuable building block for their research and development endeavors. The provided rationale behind the experimental choices aims to empower the user with a deeper understanding of the underlying chemistry, facilitating troubleshooting and optimization.
References
-
PubChem. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. [Link]
-
PubChemLite. This compound (C5H3Cl2N3O2). [Link]
- Google Patents.
- Google Patents. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
Sources
Protocol for the Saponification of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: Synthesis of a Key Pharmaceutical Intermediate
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the hydrolysis of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to its corresponding carboxylic acid, 3-amino-5,6-dichloropyrazine-2-carboxylic acid. This target molecule is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral agents like Favipiravir.[1][2][3][4][5] The procedure detailed herein utilizes a base-catalyzed hydrolysis (saponification) method, which is robust, scalable, and optimized for high yield and purity. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical industry. It includes a discussion of the reaction mechanism, a step-by-step experimental guide, safety protocols, and troubleshooting advice to ensure reliable and safe execution.
Introduction and Scientific Context
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, the product of the described hydrolysis, is a valuable intermediate, particularly in the synthesis of RNA-dependent RNA polymerase (RdRp) inhibitors.[5][6] The conversion of the methyl ester starting material into the more reactive carboxylic acid is a fundamental step that enables subsequent amide bond formations or other derivatizations essential for building the final API.
Ester hydrolysis can be achieved under either acidic or basic conditions.[7] For this specific substrate, a base-catalyzed approach (saponification) is recommended. This choice is predicated on several factors:
-
Reaction Kinetics: Saponification is typically an irreversible and faster process compared to the equilibrium-driven acid-catalyzed hydrolysis. The final deprotonation of the carboxylic acid drives the reaction to completion.
-
Substrate Stability: The electron-deficient pyrazine ring and the amino substituent are generally stable under basic conditions. Strong acidic conditions could potentially lead to unwanted side reactions or degradation.
-
Product Isolation: The carboxylic acid product is readily precipitated from the aqueous reaction mixture by simple acidification, facilitating a straightforward and efficient isolation process. A similar strategy using lithium hydroxide has been proven effective for other chloropyrazine carboxylates.[8]
Critical Safety and Handling Protocols
Adherence to strict safety measures is paramount. The starting material and reagents possess significant hazards.
2.1 Hazard Identification
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS: 1458-18-0):
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
2.2 Personal Protective Equipment (PPE)
All experimental work must be conducted inside a certified chemical fume hood. The following PPE is mandatory:
-
Nitrile or neoprene gloves (wear double gloves if possible).
-
Chemical safety goggles and a full-face shield.[11]
-
Flame-resistant laboratory coat.
-
Properly fitted respirator with an appropriate cartridge if there is any risk of dust inhalation.[9]
2.3 Engineering Controls and Handling
-
Ventilation: Use only in a well-ventilated chemical fume hood to minimize inhalation exposure.[9][12]
-
Static Discharge: Ground and bond containers and receiving equipment, as dust deposits may accumulate and create an explosion hazard.[9]
-
Work Practice: Avoid generating dust. When handling solids, use appropriate spatulas and weighing techniques. Prepare solutions of corrosive materials (NaOH, HCl) carefully, adding the reagent to water slowly to dissipate heat.
Reaction Mechanism and Workflow
3.1 Mechanism of Base-Catalyzed Ester Hydrolysis
The saponification reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
3.2 Experimental Workflow Overview
The overall process is designed for efficiency and purity, moving from reaction setup to final product characterization.
Caption: High-level experimental workflow for the hydrolysis protocol.
Detailed Experimental Protocol
4.1 Materials and Equipment
| Reagents | CAS No. | Supplier Suggestion | Purity |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | 1458-18-0 | Commercial Source | >98% |
| Sodium Hydroxide (NaOH), pellets | 1310-73-2 | Sigma-Aldrich | >98% |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | Fisher Scientific | 37% |
| Tetrahydrofuran (THF), ACS Grade | 109-99-9 | VWR | >99% |
| Deionized (DI) Water | 7732-18-5 | In-house | 18 MΩ·cm |
| Ethyl Acetate, HPLC Grade | 141-78-6 | Sigma-Aldrich | >99.8% |
| Hexanes, HPLC Grade | 110-54-3 | Sigma-Aldrich | >99% |
| Equipment |
| 500 mL three-neck round-bottom flask |
| Magnetic stirrer hotplate with thermocouple |
| Magnetic stir bar (Teflon coated) |
| Reflux condenser |
| 250 mL dropping funnel |
| pH meter or pH strips (range 1-14) |
| Buchner funnel and 1 L filter flask |
| Vacuum pump |
| Glass beakers and graduated cylinders |
| Vacuum oven |
4.2 Step-by-Step Procedure
-
Reaction Setup:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermocouple, add methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (22.2 g, 0.10 mol).
-
Add 100 mL of THF and 50 mL of DI water to the flask. Stir the mixture at room temperature to form a suspension.
-
-
Saponification:
-
In a separate beaker, carefully dissolve sodium hydroxide (8.0 g, 0.20 mol, 2.0 equivalents) in 100 mL of DI water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.
-
Transfer the NaOH solution to a dropping funnel and add it dropwise to the stirred ester suspension over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 55 °C using a heating mantle. Maintain this temperature and stir vigorously for 3-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
TLC System: Use a 1:1 mixture of ethyl acetate and hexanes as the mobile phase on silica gel plates.
-
Analysis: The starting material (ester) is less polar than the product (carboxylate salt). The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Place the reaction flask in an ice-water bath and cool to 0-5 °C.
-
Slowly and carefully add concentrated HCl (approx. 17 mL) dropwise to the stirred solution to neutralize the excess NaOH and acidify the mixture to a pH of 2-3. Caution: Gas evolution may occur. Ensure adequate ventilation.
-
A thick, light-yellow precipitate of the carboxylic acid product will form.
-
Continue stirring the cold slurry for an additional 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with two 50 mL portions of cold DI water to remove any inorganic salts (NaCl).
-
Continue to pull a vacuum through the filter cake for 15-20 minutes to partially dry the solid.
-
-
Drying:
-
Transfer the collected solid to a crystallization dish.
-
Dry the product in a vacuum oven at 40-50 °C overnight or until a constant weight is achieved.
-
The expected yield of this compound is typically >90%.
-
4.3 Characterization of Product The identity and purity of the final product, this compound (CAS: 4853-52-5), should be confirmed by standard analytical methods:
-
Appearance: Light yellow to off-white solid.
-
Melting Point (MP): To be determined and compared with literature values.
-
¹H NMR: Confirm the absence of the methyl ester singlet (~3.9 ppm) and the presence of a broad carboxylic acid proton signal.
-
Mass Spectrometry (MS): Verify the molecular weight (C₅H₃Cl₂N₃O₂: 206.99 g/mol ).
-
HPLC: Determine the purity of the final product.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale & Impact on Outcome |
| Base | 2.0 eq. NaOH or LiOH | Using a stoichiometric excess ensures the reaction goes to completion. LiOH can sometimes offer better solubility and milder conditions.[8] |
| Solvent System | THF/Water | THF acts as a co-solvent to improve the solubility of the organic starting material in the aqueous basic medium, leading to a more homogeneous reaction. |
| Temperature | 50-60 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant degradation of the starting material or product. |
| Reaction Time | 3-4 hours | Typically sufficient for complete conversion. Monitor by TLC to avoid unnecessarily long reaction times which could lead to side product formation. |
| Acidification pH | 2-3 | Ensures complete protonation of the carboxylate salt to the neutral carboxylic acid, maximizing precipitation and yield. |
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, low temperature, or short time. | Add more base, increase temperature slightly (e.g., to 65 °C), or extend reaction time. Confirm with TLC before work-up. |
| Low Yield | Incomplete precipitation; product loss during washes. | Ensure pH is correctly adjusted to 2-3. Use ice-cold water for washing the filter cake to minimize solubility losses. |
| Oily/Gummy Precipitate | Impurities present; incomplete acidification. | Ensure the reaction mixture is well-chilled before and during acidification. Add acid very slowly. The product may need recrystallization if it remains impure. |
| Product Contaminated with Salt | Inadequate washing of the filter cake. | Wash the solid on the filter with additional portions of cold DI water until the filtrate runs neutral. |
References
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An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). Monatshefte für Chemie - Chemical Monthly. [Link]
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Safety Data Sheet: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. (n.d.). Chemos GmbH & Co.KG. [Link]
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Titova, Y. A., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of Organic Chemistry. [Link]
- CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. (2020).
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Sicherheitsdatenblatt: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. (n.d.). Chemos GmbH & Co.KG. [Link]
-
PubChem. (n.d.). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]
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Thirumal, Y., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. [Link]
-
Goryaev, M. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). ResearchGate. [Link]
- AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. (1966).
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Huchting, J., et al. (2017). Synthesis of T-705-Ribonucleoside and T-705-Ribonucleotide and Studies of Chemical Stability. Chemistry - A European Journal. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
- DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. (1967).
-
Chemical structure of favipiravir (T-705, 6-fluoro-3-hydroxypyrazine-2-carboxamide). (2022). ResearchGate. [Link]
-
Furuta, Y., et al. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research. [Link]
-
Sangawa, H., et al. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. [Link]
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- 3. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
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- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Amidation of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Introduction: The Significance of Pyrazinamide Scaffolds in Medicinal Chemistry
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, derivatives of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid are crucial intermediates in the synthesis of a wide range of therapeutic agents, including novel antibiotics and kinase inhibitors.[1][2][3] The amide functionality is a cornerstone of drug design, and its formation is one of the most frequently performed reactions in pharmaceutical development.[4] This document provides a detailed guide for researchers on the reaction conditions for the amidation of this compound, offering insights into the underlying mechanisms and providing robust protocols for successful synthesis.
The inherent electronic properties of the this compound core, characterized by the electron-withdrawing effects of the pyrazine ring and the two chlorine atoms, can render the carboxylic acid less reactive. Therefore, careful selection of coupling reagents and reaction conditions is paramount to achieve high yields and purity.[4]
Core Principles: Activating the Carboxyl Group for Amidation
Direct reaction between a carboxylic acid and an amine to form an amide is typically a slow and inefficient process, often requiring high temperatures and resulting in the formation of a stable ammonium carboxylate salt.[5][6][7] To facilitate amide bond formation under milder conditions, the carboxylic acid must first be "activated". This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic species that is readily attacked by the nucleophilic amine.[8][9]
The general mechanism for amidation using a coupling reagent can be visualized as a two-step process:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an activated ester (with uronium/phosphonium salts).[9]
-
Nucleophilic Attack: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases the activated leaving group.
Diagram: General Workflow for Amide Coupling
Caption: General workflow for the amidation reaction.
Selecting the Optimal Reaction Components
The success of the amidation reaction hinges on the judicious choice of coupling reagents, additives, bases, and solvents.
Coupling Reagents: The Engine of the Reaction
A variety of coupling reagents are available, each with its own advantages and considerations.[4]
-
Carbodiimides (e.g., EDC, DCC): These are widely used and cost-effective reagents.[9][10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous as its urea byproduct is water-soluble, simplifying purification.[10] Dicyclohexylcarbodiimide (DCC) forms a urea byproduct that is largely insoluble in common organic solvents, which can be removed by filtration.[10]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are highly efficient and generally lead to faster reactions and higher yields with minimal side reactions.[8][9][10] HATU is often preferred for its ability to reduce racemization in chiral substrates.[10]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent, though it can be more expensive.
Additives: Suppressing Side Reactions and Enhancing Efficiency
Additives are often used in conjunction with coupling reagents, particularly carbodiimides, to improve reaction rates and minimize side reactions like racemization.[9][11]
-
Hydroxybenzotriazoles (HOBt, HOAt): 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are common additives that react with the activated carboxylic acid intermediate to form an active ester. This active ester is more stable than the initial intermediate and less prone to racemization.[8][11]
Bases: Maintaining a Favorable Reaction Environment
An organic base is typically required to neutralize any acidic byproducts formed during the reaction and to ensure the amine nucleophile remains in its free, unprotonated form.
-
Tertiary Amines (e.g., DIEA, TEA): Diisopropylethylamine (DIEA) and triethylamine (TEA) are commonly used non-nucleophilic bases.[11] DIEA is often preferred due to its steric hindrance, which reduces the likelihood of it participating in side reactions.
Solvents: The Reaction Medium
The choice of solvent is critical and should be based on the solubility of the reactants and reagents.
-
Aprotic Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are excellent choices for amidation reactions as they effectively dissolve the reactants and do not interfere with the reaction.[11] Acetonitrile is another suitable option.[4]
Comparative Protocols for Amidation
Below are detailed protocols for the amidation of this compound using two common and effective coupling systems.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol utilizes the cost-effective carbodiimide EDC in conjunction with the additive HOBt.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate, DCM)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is a good starting point).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.
-
In a separate flask, dissolve the amine (1.1 eq) in a small amount of the same anhydrous solvent.
-
Add the amine solution to the reaction mixture, followed by the dropwise addition of DIEA or TEA (2.0-3.0 eq).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: HATU Mediated Amidation
This protocol employs the highly efficient uronium salt HATU, which often leads to faster reaction times and higher yields, especially for challenging substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M).
-
Add HATU (1.1 eq) to the solution.
-
Add the amine (1.1 eq) to the mixture.
-
Slowly add DIEA or TEA (2.0-3.0 eq) to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.[11]
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude amide by flash column chromatography.
Summary of Recommended Reaction Conditions
| Parameter | Protocol 1 (EDC/HOBt) | Protocol 2 (HATU) | Rationale |
| Coupling Reagent | EDC (1.2 eq) | HATU (1.1 eq) | EDC is cost-effective; HATU is highly efficient for faster, cleaner reactions.[4][10] |
| Additive | HOBt (1.2 eq) | Not strictly necessary | HOBt minimizes side reactions with EDC.[8][11] HATU contains a HOAt moiety. |
| Base | DIEA or TEA (2.0-3.0 eq) | DIEA or TEA (2.0-3.0 eq) | Neutralizes acidic byproducts and keeps the amine nucleophilic. |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF | Aprotic polar solvents are ideal for dissolving reactants. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room temperature is generally sufficient; initial cooling can control exotherms. |
| Reaction Time | 2-16 hours | 1-4 hours | HATU generally provides faster reaction kinetics.[11] |
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and amine. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For particularly unreactive amines, switching from EDC/HOBt to the more powerful HATU is recommended.
-
Side Reactions: The presence of the free amino group on the pyrazine ring could potentially lead to oligomerization. While this is generally not a major issue due to the lower nucleophilicity of the aromatic amine compared to the amine reactant, it is a possibility. Using the amine reactant in a slight excess can help favor the desired reaction.
-
Purification Challenges: The urea byproduct from EDC is water-soluble, simplifying the workup. If DCC is used, the insoluble dicyclohexylurea can be removed by filtration. Proper aqueous workup is crucial to remove excess base and other water-soluble impurities before chromatography.
Conclusion
The amidation of this compound is a critical transformation for the synthesis of various pharmaceutical targets. By understanding the principles of carboxylic acid activation and carefully selecting the appropriate coupling reagents, bases, and solvents, researchers can achieve high yields of the desired amide products. The protocols provided herein for both EDC/HOBt and HATU-mediated couplings offer robust and reproducible methods for this important reaction.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
Konečná, K., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 233. [Link]
-
PubMed. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, September 4). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC - PubMed Central. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]
-
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
Perrin, D. M. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 27(13), 3998. [Link]
-
Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
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- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Purity Isolation of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid via Optimized Recrystallization
Introduction
3-Amino-5,6-dichloropyrazine-2-carboxylic acid is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-proven guide for the purification of this compound by recrystallization. We will delve into the rationale behind solvent selection, provide a detailed experimental protocol, and discuss methods for the characterization of the purified product. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification method.
The Principle of Recrystallization: A Primer
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).
The process generally involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent.
-
Filtration (optional): Removing any insoluble impurities by hot filtration.
-
Crystallization: Allowing the solution to cool slowly, promoting the formation of pure crystals of the target compound as its solubility decreases.
-
Isolation: Collecting the purified crystals by filtration.
-
Drying: Removing any residual solvent from the crystals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective recrystallization protocol.
| Property | Value | Source |
| CAS Number | 4853-52-5 | ChemicalBook[1] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | PubChem[2] |
| Molecular Weight | 208.01 g/mol | PubChem[2] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Data not readily available for the free acid. The methyl ester has a melting point of 233-234 °C.[3] | Google Patents[3] |
| pKa | Estimated to be acidic due to the carboxylic acid group. | N/A |
The presence of both an acidic carboxylic acid group and a basic amino group suggests that the compound is amphoteric, and its solubility will be pH-dependent.
Potential Impurities in Synthesis
The most common synthetic route to this compound involves the hydrolysis of its corresponding methyl ester, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.[1] Therefore, the primary impurity is likely to be the unreacted starting material. Other potential impurities could include by-products from the synthesis of the precursor.
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Starting Material): If the hydrolysis is incomplete, this ester will be present in the crude product. Its solubility characteristics will differ from the carboxylic acid, particularly in aqueous solutions of varying pH.
-
Side-reaction Products: Depending on the specific synthetic conditions, other chlorinated pyrazine derivatives or degradation products could be present.
Strategic Selection of a Recrystallization Solvent
The choice of solvent is the most critical factor in a successful recrystallization. A systematic screening process is highly recommended.
Recommended Solvents for Screening
Based on the structure of the target molecule (an aromatic carboxylic acid with polar functional groups), the following solvents are recommended for initial screening:
-
Water
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
Acetonitrile
-
Toluene
-
Acetic Acid
Experimental Protocol for Solvent Screening
This protocol is designed to efficiently identify a suitable recrystallization solvent using a small amount of the crude product.
Materials:
-
Crude this compound
-
Screening solvents (listed above)
-
Test tubes (small)
-
Stirring rods
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of the crude compound into separate test tubes.
-
Add 0.5 mL of a screening solvent to each test tube at room temperature.
-
Stir vigorously for 1-2 minutes.
-
Observe and record the solubility. An ideal solvent will show low or no solubility at room temperature.
-
-
Hot Solubility Test:
-
For the solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.
-
Add the solvent dropwise while heating and stirring until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.
-
-
Crystallization upon Cooling:
-
Remove the test tubes from the heat and allow them to cool slowly to room temperature.
-
Observe for crystal formation. A good solvent will yield a significant amount of crystalline solid.
-
If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.
-
Once at room temperature, place the test tubes in an ice bath for 15-20 minutes to maximize crystal recovery.
-
Evaluate the quantity and quality of the crystals formed.
-
Data Interpretation:
Summarize your observations in a table similar to the one below to facilitate the selection of the optimal solvent.
| Solvent | Solubility at RT (25°C) | Solubility at Elevated Temp. | Crystal Formation upon Cooling |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| Toluene | |||
| Acetic Acid |
Causality behind Solvent Choice:
-
Polar Protic Solvents (Water, Alcohols): The carboxylic acid and amino groups can form hydrogen bonds with these solvents. Solubility is expected to increase significantly with temperature.
-
Polar Aprotic Solvents (Acetone, Ethyl Acetate, Acetonitrile): These solvents can interact with the polar functional groups through dipole-dipole interactions. Acetonitrile has been successfully used for the recrystallization of a related methyl ester.[3]
-
Nonpolar Aromatic Solvent (Toluene): The pyrazine ring may have some affinity for toluene, but the polar functional groups will likely limit solubility. It may be useful as an anti-solvent.
-
Acidic Solvent (Acetic Acid): Acetic acid has been reported for the recrystallization of a similar pyrazine derivative.[4] It can protonate the basic amino group, potentially altering solubility characteristics favorably.
Detailed Recrystallization Protocol
Once a suitable solvent has been identified from the screening process, the following protocol can be used for larger-scale purification.
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Optimal recrystallization solvent (determined from screening)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent and begin heating and stirring.
-
Continue to add the solvent in small portions until the solid is completely dissolved at a near-boiling temperature. Use the minimum amount of solvent necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a filter funnel.
-
Quickly filter the hot solution through a fluted filter paper into the preheated flask to remove the impurities. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum to collect the crystals.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Transfer the purified crystals to a clean, pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Post-Recrystallization Purity Assessment
To validate the success of the purification, the following analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the purity of the compound and to detect and quantify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and identify any structural impurities.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal. |
| Oiling out | - The compound is insoluble in the solvent at all temperatures.- The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution and add more solvent.- Try a different solvent with a lower boiling point. |
| Low recovery of purified product | - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of cold solvent for washing.- Ensure the filtration apparatus is preheated. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all organic solvents with care, as they may be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
This compound and its derivatives may be harmful if swallowed or inhaled and may cause skin and eye irritation.
Conclusion
This application note provides a systematic and scientifically grounded approach to the purification of this compound by recrystallization. By following the outlined solvent screening and recrystallization protocols, researchers can consistently obtain high-purity material, which is essential for downstream applications in pharmaceutical development. The principles and techniques described herein are also broadly applicable to the purification of other crystalline organic compounds.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
- Google Patents. (1966). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
- Google Patents. (1966). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
PubChem. (n.d.). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. National Center for Biotechnology Information. Retrieved from [Link]
-
Rochester University, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Sources
- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 2. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 4. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
analytical methods for 3-Amino-5,6-dichloropyrazine-2-carboxylic acid characterization
An Application Guide to the Comprehensive Characterization of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a substituted heterocyclic compound belonging to the pyrazine class. The pyrazine ring is a significant scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1][2] Its derivatives are explored for a wide range of biological activities. Accurate and comprehensive characterization of this molecule is paramount for ensuring identity, purity, and stability in research, development, and quality control settings. The presence of multiple functional groups—a carboxylic acid, an amine, and chloro substituents on an aromatic ring—necessitates a multi-technique approach for unambiguous analysis.
This guide provides a detailed framework of analytical methodologies for the complete characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the selection of specific methods and parameters.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before commencing any analytical work.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 4853-52-5 | [3][4] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [5] |
| Molecular Weight | 222.03 g/mol | [5] |
| InChI Key | UFOUSHWZVOIJKK-UHFFFAOYSA-N | [3] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating the target analyte from impurities, degradants, and starting materials. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the method of choice for this polar, ionizable compound. The key to achieving good peak shape and retention is controlling the ionization state of the carboxylic acid group.
Causality and Methodological Insights:
-
Mobile Phase pH: The carboxylic acid group (pKa typically 2-4) must be protonated to its neutral form (R-COOH) to prevent peak tailing and ensure consistent retention on a non-polar C18 stationary phase. This is achieved by acidifying the aqueous mobile phase to a pH below the analyte's pKa.
-
Mobile Phase Modifier: Phosphoric acid is an effective acidifier. However, for applications requiring mass spectrometry detection, a volatile acid like formic acid or trifluoroacetic acid is mandatory.[6]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower backpressure.
-
Detector: A UV detector is suitable as the pyrazine ring system is a strong chromophore.
Workflow for HPLC Analysis
Caption: General workflow for HPLC purity analysis.
Protocol 1: HPLC Purity Determination
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for a wide range of small molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Ensures the carboxylic acid is fully protonated for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 5 µL | Adjustable based on concentration and detector response. |
| UV Wavelength | 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. Determine λmax via a photodiode array (PDA) scan for maximum sensitivity. |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
Procedure:
-
Prepare mobile phases and sample solutions as described.
-
Equilibrate the HPLC system with the initial mobile phase composition (95:5 A:B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution.
-
Process the resulting chromatogram to determine the area percent purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides mass information, which is critical for identity confirmation and characterization of unknown impurities. The HPLC method can be readily adapted for LC-MS.
Causality and Methodological Insights:
-
Ionization Source: Electrospray Ionization (ESI) is ideal for this polar molecule. It can be run in both positive and negative ion modes.
-
Negative Mode (ESI-): Will detect the deprotonated molecule [M-H]⁻. This is often highly sensitive for carboxylic acids. Expected m/z = 220.94 (for ³⁵Cl isotopes).
-
Positive Mode (ESI+): Will detect the protonated molecule [M+H]⁺, likely on one of the ring or amino nitrogens. Expected m/z = 222.96 (for ³⁵Cl isotopes).
-
-
Isotope Pattern: The presence of two chlorine atoms will produce a characteristic isotopic pattern (M, M+2, M+4) that serves as a powerful confirmation of the elemental composition.
Protocol 2: LC-MS Identity Confirmation
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/HPLC (as per Protocol 1) | |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier compatible with MS.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Mass Spectrometer | Quadrupole or TOF | |
| Ionization Mode | ESI Negative and Positive | To detect both [M-H]⁻ and [M+H]⁺ and maximize information. |
| Scan Range | m/z 100 - 500 | Covers the expected mass of the parent ion and potential dimers or fragments. |
Procedure:
-
Adapt the HPLC method by replacing phosphoric acid with formic acid.
-
Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.
-
Inject the sample via the LC system.
-
Extract the ion chromatograms for the expected m/z values of the [M-H]⁻ and [M+H]⁺ ions.
-
Verify the mass and isotopic pattern in the resulting mass spectrum.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecule's chemical structure, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.
Causality and Methodological Insights:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (acidic -COOH and amine -NH₂).
-
¹H NMR: The spectrum is expected to be simple. The -NH₂ protons will likely appear as a broad singlet, and the -COOH proton will be a very broad singlet at a downfield chemical shift. Since there are no protons on the pyrazine ring, no aromatic signals will be present.[7][8]
-
¹³C NMR: The spectrum will show five distinct carbon signals, all corresponding to quaternary carbons (no C-H bonds). The chemical shifts will be influenced by the electronegative substituents (Cl, N, O).[8] 2D NMR techniques like HSQC and HMBC are not necessary for this simple structure but are crucial for more complex derivatives.
Protocol 3: NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
Expected Spectral Features:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 13.0 - 15.0 | very broad singlet | -COOH |
| 7.0 - 8.5 | broad singlet | -NH₂ | |
| ¹³C | 165 - 175 | singlet | C=O (Carboxylic Acid) |
| 120 - 160 | 4 singlets | 4 x Aromatic Carbons (C-N, C-Cl, C-NH₂) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol 4: FTIR Analysis
-
Prepare the sample as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the molecule's functional groups.[9][10]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Amino (-NH₂) |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) |
| 1720 - 1680 | C=O stretch | Carboxylic Acid (-COOH) |
| 1650 - 1580 | N-H bend | Amino (-NH₂) |
| 1600 - 1450 | C=N and C=C ring stretching | Pyrazine Ring |
| 800 - 600 | C-Cl stretch | Chloro-aromatic |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is an excellent tool for quantitative analysis.[11][12]
Causality and Methodological Insights:
-
Beer-Lambert Law: This principle (A = εbc) relates absorbance (A) directly to concentration (c), making it ideal for quantification once a calibration curve is established.[13]
-
λmax: The wavelength of maximum absorbance (λmax) is a characteristic property that can be used for qualitative identification. For pyrazine systems, strong π-π* transitions are expected.[9]
Protocol 5: Quantitative Analysis by UV-Vis
-
Determine λmax: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol). Scan the absorbance from 200-400 nm to find the λmax.
-
Prepare Standards: Create a series of at least five standard solutions of known concentrations spanning the expected concentration of the unknown sample.
-
Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot Absorbance vs. Concentration.
-
Analyze Sample: Measure the absorbance of the unknown sample.
-
Calculate Concentration: Use the linear regression equation from the calibration curve to determine the concentration of the unknown sample.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the material.
Workflow for Thermal Characterization
Caption: Combined workflow for TGA and DSC analysis.
Protocol 6: TGA/DSC Analysis
-
Calibrate the TGA and DSC instruments with appropriate standards.
-
Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Place the pan in the instrument furnace.
-
For TGA, heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected decomposition. Record the weight loss as a function of temperature.[14]
-
For DSC, perform a heat-cool-heat cycle (e.g., heat to melt, cool, then reheat) at a controlled rate (e.g., 10 °C/min) under nitrogen. This helps to identify the melting point, recrystallization events, and other phase transitions.[15]
-
Analyze the resulting thermograms to determine key thermal events.
References
-
Holzer, W., & Mereiter, K. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry. Available at: [Link]
-
Holzer Group. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Available at: [Link]
-
SIELC Technologies. (2018). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Available at: [Link]
-
Susanti, D., et al. (2021). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available at: [Link]
-
Prasanna, G., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmacy and Biological and Chemical Sciences. Available at: [Link]
-
Susanti, D., et al. (2021). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. ResearchGate. Available at: [Link]
-
Fekadu, S., et al. (2025). UV-visible spectra of 2,6-dichloropyrazine. ResearchGate. Available at: [Link]
- Google Patents. (1966). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
Chemistry LibreTexts. (2022). UV-Visible Spectroscopy. Available at: [Link]
-
Balachandran, V., & Janaki, A. (2014). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology. Available at: [Link]
-
Zhang, H., et al. (2024). Application of UV-vis spectroscopy in the detection and analysis of substances. Transactions on Materials, Biotechnology and Life Sciences. Available at: [Link]
-
Abdullahi, S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]
-
Sreenivasan, A., et al. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Zenodo. Available at: [Link]
-
Hartl, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Opotek. (2021). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Available at: [Link]
-
Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere. Available at: [Link]
-
Sreenivasan, A., et al. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
El-Gamel, N. E. A. (2006). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Available at: [Link]
-
Andresson, T., et al. (2020). LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Zhang, M., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
-
Meti, P., et al. (2017). TGA and DSC thermograms of the 6i, 11f, and 13b recorded with a... ResearchGate. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). METHYL 3-AMINO-5,6-DICHLOROPYRAZINE-2-CARBOXYLATE. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Molbase. (n.d.). Pyrazines. Available at: [Link]
-
Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]
-
Wang, X., et al. (2019). Amino-modified covalent organic framework as solid phase extraction absorbent for determination of carboxylic acid pesticides in environmental water samples. Journal of Chromatography A. Available at: [Link]
-
Klapötke, T. M., et al. (2011). Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines. Zeitschrift für anorganische und allgemeine Chemie. Available at: [Link]
-
Sharma, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]
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Application Notes and Protocols for Determining the Solubility of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid
Introduction: The Critical Role of Solubility in Drug Development
3-Amino-5,6-dichloropyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development due to its structural motifs, which are common in bioactive molecules. The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Insufficient solubility can lead to poor absorption, variable dosing requirements, and ultimately, the failure of a promising drug candidate.[1][2] Therefore, a thorough understanding and characterization of the solubility of a compound like this compound in various solvent systems is paramount for formulation development, toxicity studies, and overall drugability assessment.
This comprehensive guide provides a detailed exploration of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, theoretical insights, and practical guidance for accurate solubility determination.
Physicochemical Properties: A Molecular Portrait of this compound
To understand the solubility behavior of this compound, it is essential to first examine its key physicochemical properties. These parameters provide a predictive framework for how the molecule will interact with different solvents.
| Property | Value (Predicted/Calculated) | Source |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | - |
| Molecular Weight | 208.00 g/mol | - |
| XLogP3 | 1.8 | ECHEMI |
| Predicted pKa | ||
| Acidic pKa (Carboxylic Acid) | ~2.5 | Predicted |
| Basic pKa (Amino Group) | ~ -2.0 | Predicted |
| Predicted Aqueous Solubility (logS) | -2.5 to -3.0 | Predicted |
Interpreting the Physicochemical Data:
The presence of both a carboxylic acid and an amino group makes this compound an amphoteric molecule, though the predicted pKa values suggest it will primarily behave as an acid. The carboxylic acid group is expected to be deprotonated at physiological pH, increasing its aqueous solubility. Conversely, the amino group is predicted to be a very weak base. The two chlorine atoms on the pyrazine ring are electron-withdrawing, which will influence the electron density of the aromatic system and the acidity of the carboxylic acid. The calculated XLogP3 of 1.8 indicates a moderate degree of lipophilicity, suggesting that the compound will have some solubility in both polar and non-polar organic solvents.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This technique involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured. This protocol is aligned with guidelines from the International Council for Harmonisation (ICH).[4][5][6]
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Materials and Reagents
-
This compound (solid, >98% purity)
-
Selected solvents (e.g., Water, 0.01 M Phosphate Buffered Saline (PBS) at various pH values, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes and 0.22 µm syringe filters (e.g., PVDF or PTFE, selected for solvent compatibility)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Validated analytical column suitable for the compound
Step-by-Step Procedure
-
Preparation of Vials:
-
Accurately weigh an amount of this compound into a glass vial that is in excess of its expected solubility. A general starting point is 5-10 mg.
-
Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Seal the vial securely to prevent solvent evaporation.
-
Prepare each solvent condition in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator set to a constant temperature. For pharmaceutical applications, 25 °C (room temperature) and 37 °C (physiological temperature) are commonly used.[4][5]
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
-
Analysis:
-
Prepare a series of dilutions of the clear filtrate with the appropriate mobile phase for the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. The method should be demonstrated to be linear, accurate, and precise in the expected concentration range.
-
Quantify the concentration of this compound in the samples by comparing the peak areas to a standard curve prepared from known concentrations of the compound.
-
-
Data Calculation:
-
Calculate the solubility as the average concentration from the triplicate samples, expressed in units such as mg/mL or µg/mL.
-
Predicted Solubility Profile of this compound
| Solvent | Dielectric Constant (ε) | Predicted Solubility Category | Expected Solubility Range (µg/mL) |
| Water (pH 7.4) | 80.1 | Sparingly Soluble | 10 - 50 |
| Methanol | 32.7 | Soluble | 1,000 - 10,000 |
| Ethanol | 24.5 | Soluble | 1,000 - 10,000 |
| Isopropanol | 18.3 | Sparingly Soluble | 100 - 1,000 |
| Acetonitrile | 37.5 | Sparingly Soluble | 100 - 1,000 |
| Acetone | 20.7 | Soluble | 1,000 - 10,000 |
| Dimethylformamide (DMF) | 36.7 | Freely Soluble | > 10,000 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble | > 10,000 |
Discussion: Interpreting the Solubility Behavior
The predicted solubility profile of this compound is consistent with its molecular structure.
The Influence of Solvent Polarity
The principle of "like dissolves like" is a fundamental concept in understanding solubility. The dielectric constant (ε) of a solvent is a good indicator of its polarity.
-
High Polarity Solvents (Water, DMSO, DMF): The molecule possesses several polar functional groups capable of hydrogen bonding: the carboxylic acid, the amino group, and the nitrogen atoms in the pyrazine ring. In highly polar solvents like DMSO and DMF, strong dipole-dipole interactions and hydrogen bonding lead to high solubility. While water is very polar, the presence of the dichlorinated pyrazine ring contributes to the molecule's lipophilicity, thus limiting its aqueous solubility.
-
Protic vs. Aprotic Polar Solvents: Protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to good solubility. Aprotic polar solvents like acetone and acetonitrile can only act as hydrogen bond acceptors, which may result in slightly lower solubility compared to alcohols of similar polarity.
-
Lower Polarity Solvents: As the polarity of the solvent decreases (e.g., isopropanol), the solubility is expected to decrease. In non-polar solvents (not included in the table, e.g., hexane, toluene), the solubility is predicted to be very low.
The Critical Impact of pH on Aqueous Solubility
For an ionizable compound like this compound, pH is a critical factor governing its aqueous solubility. The relationship between pH, pKa, and the solubility of the ionized and unionized forms of the compound is described by the Henderson-Hasselbalch equation.[3]
-
Acidic Conditions (pH < pKa of carboxylic acid): At a pH below the pKa of the carboxylic acid (~2.5), the molecule will be predominantly in its neutral, unionized form. This form is generally less soluble in water.
-
Alkaline Conditions (pH > pKa of carboxylic acid): As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate anion. This charged species is significantly more soluble in water due to strong ion-dipole interactions with water molecules.[7][8][9][10]
Diagram of pH-Dependent Ionization and Solubility
Caption: Influence of pH on the ionization state and aqueous solubility of an acidic compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While computational predictions offer valuable initial insights, experimental validation using robust methods like the shake-flask protocol is indispensable for accurate characterization. A thorough understanding of the solubility profile in various solvents and across a range of pH values is a cornerstone of successful drug development, enabling rational formulation design and mitigating risks associated with poor bioavailability. Future work should focus on obtaining precise experimental solubility data to refine these predictive models and further elucidate the structure-solubility relationships for this important class of compounds.
References
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ACS Publications. (n.d.). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Avdeef, A., & Tsinman, O. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC. Retrieved from [Link]
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International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]
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Al-Ghabeish, M., & Al-Akayleh, F. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Avdeef, A., & Tsinman, O. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved from [Link]
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ResearchGate. (2025). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]
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PubMed Central. (2021). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]
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YouTube. (2025). Why Does pH Influence A Substance's Dissolution?. Retrieved from [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]
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Ministry of Health and Welfare, Taiwan. (n.d.). ICH harmonised guideline biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
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ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Retrieved from [Link]
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OUCI. (n.d.). Solubility, modelling, preferential solvation and solvent effect of 2-amino-6-chloropyrazine in ten pure mono-solvents…. Retrieved from [Link]
-
ResearchGate. (2025). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Retrieved from [Link]
-
ACS Figshare. (2023). Solubility Measurement and Correlation of 2‑Amino‑5-bromopyrazine in Methanol/Ethanol/Isopropanol/Propylene Glycol Plus Water and 10 Pure Solvents at (278.15–323.15) K. Retrieved from [Link]
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Application Note & Protocols: Strategic Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Derivatives for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold and the Imperative for SAR
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically tractable nature make it an ideal starting point for drug discovery campaigns. The subject of this guide, 3-amino-5,6-dichloropyrazine-2-carboxylic acid, is a particularly valuable starting material.[1] It possesses three distinct functional handles that can be selectively modified to generate a diverse library of chemical analogs: the carboxylic acid, the amino group, and the reactive chlorine substituents on the pyrazine ring.
Structure-Activity Relationship (SAR) analysis is the cornerstone of modern drug discovery, providing a systematic framework to understand how specific structural modifications to a molecule influence its biological activity.[2][3][4] By synthesizing and testing a series of related compounds, researchers can identify the key molecular features responsible for potency, selectivity, and pharmacokinetic properties.[5][6] This iterative process of design, synthesis, and testing is fundamental to optimizing a "hit" compound into a viable "lead" candidate.
This document provides a detailed guide for the strategic synthesis of derivatives of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions in their own SAR-driven projects.
Analysis of the Core Scaffold: A Blueprint for Derivatization
The starting material, this compound, offers three primary vectors for chemical modification. A successful SAR campaign will likely explore derivatization at each of these sites.
-
Position 2 (Carboxylic Acid): This is the most readily derivatized functional group. It can be converted into a wide array of amides and esters. This allows for probing interactions within a target's binding pocket, modulating solubility, and altering metabolic stability.
-
Position 3 (Amino Group): The exocyclic amino group can be acylated, alkylated, or used in other C-N bond-forming reactions. Modifications here can influence hydrogen bonding capabilities and introduce new steric bulk.
-
Positions 5 & 6 (Chloro Substituents): The chlorine atoms activate the pyrazine ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of diverse functionalities, although it typically requires more forcing conditions than modifications at positions 2 or 3.[7]
The following diagram illustrates the primary synthetic pathways for creating a diverse library from the core scaffold.
Caption: Primary derivatization pathways for the core scaffold.
Experimental Protocols & Methodologies
The following protocols are robust, well-established procedures. They include explanations for the choice of reagents and steps for in-process validation.
Synthesis of Amide Derivatives via HATU Coupling
Amide bond formation is one of the most frequently used reactions in drug discovery.[8] While direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction, coupling reagents activate the carboxylic acid to facilitate the reaction under mild conditions.[9][10] We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient and reliable coupling agent that minimizes side reactions and racemization.[11][12]
Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the ammonium salts formed during the reaction without competing with the primary amine.[12]
Protocol: General Procedure for Amide Synthesis
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure amide derivative.[13][14]
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).[15][16]
Synthesis of Ester Derivatives via Steglich Esterification
Esterification can be achieved under various conditions. For substrates that may be sensitive to strong acid, the Steglich esterification offers a mild and effective alternative. This method uses a carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or EDC, activated by a catalytic amount of 4-Dimethylaminopyridine (DMAP).[17][18]
Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a highly effective acyl transfer catalyst, forming a reactive acylpyridinium species that is then attacked by the alcohol. This catalytic cycle allows the reaction to proceed efficiently at room temperature.[18]
Protocol: General Procedure for Steglich Esterification
-
Preparation: To a clean, dry round-bottom flask, add the alcohol (1.5 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolution: Dissolve the components in anhydrous Dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. Monitor the reaction by TLC.
-
Work-up: Filter off the DCU precipitate and wash it with cold DCM. Combine the filtrates and wash sequentially with 0.5 M HCl and saturated aqueous NaHCO3.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.[13][19]
-
Characterization: Confirm the structure and purity using NMR and HRMS.[15][20]
Designing and Interpreting the SAR Study
The goal of an SAR study is to build a clear picture of how structural changes affect biological activity. This requires a logical and systematic approach to selecting derivatives for synthesis.
Workflow for an Effective SAR Campaign:
Caption: Iterative workflow for a typical SAR study.
Data Presentation:
Once biological data is obtained, it should be organized into a table to clearly visualize the relationships between structure and activity. This allows for easy identification of trends.
Table 1: Hypothetical SAR Data for Amide Derivatives
| Compound ID | R-Group (Amide) | Substituent Properties | Biological Activity (IC50, µM) |
| LEAD-001 | -CH3 | Small, Aliphatic | 5.2 |
| LEAD-002 | -CH2CH2Ph | Bulky, Aromatic, Lipophilic | 0.8 |
| LEAD-003 | -CH2(4-F-Ph) | Aromatic, Electron-withdrawing | 0.4 |
| LEAD-004 | -CH2(4-OMe-Ph) | Aromatic, Electron-donating | 1.5 |
| LEAD-005 | -(CH2)3COOH | Acidic, Polar | > 50 |
| LEAD-006 | -morpholine | Heterocyclic, Polar | 12.7 |
Interpretation: From this hypothetical data, one might conclude:
-
A bulky, aromatic substituent is preferred over a small alkyl group (LEAD-001 vs. LEAD-002).
-
An electron-withdrawing group on the phenyl ring enhances potency (LEAD-003 vs. LEAD-002 and LEAD-004).
-
A terminal acidic group is detrimental to activity (LEAD-005).
-
A polar heterocyclic group is not well-tolerated (LEAD-006).
These initial hypotheses would then guide the synthesis of the next round of compounds, perhaps exploring other halogen substitutions on the phenyl ring or different linkers between the amide and the aromatic group.
Conclusion
This compound is a versatile starting material for constructing chemical libraries for SAR studies. By systematically applying robust synthetic protocols, such as HATU-mediated amidation and Steglich esterification, researchers can efficiently generate diverse analogs. A well-designed SAR campaign, coupled with clear data analysis, provides the critical insights needed to rationally guide the optimization of lead compounds, ultimately accelerating the drug discovery process.
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- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. (2023).
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. (2025).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH).
- Small Molecule Purification. Hanbon.
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- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022).
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- Small molecules purification. Axplora.
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- Small Molecule Drug Characterization and Purity Analysis. Agilent.
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI.
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- 3-Amino-5-chloropyrazine-2-carboxylic acid. Biosynth.
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Application Notes & Protocols: Strategic Integration of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid in Solid-Phase Synthesis
Abstract & Introduction
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous clinically relevant molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of targeted therapeutics, including kinase inhibitors and channel blockers.[1][2] 3-Amino-5,6-dichloropyrazine-2-carboxylic acid is a particularly versatile building block, offering three distinct points for chemical modification: a carboxylic acid for primary conjugation, an amino group for chain elongation, and two chloro-substituents for potential downstream diversification.
This document provides a comprehensive guide for the strategic incorporation of this compound onto a solid support. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps; it elucidates the chemical reasoning behind each choice of reagent and protocol, enabling researchers to adapt these methodologies to their specific molecular designs. We will detail the necessary protection strategy, resin selection, coupling protocols, and final cleavage, providing a robust framework for leveraging this building block in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).
Foundational Principles: Adapting SPPS for a Heterocyclic Building Block
Solid-phase synthesis, pioneered by Bruce Merrifield, revolutionized the construction of complex molecules by anchoring a starting material to an insoluble resin support.[3] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing at each step.[3][4] While originally developed for peptides (SPPS), these principles are broadly applicable to the synthesis of small molecules.
The successful integration of a non-canonical building block like this compound requires careful consideration of its unique reactivity. The presence of both a nucleophilic amine and an electrophilic carboxylic acid necessitates a protection strategy to ensure regioselective reactions. The standard Fmoc/tBu strategy, widely used in modern SPPS, provides an excellent and orthogonal framework for this purpose.[5]
Step 1: Nα-Protection of the Pyrazine Core
Before immobilization on a solid support, the exocyclic amino group of the pyrazine ring must be protected to prevent undesired side reactions, such as self-amidation, during the carboxylic acid activation and coupling steps. The Fluorenylmethyloxycarbonyl (Fmoc) group is the protector of choice for this application due to its stability in the acidic and basic conditions of coupling and its facile removal with a mild base (piperidine).[6]
Protocol 3.1: Fmoc-Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0°C in an ice bath and add sodium carbonate (Na₂CO₃, 2.5 eq) to adjust the pH to ~9-10.
-
Fmoc Introduction: Slowly add a solution of 9-fluorenylmethyl-chloroformate (Fmoc-Cl, 1.1 eq) in 1,4-dioxane dropwise while maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 8-12 hours.
-
Workup: Dilute the reaction mixture with water and perform an acid-base extraction. Wash with diethyl ether to remove unreacted Fmoc-Cl. Acidify the aqueous layer with cold 1 M HCl to a pH of 2-3, precipitating the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The resulting product is N-Fmoc-3-amino-5,6-dichloropyrazine-2-carboxylic acid.
Caption: Fmoc protection of the pyrazine building block.
Step 2: Immobilization on Solid Support
The choice of resin is critical as it dictates the C-terminal functionality of the final cleaved molecule.[7] For maximal flexibility, especially in drug discovery where a C-terminal carboxylic acid is often desired for initial screening, the 2-chlorotrityl chloride (2-CTC) resin is highly recommended. Its extreme acid lability allows for cleavage under exceptionally mild conditions, preserving the integrity of complex and sensitive final products.[8]
Protocol 4.1: Loading of Fmoc-Protected Pyrazine onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 eq, typically 1.0-1.6 mmol/g loading capacity) in a suitable reaction vessel. Swell the resin in dichloromethane (DCM, ~10 mL per gram of resin) for 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve N-Fmoc-3-amino-5,6-dichloropyrazine-2-carboxylic acid (1.5-2.0 eq relative to resin capacity) in DCM. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to the solution.
-
Resin Loading: Drain the swelling solvent from the resin. Immediately add the solution from step 2 to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted trityl chloride sites on the resin, drain the reaction mixture and add a solution of DCM/Methanol/DIPEA (17:2:1) to the resin. Agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin under high vacuum. A sample can be tested via the ninhydrin test to confirm the absence of free amines.[8]
Step 3 & 4: Chain Elongation and Final Cleavage
Once the pyrazine building block is securely anchored, it can be treated like any other Fmoc-protected amino acid in a standard SPPS workflow. The Fmoc group is removed, and the now-free amine on the pyrazine ring is ready for coupling with the next building block.
Caption: General workflow for solid-phase synthesis cycle.
Protocol 5.1: Standard Elongation Cycle
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10-15 minutes. Drain and wash thoroughly with DMF (5x).
-
Coupling: In a separate vial, pre-activate the incoming Fmoc-amino acid (3.0 eq) with a coupling agent like HATU (2.9 eq) and a base like DIPEA (6.0 eq) in DMF for 5 minutes.[7] Add this activated mixture to the resin and react for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-3 for each subsequent amino acid in the sequence.
Protocol 5.2: Cleavage from 2-CTC Resin
-
Resin Preparation: Wash the final, fully protected peptide-on-resin with DCM (3x) and dry briefly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage solution of 1-2% Trifluoroacetic Acid (TFA) in DCM. For sensitive compounds, a scavenger like triisopropylsilane (TIS) can be included.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (~10 mL per gram) and agitate gently for 30-60 minutes. Multiple, shorter treatments are often more effective than a single long one.
-
Isolation: Filter the resin and collect the filtrate into a flask containing pyridine (~10% of the total filtrate volume) to neutralize the TFA.
-
Purification: Concentrate the neutralized filtrate under reduced pressure. The crude product can then be purified by standard methods such as reverse-phase HPLC.
Quantitative Data & Troubleshooting
Successful synthesis relies on quantitative reactions. The following table provides typical reagent quantities for a standard 0.1 mmol scale synthesis.
| Step | Reagent | Quantity (0.1 mmol scale) | Molar Eq. (vs. Resin) | Purpose |
| Loading | 2-CTC Resin (1.6 mmol/g) | 62.5 mg | 1.0 | Solid Support |
| N-Fmoc-Pyrazine-COOH | 71 mg | 1.5 | First Building Block | |
| DIPEA | 68 µL | 4.0 | Base for Loading | |
| Elongation | Fmoc-Amino Acid | 0.3 mmol | 3.0 | Next Building Block |
| HATU | 114 mg | 2.9 | Coupling Agent | |
| DIPEA | 102 µL | 6.0 | Activation Base | |
| Cleavage | 1% TFA in DCM | 10 mL | - | Cleavage from Resin |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Resin Loading | Incomplete activation; moisture inactivating resin. | Ensure anhydrous conditions. Increase coupling time or equivalents of building block and DIPEA. |
| Incomplete Coupling | Steric hindrance from pyrazine or incoming AA. | Double couple the residue. Switch to a more potent coupling agent like PyAOP.[9] |
| Product Degradation | Final molecule is sensitive to TFA. | Use a milder cleavage cocktail (e.g., 20% TFE in DCM). Ensure immediate neutralization post-cleavage. |
References
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
-
Isidro-Llobet, A., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Uncommon Phosphonylation of Pyrazine-2,3-dicarbonitrile Derivatives via C(sp)−CN Bond Cleavage. [Link]
-
Wikipedia. (2023). Peptide synthesis. [Link]
-
National Institutes of Health. (n.d.). Facile de novo Sequencing of Tetrazine-Cyclized Peptides Through UV-Induced Ring-Opening and Cleavage from Solid Phase. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
IOP Conference Series: Materials Science and Engineering. (2021). Chemical Transformation of Pyrazine Derivatives. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system. [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]
-
Moroccan Journal of Chemistry. (n.d.). Chemical Transformation of Pyrazine Derivatives. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. [Link]
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- 9. peptide.com [peptide.com]
Application Notes & Protocols: 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid as a Versatile Scaffold for Heterocyclic Compound Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrazine Scaffold
Six-membered diazine heterocycles, such as pyrazines, are cornerstone scaffolds in modern medicinal chemistry and drug discovery.[1] Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them "privileged structures" for targeting a wide range of biological entities. Within this class, 3-Amino-5,6-dichloropyrazine-2-carboxylic acid stands out as a particularly powerful and versatile building block. Its densely functionalized core—featuring an amino group, a carboxylic acid, and two chlorine atoms with differential reactivity on an electron-deficient pyrazine ring—offers a rich platform for constructing complex molecular architectures.
This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles that govern its transformations. The protocols detailed herein are designed to be robust and serve as a validated starting point for researchers in drug development and synthetic chemistry.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the starting material's properties is fundamental to successful synthesis. This compound is a stable, solid compound whose true value lies in the orchestrated reactivity of its functional groups.
| Property | Value | Source |
| IUPAC Name | This compound | ECHEMI[2] |
| CAS Number | 4853-52-5 | BLDpharm[3] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | ECHEMI[2] |
| Molecular Weight | 208.00 g/mol | ECHEMI[2] |
| Appearance | Solid | - |
Core Reactivity Insights:
-
Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is inherently electron-deficient, a characteristic amplified by the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group. This makes the C5 and C6 positions highly susceptible to attack by nucleophiles. The chlorine at the C5 position is generally more readily displaced than the one at C6, enabling selective, stepwise functionalization.
-
Amide Bond Formation: The carboxylic acid group at C2 is a handle for standard amide coupling reactions. It can be activated to form acid chlorides or active esters, which then readily react with a vast array of amines.[4]
-
Intramolecular Cyclization: The strategic placement of the amino group at C3 and the carboxylic acid at C2 provides a perfect setup for intramolecular cyclization reactions after initial modification, leading to the formation of fused bicyclic systems like pyrazino[2,3-b]pyrazines.
-
Cross-Coupling Reactions: The carbon-chlorine bonds are suitable partners for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[5][6]
Application I: Selective Nucleophilic Substitution for Bioactive Amine Derivatives
One of the most powerful features of this building block is the ability to selectively substitute the C5 chlorine. This reaction is central to the synthesis of potent pharmaceuticals, including epithelial sodium channel (ENaC) blockers used to treat respiratory diseases.[7] By reacting the methyl ester of the parent acid with ammonia or primary/secondary amines, the C5 position can be functionalized while leaving the C6 chlorine intact for subsequent modifications.[8]
Protocol 1: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
This protocol details the selective amination at the C5 position using ammonia in a polar aprotic solvent. The choice of the methyl ester derivative (CAS 1458-18-0) is common to protect the carboxylic acid during this step.[9][10]
Rationale: Dimethyl sulfoxide (DMSO) is an ideal solvent as it effectively dissolves the starting material and facilitates the SNAr reaction, which proceeds smoothly under mild heating.[8] The use of ammonia gas allows for a clean reaction, with the product precipitating upon dilution with water.[8]
Materials:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq)
-
Dry Dimethyl Sulfoxide (DMSO)
-
Ammonia gas, anhydrous
-
Deionized Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (e.g., 0.45 mol, 100 g) in dry DMSO (approx. 1 L).[8]
-
Gently heat the mixture on a steam bath to 65-70 °C until complete dissolution is achieved.
-
Begin bubbling a steady stream of dry ammonia gas into the solution while maintaining the temperature and stirring.
-
Continue the ammonia addition for approximately 45-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the solution to approximately 10 °C.
-
Slowly add deionized water to the reaction mixture. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. 4853-52-5|this compound|BLD Pharm [bldpharm.com]
- 4. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]
- 8. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 9. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1458-18-0|Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions on 3-amino-5,6-dichloropyrazine-2-carboxylic acid and its derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a wide array of biologically active molecules.[1][2] This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers to optimize these reactions for their specific applications.
Introduction: The Strategic Importance of Arylated Aminopyrazines
Pyrazine derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[2] The introduction of aryl and heteroaryl moieties onto the pyrazine core via robust and versatile methods like the Suzuki-Miyaura coupling is a critical strategy in modern synthetic chemistry.[3][4] The this compound scaffold is particularly valuable due to its multiple functionalization points. The two chlorine atoms at positions 5 and 6 offer opportunities for selective C-C bond formation, while the amino and carboxylic acid groups can be further modified or participate in directing the regioselectivity of the coupling reaction.
The successful arylation of this scaffold can lead to the generation of diverse chemical libraries for screening and the synthesis of targeted therapeutic agents, including kinase inhibitors.[1] Understanding the nuances of applying the Suzuki coupling to this specific class of electron-deficient, multifunctional heterocycles is therefore of paramount importance.
Mechanistic Considerations for the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
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// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X (Pyrazine-Cl)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; Pd_complex1 [label="Ar-Pd(II)-X\n(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; Boronic [label="Ar'-B(OR)2", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., Na2CO3)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_complex2 [label="Ar-Pd(II)-Ar'\n(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-Ar' (Product)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges ArX -> Pd0 [label="", arrowhead=none]; Pd0 -> Pd_complex1 [label="Oxidative Addition", color="#4285F4", fontcolor="#4285F4"]; Pd_complex1 -> Pd_complex2 [label="Transmetalation", color="#34A853", fontcolor="#34A853"]; Boronic -> Pd_complex1 [arrowhead=none]; Base -> Boronic [arrowhead=none, style=dashed]; Pd_complex2 -> Pd0 [label="Reductive Elimination", color="#EA4335", fontcolor="#EA4335"]; Pd_complex2 -> Product [arrowhead=none];
// Invisible nodes for layout {rank=same; ArX; Boronic; Base;} {rank=same; Pd0; } {rank=same; Pd_complex1; } {rank=same; Pd_complex2; } {rank=same; Product;} } Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For dichloropyrazine substrates, several factors influence the reaction's success and regioselectivity:
-
Nature of the Halogen: The C-Cl bond is generally less reactive than C-Br or C-I bonds in the rate-determining oxidative addition step. This often necessitates more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) or higher reaction temperatures.
-
Electronic Effects: The pyrazine ring is inherently electron-deficient, which generally facilitates oxidative addition. The amino group at C-3 is an electron-donating group, while the carboxylic acid/ester/amide at C-2 is electron-withdrawing. These substituents can modulate the electron density at the C-5 and C-6 positions, thereby influencing which C-Cl bond is more susceptible to oxidative addition.
-
Regioselectivity: In unsymmetrically substituted dichloropyrazines, the site of the initial coupling is a critical consideration. For 2-substituted 3,5-dichloropyrazines, it has been observed that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group favors attack at the 3-position in SNAr reactions.[5] While the Suzuki coupling mechanism differs, similar electronic principles can influence the site of oxidative addition. In the case of this compound derivatives, the combined electronic effects and potential for catalyst coordination to the neighboring amino and carbonyl groups can influence the regioselectivity.
-
Ligand Choice: The phosphine ligand on the palladium center is crucial. Bulky, electron-rich ligands can promote the oxidative addition of less reactive aryl chlorides and influence the regioselectivity of the coupling.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of the starting material and its subsequent Suzuki coupling.[1][6] It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Starting Material)
This procedure is adapted from a patented method and provides the key starting material for the Suzuki coupling.[6]
Materials:
-
3-Amino-6-chloropyrazine-2-carboxylic acid
-
Sulfuryl chloride
-
Methanol
-
Sodium bicarbonate
-
Acetonitrile
Procedure:
-
Carefully add 3-amino-6-chloropyrazine-2-carboxylic acid to an excess of sulfuryl chloride at a controlled temperature (e.g., in a cold water bath).
-
Allow the reaction to proceed, during which gas evolution may be observed. The reaction mixture may change color and warm up.
-
After the initial reaction, the mixture can be stirred at room temperature overnight and then heated (e.g., to 70 °C) to ensure completion.
-
Remove the excess sulfuryl chloride under reduced pressure.
-
The crude this compound can then be esterified. Suspend the residue in methanol and add a source of HCl (e.g., from acetyl chloride or by bubbling HCl gas).
-
Stir the mixture at room temperature for an extended period (e.g., 42 hours).
-
Concentrate the reaction mixture in vacuo and then pour it into water.
-
Neutralize the mixture with sodium bicarbonate.
-
Collect the precipitated product by filtration and recrystallize from a suitable solvent like acetonitrile to yield methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.[6]
General Protocol for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyrazine-2-carboxamide Derivatives
This protocol is based on the successful coupling of a 3-amino-6-chloropyrazine-2-carboxamide with various aryl boronic acids and esters.[1] This procedure is expected to be applicable to the corresponding 5,6-dichloro derivatives, with the initial coupling likely occurring at one of the chloro positions.
dot graph "Suzuki_Protocol_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Add pyrazine derivative, boronic acid,\n Na2CO3, and solvent to flask"]; Degas [label="Degas the reaction mixture\n(e.g., Ar bubbling for 15-20 min)"]; Catalyst [label="Add Pd(dppf)Cl2-CH2Cl2 catalyst"]; Heat [label="Heat the reaction mixture\n(e.g., 100 °C for 6-9 hours)"]; Monitor [label="Monitor reaction progress by TLC or LC-MS"]; Workup [label="Aqueous Workup:\n- Dilute with water\n- Extract with organic solvent (e.g., EtOAc)"]; Purify [label="Purification:\n- Dry organic layer (e.g., Na2SO4)\n- Concentrate in vacuo\n- Purify by column chromatography"]; End [label="End: Characterize Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup [color="#5F6368"]; Setup -> Degas [color="#5F6368"]; Degas -> Catalyst [color="#5F6368"]; Catalyst -> Heat [color="#5F6368"]; Heat -> Monitor [color="#EA4335", style=dashed]; Monitor -> Workup [color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> End [color="#5F6368"]; } Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
This compound derivative (e.g., methyl ester or an amide)
-
Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂-CH₂Cl₂) (0.05 - 0.1 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the this compound derivative (1.0 equivalent), the arylboronic acid or ester (1.2 equivalents), and sodium carbonate (2.5 equivalents).
-
Add a 4:1 mixture of 1,4-dioxane and water to the vessel. The reaction should be set up to be at a concentration of approximately 0.1 M with respect to the pyrazine starting material.
-
Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂-CH₂Cl₂ catalyst (0.05 equivalents).
-
Seal the vessel tightly and heat the reaction mixture to 100 °C with vigorous stirring for 6-9 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylated product.
Key Parameters and Optimization
The success of the Suzuki coupling on this scaffold is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂-CH₂Cl₂ | A robust and commonly used catalyst for cross-coupling reactions.[1] For less reactive substrates, consider more active catalysts with bulky, electron-rich ligands like Buchwald's biarylphosphine ligands. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | The choice of base is critical. Carbonates are commonly used.[1] For challenging couplings, stronger bases like K₃PO₄ or CsF may be beneficial, but care must be taken to avoid hydrolysis of ester functionalities. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[1] Other solvent systems such as DME/water, toluene/ethanol/water, or THF/water can also be effective. |
| Temperature | 80-110 °C | Higher temperatures are often required for the activation of C-Cl bonds. Microwave irradiation can be a valuable tool to accelerate the reaction and improve yields. |
| Boron Reagent | Boronic Acid or Pinacol Ester | Boronic acids are most common, but boronate esters can offer greater stability and are sometimes used for less reactive boronic acids. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poorly degassed reaction. | Use a fresh batch of catalyst. Increase the reaction temperature or consider microwave heating. Ensure thorough degassing to prevent catalyst oxidation. |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen; Inefficient transmetalation. | Improve degassing procedure. Screen different ligands that may accelerate transmetalation. |
| Dehalogenation of Starting Material | Presence of protic impurities; Side reaction of the catalyst. | Use anhydrous solvents. Screen different bases and catalyst systems. |
| Poor Regioselectivity | Catalyst/ligand not optimal for directing the reaction. | Screen a panel of palladium catalysts with different phosphine ligands (e.g., SPhos, XPhos, RuPhos) to identify a system that provides the desired regioselectivity. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of this compound derivatives, enabling the synthesis of diverse and complex molecules for drug discovery. Success with this challenging substrate class hinges on the careful selection of the catalyst, base, and solvent system, with particular attention to achieving the desired regioselectivity. The protocols and insights provided in this guide offer a solid foundation for researchers to develop and optimize these critical transformations.
References
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Aminative Suzuki–Miyaura coupling. (2024). Science.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (2025).
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2023). ChemRxiv.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2018). ACS Symposium Series.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021).
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025).
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025).
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. (1966).
- Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithi
- Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023). Ludwig-Maximilians-Universität München.
- Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold. (2025).
- ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. (2025).
- Palladium-catalyzed cross-couplings by C–O bond activation. (2020).
- Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. (2021). Royal Society of Chemistry.
- Amino functionalized Zn/Cd-metal–organic frameworks for selective CO2 adsorption and Knoevenagel condensation reactions. (2021). Dalton Transactions.
- Asymmetric Synthesis of β2 -Aryl Amino Acids through Pd-Catalyzed Enantiospecific and Regioselective Ring-Opening Suzuki-Miyaura Arylation of Aziridine-2-carboxylates. (2019). Chemistry – A European Journal.
- A microporous, amino acid functionalized Zn(ii)-organic framework nanoflower for selective CO2 capture and solvent encapsulation. (2021).
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
Application Note & Protocols: Buchwald-Hartwig Amination of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed Buchwald-Hartwig amination of 3-amino-5,6-dichloropyrazine-2-carboxylic acid and its derivatives. Substituted aminopyrazines are crucial scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2][3] The Buchwald-Hartwig reaction offers a powerful and versatile method for constructing the vital C-N bond, overcoming the limitations of traditional methods which often require harsh conditions and have limited substrate scope.[4] This guide details the reaction mechanism, provides insights into substrate-specific challenges, outlines a robust experimental protocol, and offers a troubleshooting guide to enable successful synthesis of this important class of molecules.
Introduction: The Significance of Aminopyrazines & the Buchwald-Hartwig Reaction
Pyrazine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The strategic introduction of amine substituents onto the pyrazine core is a key step in the synthesis of many pharmaceutical compounds.[3][5]
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines from aryl halides.[4][6] Developed by Stephen L. Buchwald and John F. Hartwig in the 1990s, this reaction has become an indispensable tool due to its broad functional group tolerance, mild reaction conditions, and applicability to a wide range of amine and aryl halide coupling partners.[4][6][7] For electron-deficient heteroaryl chlorides like those on the pyrazine ring, this method is particularly advantageous compared to classical nucleophilic aromatic substitution (SNAr), which can require harsh conditions and may suffer from a lack of regioselectivity.[8][9]
This guide focuses on the specific application of this reaction to this compound, a challenging yet valuable substrate for building complex molecular architectures.
The Catalytic Cycle: Mechanism of Action
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][10] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-chloride bond of the pyrazine substrate. This forms a Pd(II) intermediate. This is often the rate-determining step of the cycle.[11]
-
Ligand Exchange & Amine Coordination: The amine nucleophile coordinates to the Pd(II) center.
-
Deprotonation: A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), removes a proton from the coordinated amine, forming a palladium-amido complex.[6]
-
Reductive Elimination: The final and product-forming step where the C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][12]
The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or Josiphos-type ligands) are known to promote both the oxidative addition and the final reductive elimination steps, leading to higher yields and faster reaction rates, especially for challenging substrates like heteroaryl chlorides.[4][13]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Key Considerations for the Substrate
The substrate, this compound, presents specific challenges that must be addressed for a successful coupling:
-
Regioselectivity: The pyrazine ring has two chlorine atoms at positions 5 and 6. While electronically similar, steric hindrance and coordination effects can influence which C-Cl bond reacts preferentially. For many catalyst systems, the reaction is highly regioselective.[14] However, optimization may be required to ensure selective mono-amination and prevent undesired bis-amination products.
-
Competing Functionalities: The free amino (-NH₂) and carboxylic acid (-COOH) groups can potentially interfere with the catalyst. The amine can act as a competing nucleophile or ligand, while the acidic proton of the carboxylic acid can react with the strong base. It is common practice to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction.[15]
-
Substrate Reactivity: Dichloropyrazines are electron-deficient heteroaryl chlorides. While aryl chlorides are generally less reactive than bromides or iodides, the electron-withdrawing nature of the pyrazine ring and the other substituents activates the C-Cl bonds towards oxidative addition.[16]
Detailed Experimental Protocol
This protocol describes a general procedure for the mono-amination of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
Reagents & Equipment:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 equiv)
-
Amine coupling partner (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos or BrettPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-BuOH)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask or vial under an inert atmosphere, add Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).
-
Scientist's Note: The use of a pre-catalyst, where the ligand is already coordinated to the palladium, can sometimes improve reproducibility. The choice of base is critical; cesium carbonate is often a good choice for substrates with sensitive functional groups.
-
-
Reagent Addition:
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Add the amine coupling partner (1.1 equiv) via syringe. If the amine is a solid, it can be added in step 1.
-
-
Reaction Execution:
-
Seal the flask or vial tightly.
-
Place the reaction mixture in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Stir the reaction vigorously for the specified time (typically 4-24 hours).
-
Scientist's Note: Reaction progress should be monitored by TLC or LC-MS to determine completion and check for the formation of side products.
-
-
Workup & Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired aminated product.
-
Example Data & Scope
The following table illustrates the expected outcomes for the coupling of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate with various representative amines under optimized conditions.
| Entry | Amine Partner | Base | Ligand | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Cs₂CO₃ | Xantphos | 100 | 12 | 85-95 |
| 2 | Aniline | K₃PO₄ | BrettPhos | 110 | 18 | 70-80 |
| 3 | n-Butylamine | NaOtBu | RuPhos | 90 | 8 | 80-90 |
| 4 | Benzylamine | Cs₂CO₃ | XPhos | 100 | 16 | 75-85 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality solvent/reagents (presence of water/oxygen). | 1. Use a fresh catalyst or a pre-catalyst. Ensure inert atmosphere is maintained. 2. Switch to a stronger base (e.g., NaOtBu or LiHMDS). 3. Increase the reaction temperature in 10 °C increments. 4. Use freshly distilled/degassed solvents and pure reagents. |
| Formation of Bis-aminated Product | 1. Excess amine nucleophile. 2. Prolonged reaction time or high temperature. | 1. Reduce the stoichiometry of the amine to 1.05-1.1 equivalents. 2. Monitor the reaction closely by LC-MS and stop it once the starting material is consumed. Consider lowering the temperature. |
| Hydrodehalogenation (Loss of Cl) | 1. Presence of water. 2. Side reaction involving β-hydride elimination from certain amine types.[13] | 1. Ensure all reagents and solvents are rigorously dried. 2. Change the ligand/catalyst system. Bulky ligands often suppress this side reaction. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Substrate is unstable to the strong base. | 1. Lower the reaction temperature. 2. Use a milder base such as K₃PO₄ or K₂CO₃, potentially requiring a more active catalyst system. |
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
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Surry, D. S., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 12, 2026, from [Link]
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Organic Letters. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Retrieved January 12, 2026, from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 12, 2026, from [Link]
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Lipshutz, B. H., et al. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Semantic Scholar. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved January 12, 2026, from [Link]
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ChemOrgChem. (2025). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples. YouTube. Retrieved January 12, 2026, from [Link]
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Leadbeater, N. E., & Scott, J. S. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem. Retrieved January 12, 2026, from [Link]
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El-Shafei, A. K., et al. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved January 12, 2026, from [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved January 12, 2026, from [Link]
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MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved January 12, 2026, from [Link]
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Application Note: Strategic Esterification of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Abstract: This document provides a comprehensive guide to the esterification of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, a critical heterocyclic building block in pharmaceutical and agrochemical research. We delve into the inherent chemical challenges posed by this electron-deficient substrate and present detailed, field-proven protocols for successful ester synthesis. The primary focus is on the mild and highly efficient Steglich esterification, with an alternative protocol for the classical Fischer-Speier method. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the synthesis of pyrazine-based esters.
Introduction: The Synthetic Challenge
This compound is a valuable scaffold in medicinal chemistry. Its derivatives are integral to the development of various therapeutic agents. The conversion of its carboxylic acid moiety into an ester is a frequent and crucial step in modifying the compound's pharmacokinetic and pharmacodynamic properties.
However, the esterification of this particular substrate is non-trivial. The pyrazine ring, compounded by the presence of two strongly electron-withdrawing chlorine atoms, significantly deactivates the carbonyl carbon of the carboxylic acid. This deactivation renders the acid less susceptible to nucleophilic attack by an alcohol, making standard esterification conditions often sluggish or ineffective. This guide outlines strategies to overcome these challenges to achieve high-yield ester synthesis.
Strategic Approach: Selecting the Right Esterification Method
Given the electron-deficient nature of the substrate, methods that enhance the electrophilicity of the carboxylic acid under mild conditions are preferred.
-
Fischer-Speier Esterification: This classical method uses a strong acid catalyst (e.g., H₂SO₄) and an excess of alcohol, typically under reflux conditions.[1][2][3] While cost-effective, the harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups and may lead to degradation of the pyrazine core.[4]
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][6][7] It is a mild and highly efficient reaction that proceeds at room temperature, making it ideal for sterically hindered and acid-sensitive substrates like our target molecule.[4][6][8] The key advantage is the in-situ formation of a highly reactive O-acylisourea intermediate, which is then intercepted by DMAP to form an even more reactive N-acylpyridinium species.[4][5]
For this compound, the Steglich esterification is the recommended primary approach due to its mild conditions and high efficiency with challenging substrates.
Mechanism Spotlight: The Steglich Esterification
The success of the Steglich esterification lies in its catalytic cycle which circumvents the low reactivity of the carboxylic acid.[4]
-
Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
Catalysis: DMAP, a potent nucleophile, attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate (an "active ester").[5][6] This step is critical to prevent a slow intramolecular rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.[4]
-
Ester Formation: The alcohol, even if it is a poor nucleophile, readily attacks the activated N-acylpyridinium intermediate to form the desired ester.
-
Byproduct Formation: The reaction stoichiometrically produces dicyclohexylurea (DCU), a water-insoluble solid that precipitates from the reaction mixture.[7]
Caption: Figure 1: Catalytic Cycle of the Steglich Esterification.
Detailed Experimental Protocols
Protocol 1: Steglich Esterification (Recommended Method)
This protocol describes a general procedure for the esterification of this compound with a primary or secondary alcohol using DCC and DMAP.
Workflow Overview
Caption: Figure 2: General Experimental Workflow for Steglich Esterification.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Typical Amount (for 1 mmol scale) |
| This compound | 208.01 | 1.0 | 208 mg |
| Alcohol (R'-OH) | Varies | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| DCC (N,N'-Dicyclohexylcarbodiimide) | 206.33 | 1.1 | 227 mg |
| DMAP (4-Dimethylaminopyridine) | 122.17 | 0.1 | 12 mg |
| Anhydrous Dichloromethane (DCM) | 84.93 | Solvent | 5 - 10 mL |
| 0.5 N Hydrochloric Acid (HCl) | - | Wash | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Wash | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent | As needed |
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.).
-
Solvent Addition: Dissolve the components in anhydrous DCM (typically at a concentration of 0.1-0.2 M). Stir the solution until all solids are dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Stir for 10-15 minutes.
-
DCC Addition: Dissolve DCC (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate (DCU) should begin to form.
-
Reaction: Stir the reaction mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-16 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
-
Quenching and Filtration: Upon completion, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct.[4] Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[4][9]
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 0.5 N HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).[9][10]
-
Scientist's Note: The dilute acid wash removes the basic DMAP catalyst. The bicarbonate wash removes any unreacted carboxylic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: The crude residue is typically purified by silica gel flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazine ester.[10][11]
Protocol 2: Fischer-Speier Esterification (Alternative Method)
This protocol is a classic, cost-effective method but should be used with caution due to the harsh conditions. It is best suited for simple, non-sensitive alcohols.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Typical Amount (for 1 mmol scale) |
| This compound | 208.01 | 1.0 | 208 mg |
| Alcohol (e.g., Methanol, Ethanol) | Varies | Large Excess (Solvent) | 10 - 20 mL |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic | 2-3 drops |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Neutralizer | As needed |
| Ethyl Acetate | - | Extraction Solvent | As needed |
Step-by-Step Procedure
-
Setup: Suspend this compound (1.0 eq.) in the desired alcohol (used in large excess as the solvent) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2-3 drops) to the mixture.[12]
-
Reaction: Heat the mixture to reflux (the temperature will depend on the boiling point of the alcohol) and maintain for 4-24 hours.[1][12]
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate (20 mL) and carefully pour it into a separatory funnel containing a saturated solution of NaHCO₃ (20 mL) to neutralize the acid catalyst.[12][14]
-
Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
-
Extraction: Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[12]
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficient activation; Steric hindrance; Poor quality reagents. | (Steglich): Increase DMAP loading to 0.2 eq. or add 1-hydroxybenzotriazole (HOBt) as an additive.[15] Ensure all reagents and solvents are anhydrous. |
| (Fischer): Increase reaction time and ensure efficient reflux. Use a Dean-Stark trap to remove water. | ||
| Formation of N-acylurea | Slow reaction of alcohol with the O-acylisourea intermediate (Steglich). | This is a known side reaction.[5][9] Ensure DMAP is present and of good quality. Adding DCC at 0°C helps minimize this. |
| Difficult Purification | Co-elution of product with DCU or starting material. | (Steglich): Ensure complete precipitation and filtration of DCU before work-up. A second filtration after concentration may be necessary. |
| Optimize chromatography conditions (different solvent system, gradient elution). | ||
| Product Decomposition | Harsh acidic conditions (Fischer). | Switch to the milder Steglich protocol. Reduce the reflux temperature or reaction time if possible. |
Conclusion
The esterification of this compound requires careful consideration of the substrate's electronic properties. The Steglich esterification, utilizing DCC and catalytic DMAP, stands out as the superior method, offering mild conditions and high efficiency that are well-suited for this challenging molecule. While the Fischer-Speier method provides a more classical alternative, it should be reserved for simpler alcohols where substrate stability is not a concern. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and reproducibly synthesize the desired pyrazine esters, facilitating the advancement of their drug discovery and development programs.
References
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Steglich Esterification - Organic Chemistry Portal. [Link]
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Steglich esterification - Grokipedia. [Link]
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Steglich Esterification - SynArchive. [Link]
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Ester synthesis by esterification - Organic Chemistry Portal. [Link]
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The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. [Link]
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Work up of ester? - ResearchGate. [Link]
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Synthesis, thermal property and antifungal evaluation of pyrazine esters. [Link]
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Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. [Link]
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Mitsunobu Reaction - Chemistry Steps. [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. [Link]
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Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction - The Royal Society of Chemistry. [Link]
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Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. [Link]
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a green synthesis of pyrazinamide from pyrazine esters and amines cat - RSC Publishing. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [Link]
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Esterification of a carboxylic acid - ChemSpider Synthetic Pages. [Link]
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH. [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF - ResearchGate. [Link]
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Fischer Esterification. [Link]
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An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. [Link]
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Esterification of Carboxylic Acids with - Organic Syntheses Procedure. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis | Request PDF - ResearchGate. [Link]
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - ACS Publications. [Link]
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Studies In Pyrazine Chemistry. - University of Glasgow. [Link]
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A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent - ResearchGate. [Link]
-
Fischer–Speier esterification - Wikipedia. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate | Request PDF - ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. [Link]
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Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamides: An Application and Protocol Guide
Introduction: The Significance of the 3-Amino-5,6-dichloropyrazine-2-carboxamide Scaffold
The 3-aminopyrazine-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The incorporation of dichloro-substituents at the 5- and 6-positions of the pyrazine ring creates a unique electronic and steric environment, rendering 3-Amino-5,6-dichloropyrazine-2-carboxamides highly valuable as intermediates and as final drug candidates. These compounds have garnered significant interest in drug discovery, particularly in the development of kinase inhibitors and agents targeting infectious diseases. The strategic placement of the amino, carboxamide, and dichloro functionalities provides multiple points for diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthetic routes to this important class of molecules, with detailed protocols and an in-depth discussion of the underlying chemical principles.
Strategic Approaches to Synthesis
The synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamides can be broadly approached via two main strategic disconnections, starting from a common precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. The choice of strategy depends on the desired diversity of the final products and the nature of the amine to be incorporated.
Strategy 1: Direct Amidation of Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate. This is the most direct approach, involving the reaction of the methyl ester with a primary or secondary amine. However, this route is not without its challenges, as the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) at the C5 position, which can compete with the desired amidation.
Strategy 2: Hydrolysis and Subsequent Amide Coupling. This two-step approach involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid. This intermediate is then coupled with an amine using standard peptide coupling reagents. This strategy offers greater versatility and often cleaner reactions, as it circumvents the issue of competing SNAr reactions.
Synthesis of the Key Precursor: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
The synthesis of the pivotal intermediate, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is achieved through the chlorination of methyl 3-aminopyrazine-2-carboxylate. This reaction requires a potent chlorinating agent to achieve dichlorination.
Protocol 1: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Materials:
-
Methyl 3-aminopyrazine-2-carboxylate
-
Sulfuryl chloride (SO2Cl2)
-
Benzene (anhydrous)
-
Acetonitrile
-
Petroleum ether
Procedure:
-
Suspend methyl 3-aminopyrazine-2-carboxylate in anhydrous benzene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
With vigorous stirring, add sulfuryl chloride dropwise to the suspension over a period of 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Carefully heat the reaction mixture to reflux (approximately 60°C) and maintain for 5 hours.
-
Allow the mixture to cool to room temperature and stir overnight.
-
Remove the excess sulfuryl chloride by distillation under atmospheric pressure.
-
Cool the resulting dark red mixture to 6°C in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold benzene, followed by petroleum ether.
-
Dry the product under vacuum to yield crude methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
-
For purification, recrystallize the crude product from boiling acetonitrile.[1]
Expected Yield: ~80%
Characterization Data:
-
Appearance: Red to yellow crystalline solid
-
Melting Point: 228-230°C (crude), 233-234°C (recrystallized)[1]
Strategy 1: Direct Amidation
Direct conversion of the methyl ester to the desired carboxamide is an atom-economical approach. However, the choice of reaction conditions is critical to favor amidation over the competing nucleophilic aromatic substitution at the C5-position. The reactivity of the amine plays a significant role; less hindered primary amines and ammonia are more likely to yield the desired amide.
Protocol 2: General Procedure for Direct Amidation
Materials:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Desired primary or secondary amine (e.g., ammonia, alkylamine, arylamine)
-
A suitable solvent (e.g., methanol, ethanol, or a high-boiling point aprotic solvent like DMSO or DMF for less reactive amines)
Procedure:
-
Dissolve methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in the chosen solvent in a sealed reaction vessel.
-
Add an excess of the desired amine (typically 3-10 equivalents). For gaseous amines like ammonia, bubble the gas through the solution.
-
Heat the reaction mixture. The temperature and reaction time will vary depending on the amine's reactivity. For volatile amines, the reaction may be conducted at room temperature over several days. For less reactive amines, heating may be required (e.g., 65-100°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note on Selectivity: For amines other than ammonia, there is a significant risk of SNAr at the C5 position, especially with more nucleophilic amines like dimethylamine.[4] In such cases, Strategy 2 is recommended. The use of high dielectric constant solvents like DMSO or DMF has been shown to favor SNAr when reacting with ammonia to produce 3,5-diamino-6-chloropyrazine-2-carboxylate.[1][4]
Strategy 2: Hydrolysis and Amide Coupling
This robust, two-step strategy offers broader applicability, especially for hindered or less nucleophilic amines, and avoids the complications of competing side reactions.
Protocol 3: Hydrolysis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Materials:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), 1N
Procedure:
-
In a round-bottom flask, dissolve methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in a suitable solvent mixture, such as THF/water or methanol/water.
-
Add an aqueous solution of LiOH or NaOH (typically 1.5-2.0 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with 1N HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5,6-dichloropyrazine-2-carboxylic acid.
Protocol 4: Amide Coupling of this compound
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
Amide coupling reagent (e.g., HATU, HBTU, EDC) (1.2 equivalents)
-
An organic base (e.g., DIPEA, triethylamine) (2-3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amide coupling reagent and the organic base to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary
| Compound | Strategy | Key Reagents | Typical Yield | Reference |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | - | SO2Cl2, Benzene | ~80% | [1] |
| 3,5-Diamino-6-chloropyrazine-2-carboxamide | 1 | NH3, DMSO | - | [4] |
| This compound | 2 | LiOH or NaOH, H2O | - | - |
| N-substituted 3-Amino-5,6-dichloropyrazine-2-carboxamide | 2 | Amine, HATU/DIPEA | Good-Exc. | [5] |
Conclusion
The synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamides is a critical process for the advancement of various drug discovery programs. The choice between direct amidation and a hydrolysis-coupling sequence for the conversion of the key intermediate, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is a crucial decision that should be guided by the nature of the desired amine and the potential for competing SNAr side reactions. The protocols provided herein offer robust and reproducible methods for accessing this important class of compounds, enabling further exploration of their therapeutic potential.
References
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- METHYL 3-AMINO-5,6-DICHLOROPYRAZINE-2-CARBOXYLATE.
- Direct amidation of unprotected amino acids using B(OCH2CF3)3. The Sheppard Group. 2016-06-22.
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu
- The Synthesis of Sterically Hindered Amides.
- Safer Reagent for the Direct Amidation of Carboxylic Acids. ChemistryViews. 2022-02-03.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Direct Amidation of Unprotected Amino Acids. TCI AMERICA.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH. 2024-11-05.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. 2022-08-29.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 2024-06-04.
- 3-Amino-5-chloropyrazine-2-carboxylic acid | 1260663-68-0. Biosynth.
- Derivatives of 3, 5-diamino-6-chloropyrazinoic acid esters and a process for making them. US3290311A.
Sources
- 1. US3290311A - Derivatives of 3, 5-diamino-6-chloropyrazinoic acid esters and a process for making them - Google Patents [patents.google.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 3-Amino-5,6-dichloropyrazine-2-carboxylic acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions to help you optimize the synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, a crucial building block in pharmaceutical development. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower your experimental success.
I. Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound. The primary synthetic route discussed involves the hydrolysis of a methyl ester precursor.
Issue 1: Low Overall Yield (<40%)
A common challenge in the synthesis of this compound is a lower than expected yield. One reported method involves the hydrolysis of methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate, which itself can result in a 36% yield of the final product[1]. Several factors can contribute to this.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The conversion of the methyl ester to the carboxylic acid may not be complete.
-
Troubleshooting Steps:
-
Reaction Time & Temperature: Ensure the reaction mixture is refluxed for a sufficient duration. While one protocol suggests 15 minutes, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion[1].
-
Base Equivalents: Verify the molar equivalents of sodium hydroxide. An excess of base is typically used to drive the saponification to completion[1].
-
Solvent: The reaction is typically run in water. Ensure the methyl ester is adequately suspended to maximize contact with the aqueous base[1].
-
-
-
Product Loss During Workup: The precipitation and isolation steps are critical for maximizing yield.
-
Troubleshooting Steps:
-
Acidification pH: The product precipitates upon acidification with hydrochloric acid. Ensure the final pH is less than 7 to fully protonate the carboxylate[1]. Use a calibrated pH meter for accuracy.
-
Cooling: After acidification, cool the mixture in an ice bath to decrease the solubility of the product before filtration.
-
Filtration and Washing: Use a minimal amount of cold water to wash the filtered solid to avoid redissolving the product.
-
-
-
Side Reactions: The presence of impurities suggests that side reactions may be consuming starting material or product.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of the starting methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate. Impurities can interfere with the reaction. Recrystallization from a solvent like acetonitrile can improve purity[2][3].
-
Reaction Temperature Control: While reflux is necessary, excessive heat can lead to decomposition. Use a well-controlled heating mantle and monitor the temperature.
-
-
Issue 2: Presence of Unreacted Starting Material
Detecting the starting methyl ester in your final product is a clear indication of incomplete hydrolysis.
Potential Causes & Solutions:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Troubleshooting Steps:
-
TLC Monitoring: Before workup, take a small aliquot of the reaction mixture, neutralize it, and spot it on a TLC plate alongside your starting material standard. The disappearance of the starting material spot indicates reaction completion.
-
-
-
Inadequate Mixing: Poor mixing can lead to localized areas of low base concentration, preventing complete reaction.
-
Troubleshooting Steps:
-
Stirring: Use a magnetic stirrer and a stir bar of appropriate size to ensure vigorous mixing of the suspension.
-
-
Issue 3: Formation of Impurities
The formation of byproducts can complicate purification and reduce the overall yield.
Potential Causes & Solutions:
-
Hydrolysis of Chloro Substituents: Under harsh basic conditions, the chloro groups on the pyrazine ring can be susceptible to nucleophilic substitution by hydroxide ions, leading to hydroxylated impurities.
-
Troubleshooting Steps:
-
Controlled Temperature: Avoid excessive heating during reflux.
-
Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed.
-
-
-
Decarboxylation: Although less common under these conditions, some heterocyclic carboxylic acids can be prone to decarboxylation at elevated temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the recommended reflux temperature without overheating.
-
-
Issue 4: Difficulty in Product Isolation
Challenges in obtaining a solid product after acidification can be frustrating.
Potential Causes & Solutions:
-
Product is Oiling Out: The product may be separating as an oil instead of a crystalline solid.
-
Troubleshooting Steps:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Seeding: If you have a small amount of pure product from a previous batch, add a seed crystal to the solution.
-
Solvent Change: If the product consistently oils out, consider a different workup procedure, such as extraction into an organic solvent followed by evaporation.
-
-
-
Product Remains in Solution: The product may be too soluble in the workup solvent.
-
Troubleshooting Steps:
-
Sufficient Cooling: Ensure the solution is thoroughly chilled before filtration.
-
Salting Out: Adding a saturated solution of a salt like sodium chloride can decrease the solubility of the organic product in the aqueous phase.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common precursor is methyl 3-amino-5,6-dichloropyrazine-2-carboxylate[1][4]. This is typically synthesized through a multi-step process that may involve chlorination of a pyrazine precursor[3][5].
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the disappearance of the starting material and the appearance of the product.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid and amine moieties.
-
Melting Point Analysis: To assess the purity of the final product.
-
Q3: Are there alternative synthetic routes to consider?
While hydrolysis of the methyl ester is a common method, other synthetic strategies could involve:
-
Direct Amination: Amination of a suitable dichloropyrazine precursor could be explored, although this can sometimes lead to mixtures of mono- and di-aminated products[6].
-
Modification of other functional groups: Depending on the available starting materials, conversion of other functional groups on the pyrazine ring into the desired carboxylic acid and amine could be an option.
Q4: What are the key safety precautions to take during this synthesis?
-
Handling of Reagents:
-
Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric Acid: Corrosive and gives off fumes. Work in a well-ventilated fume hood and wear appropriate PPE.
-
-
General Precautions:
-
Always wear safety glasses in the laboratory.
-
Use a fume hood when working with volatile or corrosive chemicals.
-
Be aware of the potential for exothermic reactions, especially during neutralization steps.
-
III. Experimental Protocols & Data
Table 1: Reaction Parameters for Hydrolysis of Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate
| Parameter | Recommended Value | Rationale |
| Starting Material | Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate | Ester precursor for hydrolysis |
| Reagent | Sodium Hydroxide (NaOH) | Base for saponification |
| Solvent | Water | Reaction medium |
| Temperature | Reflux | To accelerate the hydrolysis reaction |
| Acidifying Agent | 1 N Hydrochloric Acid (HCl) | To precipitate the carboxylic acid product |
| Final pH | < 7 | To ensure complete protonation of the carboxylate |
Detailed Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure[1].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate (e.g., 3.6 g, 16 mmol) in water (30 mL).
-
Addition of Base: Add sodium hydroxide (e.g., 1.6 g, 39 mmol) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for at least 15 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration (Hot): If any solid impurities are present, filter the hot reaction mixture.
-
Cooling: Allow the filtrate to cool to room temperature.
-
Acidification: Slowly add 1 N hydrochloric acid with stirring until the pH of the solution is less than 7. A precipitate should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold water.
-
Drying: Air-dry the product, followed by further drying under vacuum to a constant weight.
IV. Visualizing the Process
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
V. References
-
This compound | 4853-52-5 - ChemicalBook. Available at:
-
AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents. Available at:
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at:
-
DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents. Available at:
-
An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Available at:
-
METHYL 3-AMINO-5,6-DICHLOROPYRAZINE-2-CARBOXYLATE - gsrs. Available at:
Sources
- 1. This compound | 4853-52-5 [chemicalbook.com]
- 2. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 3. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensuring high purity and yield.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Presence of Monochloro or Trichloropyrazine Species in the Final Product
-
Potential Cause: Incomplete or excessive chlorination of the pyrazine ring is a common source of impurities. The reaction kinetics of chlorination can be sensitive to temperature, reaction time, and the stoichiometry of the chlorinating agent.
-
Recommended Solutions:
-
Optimize Chlorinating Agent Stoichiometry: Carefully control the molar equivalents of the chlorinating agent, such as sulfuryl chloride.[1] A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to over-chlorination.
-
Precise Temperature Control: Maintain a consistent and optimal reaction temperature. Excursions in temperature can lead to either incomplete reaction or the formation of undesired over-chlorinated byproducts.
-
Monitor Reaction Progress: Utilize in-process controls (e.g., TLC, HPLC, GC-MS) to monitor the disappearance of the starting material and the formation of the desired product. The reaction should be quenched once the optimal conversion has been achieved.
-
Purification: Fractional crystallization can be an effective method to separate the desired dichloro product from its monochloro and trichloro analogs, taking advantage of differences in their polarity and solubility. Recrystallization from solvents like acetonitrile is a documented method for purification.
-
Issue 2: Isomeric Impurities Detected in the Final Product
-
Potential Cause: The presence of isomeric impurities often points to a lack of regioselectivity in the amination or chlorination steps. The substitution pattern of the starting materials and the reaction conditions play a crucial role in directing the position of incoming functional groups.
-
Recommended Solutions:
-
Choice of Starting Material: The selection of a starting material with appropriate directing groups is critical to ensure the desired regiochemistry.
-
Controlled Reaction Conditions: Amination reactions, for example, can be influenced by the solvent, temperature, and the nature of the aminating agent. Following established protocols with precise control over these parameters is essential.
-
Chromatographic Purification: If isomeric impurities are formed, column chromatography is often the most effective method for their separation. The choice of stationary and mobile phases should be optimized to achieve the best resolution.
-
Issue 3: Residual Starting Materials or Intermediates in the Final Product
-
Potential Cause: Incomplete reaction is the most common reason for the presence of starting materials or intermediates. This can be due to insufficient reaction time, suboptimal temperature, or deactivation of reagents.
-
Recommended Solutions:
-
Extended Reaction Time: If monitoring indicates a stalled reaction, extending the reaction time may be necessary.
-
Temperature Adjustment: A modest increase in temperature can sometimes be sufficient to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
Reagent Purity and Stoichiometry: Ensure that all reagents are of high purity and are used in the correct stoichiometric amounts. Impurities in reagents can sometimes inhibit the desired transformation.
-
Effective Work-up and Purification: A thorough aqueous work-up can help remove many water-soluble starting materials and reagents. Subsequent recrystallization or chromatography will be necessary to remove less polar starting materials and intermediates.
-
Issue 4: Presence of Hydrolyzed Byproducts
-
Potential Cause: Although the chloro- and amino- groups on the pyrazine ring are generally stable, under harsh acidic or basic conditions, particularly at elevated temperatures in the presence of water, hydrolysis can occur. This could lead to the formation of hydroxy- or oxo- byproducts.
-
Recommended Solutions:
-
Anhydrous Conditions: Where possible, conduct reactions under anhydrous conditions to minimize the risk of hydrolysis.
-
Control of pH: During work-up and purification, carefully control the pH to avoid strongly acidic or basic conditions that could promote hydrolysis.
-
Temperature Management: Avoid excessive temperatures during both the reaction and work-up steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common route for the synthesis of this compound?
A1: A common synthetic approach involves the chlorination of a suitable pyrazine precursor, followed by amination and subsequent functional group manipulations to introduce the carboxylic acid. The exact sequence of steps can vary, and often the synthesis proceeds through the methyl ester, which is then hydrolyzed to the final carboxylic acid.
Q2: How can I effectively remove colored impurities from my final product?
A2: Colored impurities are often highly conjugated organic molecules. Treatment with activated carbon (decolorizing charcoal) during the recrystallization process is a standard and effective method for their removal.[2]
Q3: What are the best analytical techniques to assess the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying organic impurities. Mass Spectrometry (MS) helps in identifying the molecular weight of the product and any impurities.
Q4: My yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors. Incomplete reactions, as discussed in the troubleshooting guide, are a primary cause. Additionally, product loss during work-up and purification steps can significantly impact the final yield. Mechanical losses, such as incomplete transfer of material or product remaining in the filtrate after crystallization, should be minimized. Side reactions that consume the starting material or product are another major contributor to low yields. A thorough analysis of your reaction byproducts can provide insights into competing reaction pathways.
Key Impurities and Their Formation
| Impurity Name | Potential Source | Mitigation Strategy |
| 3-Amino-5-chloropyrazine-2-carboxylic acid | Incomplete chlorination | Optimize chlorinating agent stoichiometry and reaction time. |
| 3-Amino-5,6,X-trichloropyrazine-2-carboxylic acid | Over-chlorination | Careful control of chlorinating agent and reaction temperature. |
| Isomers (e.g., 3-Amino-5,X-dichloropyrazine-2-carboxylic acid) | Lack of regioselectivity | Use of appropriate starting materials and controlled reaction conditions. |
| Unreacted pyrazine starting materials/intermediates | Incomplete reaction | Monitor reaction progress, adjust reaction time/temperature. |
| Hydrolysis byproducts (e.g., hydroxy-pyrazines) | Presence of water under harsh pH/temperature | Use anhydrous conditions, control pH and temperature during work-up. |
| Residual Solvents (e.g., Acetonitrile, Benzene) | Incomplete removal after reaction/purification | Thorough drying of the final product under vacuum.[2] |
Synthesis and Impurity Formation Workflow
The following diagram illustrates a generalized synthetic pathway and highlights the stages where common impurities may be introduced.
Caption: Generalized synthesis workflow and points of impurity introduction.
References
- Google Patents. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
Organic Syntheses. 2,3-pyrazinedicarboxylic acid. Available from: [Link]
- Google Patents. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
- Google Patents. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
Sources
Technical Support Center: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this critical intermediate. Our goal is to provide you with the expertise and practical solutions to optimize your synthetic outcomes.
Introduction
The synthesis of this compound, a key building block in the development of various pharmaceuticals, typically involves the hydrolysis of its corresponding methyl ester. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly reduce yield and purity. This guide provides a detailed analysis of these potential pitfalls and offers robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues reported by researchers in the field.
FAQ 1: Low Yield of the Desired Carboxylic Acid
Question: I am consistently obtaining a low yield of this compound after the hydrolysis of the methyl ester. What are the likely causes and how can I improve the yield?
Answer: A low yield in this synthesis is typically attributed to one or more competing side reactions. The primary culprits are hydrolysis of the chloro substituents, decarboxylation of the final product, and incomplete hydrolysis of the starting ester.
Troubleshooting Guide: Identifying and Mitigating Side Reactions
This section provides a deep dive into the common side reactions, their mechanisms, and step-by-step protocols to minimize their occurrence.
The Problem: The electron-deficient pyrazine ring makes the chloro substituents susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions, leading to the formation of hydroxypyrazine derivatives.[1] This is a significant pathway that consumes the starting material and complicates purification.
Mechanism: Under the basic conditions of ester hydrolysis, hydroxide ions can attack the carbon atoms attached to the chlorine atoms, leading to their displacement. The electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group activates the ring for such nucleophilic attacks.
Mitigation Protocol:
-
Control of Stoichiometry: Use a minimal excess of the base (e.g., sodium hydroxide or lithium hydroxide) required for the hydrolysis. A large excess of hydroxide will favor the undesired hydrolysis of the chloro groups.
-
Temperature Management: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures significantly accelerate the rate of nucleophilic aromatic substitution. Monitoring the reaction by TLC or HPLC is crucial to avoid prolonged heating.
-
Reaction Time: Minimize the reaction time. Once the ester hydrolysis is complete (as determined by in-process controls), promptly proceed with the work-up to quench the reaction and prevent further degradation.
The Problem: The product, this compound, can undergo decarboxylation, especially at elevated temperatures or under harsh pH conditions, to yield 3-amino-5,6-dichloropyrazine.[2] This side reaction results in the direct loss of the desired product.
Mechanism: The pyrazine ring, being electron-withdrawing, can stabilize the negative charge that develops on the ring upon the loss of carbon dioxide. This stabilization facilitates the decarboxylation process, particularly when the reaction mixture is heated for extended periods.
Mitigation Protocol:
-
Temperature Control during Work-up: After the hydrolysis, cool the reaction mixture before acidification. The acidification step to precipitate the carboxylic acid should be performed at a low temperature (e.g., 0-5 °C).
-
Avoid Strong Acids and High Temperatures: Use a mild acidic solution for precipitation and avoid heating the acidic mixture.
-
Prompt Isolation: Once the product has precipitated, it should be filtered and dried under vacuum at a moderate temperature.
The Problem: If the hydrolysis is not carried out in a carefully controlled environment, the amino group of one molecule can potentially react with the activated carboxylic acid derivative (like an ester) of another, leading to the formation of dimeric amide impurities. While less common in simple hydrolysis, it's a consideration in related reactions. For instance, in reactions involving ammonia, the formation of the corresponding carboxamide is a known side reaction.[3]
Mechanism: This intermolecular reaction is more likely to occur at higher concentrations and temperatures, where the reactivity of the amino group as a nucleophile becomes significant.
Mitigation Protocol:
-
Dilute Conditions: Running the reaction at a lower concentration can disfavor the bimolecular amide formation.
-
Controlled Temperature: As with other side reactions, maintaining a lower reaction temperature is beneficial.
Visualizing the Reaction Pathways
To better understand the synthetic process and the competing side reactions, the following diagrams illustrate the key transformations.
// Nodes Start [label="Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="Hydroxypyrazine Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct2 [label="3-Amino-5,6-dichloropyrazine\n(Decarboxylation Product)", fillcolor="#FBBC05", fontcolor="#202124"]; SideProduct3 [label="Amide Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Product [label="Desired Hydrolysis\n(NaOH or LiOH, H₂O)"]; Start -> SideProduct1 [label="Side Reaction:\nChloro Substituent Hydrolysis"]; Product -> SideProduct2 [label="Side Reaction:\nDecarboxylation (Heat, pH)"]; Start -> SideProduct3 [label="Potential Side Reaction:\nIntermolecular Amide Formation"]; }
Caption: Main reaction and potential side reactions during synthesis.
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the yield of the desired product, as inferred from typical laboratory observations.
| Parameter | Condition | Impact on Yield | Predominant Side Reaction |
| Base Equivalents | 1.1 - 1.5 eq | Optimal | - |
| > 2.0 eq | Decreased | Hydrolysis of Chloro Substituents | |
| Temperature | 25-40 °C | Optimal | - |
| > 60 °C | Significantly Decreased | Hydrolysis & Decarboxylation | |
| Reaction Time | Monitored to completion | Optimal | - |
| Extended | Decreased | Decarboxylation & Hydrolysis |
Experimental Protocols
Recommended Protocol for the Hydrolysis of Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate
-
Reaction Setup: To a solution of Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate in a suitable solvent (e.g., methanol/water mixture), add 1.1 to 1.5 equivalents of sodium hydroxide (or lithium hydroxide) dissolved in water.
-
Reaction Execution: Stir the mixture at room temperature (25-30 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0-5 °C in an ice bath.
-
Acidification: Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) with vigorous stirring to adjust the pH to ~2-3, causing the product to precipitate.
-
Isolation: Filter the precipitated solid, wash with cold water to remove inorganic salts, and then dry under vacuum at a temperature not exceeding 50 °C.
This structured approach, grounded in a mechanistic understanding of the potential side reactions, will enable you to troubleshoot and optimize the synthesis of this compound effectively.
References
Sources
- 1. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
Technical Support Center: Monitoring Reactions of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. This guide is designed to provide practical, in-depth assistance for monitoring the progress of chemical reactions involving this versatile building block. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when setting up and monitoring reactions with this compound.
Q1: Which analytical technique is best suited for real-time monitoring of my reaction?
A: The optimal technique depends on your specific reaction kinetics, available equipment, and the level of detail required.
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High-Performance Liquid Chromatography (HPLC): HPLC is a dominant and highly versatile technique in the pharmaceutical industry for its specificity, precision, and accuracy.[1] It is excellent for tracking the consumption of starting materials and the formation of products and impurities over time. Given that the pyrazine ring is UV-active, UV detection is a straightforward choice.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is intrinsically quantitative and provides rich structural information, allowing you to identify starting materials, intermediates, and products without the need for response factors like in HPLC.[3] It is a powerful tool for kinetic modeling and can be used for in-situ reaction monitoring directly in an NMR tube for reactions lasting from minutes to days.[3][4][5]
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Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) or Probe Electrospray Ionization (PESI-MS) can provide nearly instantaneous molecular weight confirmation, making them ideal for rapid, qualitative checks on reaction progress without chromatographic separation.[6][7] When coupled with HPLC (LC-MS), it becomes a gold standard for quality control, providing both separation and mass identification.[1]
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Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and simple qualitative method for screening reaction progress.[1] It is particularly useful for quickly determining if the starting material has been consumed and for identifying the presence of major products or byproducts before committing to a more time-consuming analysis like HPLC or NMR.
Q2: How can I ensure the purity of my starting this compound before starting the reaction?
A: Starting material purity is critical. Before beginning your synthesis, verify the purity using at least two different analytical methods. We recommend obtaining an NMR spectrum to confirm the structure and an HPLC chromatogram to assess the presence of any impurities, which would appear as separate peaks. The melting point can also be a useful indicator of purity; compare the measured value to the literature value.
Q3: My reaction involves forming an amide. What are the most common challenges with this transformation?
A: Amide bond formation is a staple reaction, but it has common pitfalls. Low yields are a frequent issue.[8] This can stem from incomplete activation of the carboxylic acid. If you are converting the acid to an acid chloride first (e.g., with thionyl chloride), ensure this step goes to completion before adding the amine.[8][9] Another challenge is the presence of side products, which can complicate purification. The choice of coupling reagent (e.g., EDC, HBTU) and reaction conditions (solvent, temperature, base) is critical to minimize side reactions and epimerization if chiral centers are present.[8][10]
Q4: What are typical side reactions to watch for with pyrazine carboxylic acids?
A: Pyrazine rings can be susceptible to nucleophilic substitution, especially with highly reactive nucleophiles or under harsh conditions.[11] While the primary reaction will be at the carboxylic acid group, be mindful of potential reactions at the chloro-substituted positions on the pyrazine ring. Depending on your reaction conditions (e.g., high temperatures), decarboxylation of the carboxylic acid could be a possibility, though less common under standard coupling conditions.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Incomplete Reaction or Stalled Conversion
Q: My HPLC/NMR analysis shows a significant amount of starting material remaining even after the recommended reaction time. What should I do?
A: A stalled reaction can be frustrating. Here is a systematic approach to diagnosing the cause.
-
Probable Cause 1: Ineffective Carboxylic Acid Activation. The formation of an amide or ester requires the activation of the carboxylic acid. If this step is inefficient, the reaction will not proceed.
-
Troubleshooting Steps:
-
Monitor the Activation Step: If possible, monitor the activation step independently. For instance, when forming an acid chloride, you can quench a small aliquot of the reaction mixture with methanol and analyze it by TLC or LC-MS.[9] The formation of the corresponding methyl ester indicates successful activation.[9]
-
Re-evaluate Activating Agent: Ensure your activating agent (e.g., thionyl chloride, oxalyl chloride, or coupling reagents like EDC) is fresh and anhydrous. Many of these reagents are sensitive to moisture.
-
Consider an Alternative Agent: If problems persist, switch to a different coupling reagent. Propylphosphonic anhydride (T3P) is known to be effective with minimal byproducts, simplifying purification.[10]
-
-
-
Probable Cause 2: Reversible Reaction. Some reactions, particularly esterifications or amidations where a small molecule like water or methanol is released, can be reversible.[12][13]
-
Troubleshooting Steps:
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Product Removal: If a volatile byproduct like methanol is formed, consider performing the reaction under a vacuum or with a gentle stream of inert gas to shift the equilibrium towards the product.[12][13]
-
Use of Dehydrating Agents: For reactions that produce water, the inclusion of molecular sieves can help drive the reaction to completion.
-
-
-
Probable Cause 3: Poor Reagent Solubility or Stability.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure all reactants are fully dissolved at the reaction temperature. Consider switching to a solvent with a higher boiling point or better solvating properties, like DMF or DMSO, which are effective for reactions with pyrazine derivatives.[14]
-
Reagent Stability: Verify the stability of all reagents under the reaction conditions. Some amines or coupling agents can degrade at elevated temperatures.
-
-
Issue 2: Multiple Unexpected Peaks in HPLC Analysis
Q: My reaction is complete, but the HPLC chromatogram shows several unexpected peaks. How do I identify them and prevent their formation?
A: The appearance of unexpected peaks points to side reactions or the presence of impurities. A logical workflow is essential for identification and mitigation.
Troubleshooting & Identification Workflow
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Identification:
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LC-MS is Key: The most powerful tool for this problem is Liquid Chromatography-Mass Spectrometry (LC-MS). It will provide the molecular weight of each peak, which is critical for hypothesizing its structure.[1]
-
Check for Common Culprits: Look for masses corresponding to:
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Unreacted starting materials or reagents.
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Hydrolysis of an ester product back to the carboxylic acid.
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Reaction of the product with another equivalent of the starting material.
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Impurities carried over from the starting materials.
-
-
-
Prevention and Purification:
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Anhydrous Conditions: Moisture is a common cause of side reactions, especially when using highly reactive intermediates like acid chlorides. Ensure your solvents and glassware are dry and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Overheating can lead to degradation and byproduct formation. Maintain the recommended reaction temperature. Adding reagents slowly at a lower temperature can often mitigate exothermic reactions that lead to impurities.[9]
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Purification Strategy: If side products are unavoidable, a robust purification strategy is needed. For pyrazine derivatives, purification often involves liquid-liquid extraction followed by column chromatography or recrystallization.[15][16][17] The choice of extraction solvent is important; for example, using hexane can help avoid the co-extraction of certain polar impurities like imidazoles.[15][16]
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Issue 3: Difficulty in Product Purification and Isolation
Q: I'm struggling to isolate a pure product. My column chromatography fractions are all mixed, or the product won't crystallize.
A: Purification of pyrazine derivatives can be challenging due to their polarity.
-
Probable Cause 1: Inappropriate Chromatography Conditions.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen different solvent systems for your column using TLC first. A common mobile phase for pyrazine derivatives is a hexane/ethyl acetate mixture.[15][16] A shallow gradient during column chromatography can improve the separation of compounds with similar retention factors.
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Silica Gel Choice: Standard silica gel may not be sufficient. Consider using high-surface-area silica for better resolution.[18]
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Alternative Phases: If separation on silica (normal phase) is poor, consider reversed-phase (C18) chromatography.[15]
-
-
-
Probable Cause 2: Co-extraction of Impurities.
-
Troubleshooting Steps:
-
Selective Extraction: During your workup, choose your extraction solvents carefully. If using polar solvents like ethyl acetate or MTBE results in co-extraction of impurities, an additional purification step, such as passing the extract through a silica plug, may be necessary to remove them.[15][16][18]
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Acid/Base Wash: Utilize the acidic nature of the carboxylic acid (or basicity of the amino group) to your advantage. An acid or base wash during the workup can help remove neutral or oppositely charged impurities.
-
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Section 3: Detailed Analytical Protocols
These protocols provide a starting point for developing your own specific methods. Always validate methods for your specific application.
Protocol 1: HPLC Monitoring of an Amidation Reaction
This protocol outlines a general method for monitoring the conversion of this compound to an amide derivative.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or 280 nm, requires experimental optimization).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Sample Preparation (Time Point Sampling):
-
At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water). This prevents further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[19]
-
-
Analysis:
-
Inject a standard volume (e.g., 10 µL) of each time point sample.
-
Run a gradient elution, for example:
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0-2 min: 10% B
-
2-15 min: 10% to 90% B
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15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
Data Interpretation: Track the decrease in the peak area of the starting material (this compound) and the increase in the peak area of the desired product over time. The appearance of new peaks indicates the formation of byproducts.
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Table 1: Comparison of Common Analytical Monitoring Techniques
| Technique | Primary Use | Pros | Cons |
| HPLC | Quantitative analysis of reaction components.[1] | High sensitivity, specificity, and accuracy; well-suited for purity analysis.[1] | Requires method development; slower than direct MS techniques. |
| NMR | Quantitative analysis and structural elucidation.[3] | Intrinsically quantitative; provides detailed structural information on all components.[3] | Lower sensitivity than HPLC/MS; requires deuterated solvents for locking if run in-situ. |
| LC-MS | Qualitative and quantitative analysis with mass confirmation.[1] | Combines separation of HPLC with mass identification; excellent for impurity profiling.[20] | Higher cost and complexity. |
| TLC | Rapid qualitative progress check.[1] | Fast, inexpensive, simple to perform.[1] | Not quantitative; lower resolution. |
Protocol 2: In-Situ NMR Monitoring
This protocol is for directly monitoring a reaction inside an NMR spectrometer.
-
Preparation:
-
In a clean, dry vial, dissolve a known mass of your starting material and any other solid reagents in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Add a known mass of an internal standard. The standard should be a stable compound with a simple spectrum (e.g., a single sharp peak) that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Setup:
-
Before initiating the reaction, acquire a baseline spectrum (t=0) to ensure all initial components and the internal standard are visible and resolved.
-
Set up an arrayed experiment on the spectrometer to acquire spectra at regular intervals (e.g., every 10 minutes).[4][5]
-
To ensure accurate quantification, the recycle delay (d1) should be at least 5 times the longest T1 relaxation time of the protons you are integrating.[4]
-
Use a small number of scans (ns) to improve time resolution, provided the signal-to-noise is adequate.[4][5]
-
-
Reaction Initiation and Monitoring:
-
Carefully add the final reagent (e.g., the amine or coupling agent) to the NMR tube, mix quickly but thoroughly, and place it in the spectrometer.
-
Start the pre-programmed arrayed acquisition immediately.
-
Data Interpretation: Integrate the area of a characteristic peak for the starting material, the product, and the internal standard in each spectrum. The concentration of each species can be calculated relative to the known concentration of the internal standard. Plotting concentration versus time provides the kinetic profile of the reaction.[3]
-
Reaction Monitoring Workflow
References
- Kinetic Understanding Using NMR Reaction Profiling.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Kinetics / reaction monitoring. IMSERC.
- In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing.
- Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery. American Chemical Society.
- Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. (PDF).
- Reaction Monitoring & Kinetics.
- Proteomics Analysis of Amidation.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Isolation techniques for pyrazine products from complex reaction mixtures. Benchchem.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Application Notes & Protocol: HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile as a Pre-Column Derivatiz
- Amid
- Real-Time Monitoring of Chemical Reactions.
- Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.
- managing incompatible reagents with pyrazine carboxylic acids. Benchchem.
- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.
- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
- When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?.
- Synthesis and reactions of Pyrazine. YouTube.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
Sources
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- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 15. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
how to increase the solubility of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid for biological assays
Welcome to the technical support center for 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound in biological assays. Our goal is to equip you with the knowledge to prepare reliable and effective stock solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer (e.g., PBS). Why is it poorly soluble?
A1: this compound has a complex chemical structure that contributes to its low aqueous solubility. The pyrazine ring is aromatic and relatively nonpolar, while the dichlorination further increases its hydrophobicity. Although the carboxylic acid and amino groups are polar, the overall molecule can form strong intermolecular hydrogen bonds in its solid state, making it difficult for water molecules to solvate it effectively. At neutral pH, the carboxylic acid group is only partially ionized, limiting its solubility.
Q2: What is the recommended starting solvent for making a high-concentration stock solution?
A2: For a high-concentration stock solution, we recommend starting with an organic solvent such as dimethyl sulfoxide (DMSO). A patent for a related precursor, the methyl ester of this compound, indicates that it is soluble in high dielectric constant solvents like DMSO and dimethylformamide (DMF).[1][2] It is crucial to prepare a high-concentration stock in an organic solvent and then dilute it into your aqueous assay medium, ensuring the final concentration of the organic solvent is low and well-tolerated by your biological system.
Q3: Can I use pH modification to increase the solubility of this compound?
A3: Yes, pH modification is a highly effective strategy. As a carboxylic acid, this compound will be deprotonated under basic conditions to form a more soluble carboxylate salt.[3][4] The presence of the amino group makes this compound amphoteric, meaning it can be protonated under acidic conditions. Therefore, careful pH control is necessary. For most applications, creating the sodium salt by adding a base is the most straightforward approach.
Q4: What are the potential risks of using organic co-solvents like DMSO or ethanol in my cell-based assays?
A4: While organic co-solvents are excellent for initial solubilization, they can have significant impacts on biological assays. High concentrations of DMSO or ethanol can be cytotoxic, induce cellular stress, alter membrane permeability, and even interfere with the activity of your compound or target proteins.[5][6][7][8] It is imperative to determine the maximum tolerable concentration of the co-solvent for your specific cell line and assay. Always include a vehicle control in your experiments with the same final concentration of the co-solvent as your test conditions.
Q5: Are there alternative solubilization methods if pH adjustment and co-solvents are not suitable for my assay?
A5: Yes, advanced formulation strategies can be employed. The use of cyclodextrins to form inclusion complexes is a powerful technique to enhance the aqueous solubility of poorly soluble compounds.[9][10][11] Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a guest molecule, like your compound, in their central cavity, while their hydrophilic exterior interacts with water. This can improve solubility and stability. Surfactants that form micelles can also be used, but their potential for cytotoxicity must be carefully evaluated.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution when diluted into aqueous buffer from a DMSO stock. | The compound's solubility limit in the final aqueous buffer has been exceeded. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (if tolerated by the assay). 3. Use a pH-adjusted aqueous buffer to maintain the compound in its salt form. |
| Inconsistent results between experiments. | The compound may not be fully dissolved, or it may be precipitating over time. The pH of the stock solution may be drifting. | 1. Visually inspect the stock solution for any precipitate before each use. 2. Briefly sonicate the stock solution before making dilutions. 3. Prepare fresh dilutions for each experiment. 4. If using a pH-adjusted stock, verify the pH before use. |
| Observed cytotoxicity in vehicle control wells. | The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high for the cells. | 1. Perform a dose-response experiment to determine the maximum non-toxic concentration of the co-solvent for your specific cell line and assay duration. 2. Aim to keep the final co-solvent concentration below 0.5% (v/v), and ideally below 0.1%.[8] |
| Difficulty dissolving the compound even in DMSO. | The compound may be of low purity or has formed aggregates. | 1. Gently warm the solution (e.g., to 37°C) and sonicate. 2. Verify the purity of the compound using an appropriate analytical method. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This is the most common starting point for poorly soluble compounds.
Methodology:
-
Weigh out the desired amount of this compound into a sterile, conical tube.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: pH-Assisted Solubilization in Aqueous Buffer
This protocol aims to create a moderately concentrated aqueous stock solution by forming the sodium salt of the carboxylic acid.
Methodology:
-
Weigh out the desired amount of this compound into a sterile tube.
-
Add a volume of purified water or your desired buffer (e.g., PBS) that is less than the final target volume.
-
While stirring, add a 1 M solution of Sodium Hydroxide (NaOH) dropwise. Monitor the dissolution of the solid.
-
Continue adding NaOH until the solid is fully dissolved. Be cautious not to add a large excess.
-
Measure the pH of the solution. Adjust the pH to the desired level for your stock solution (e.g., 7.4 - 8.0) using 0.1 M NaOH or 0.1 M Hydrochloric Acid (HCl). The goal is to be at least 1-2 pH units above the pKa of the carboxylic acid.
-
Once the compound is dissolved and the pH is stable, add the remaining buffer to reach the final desired volume and concentration.
-
Sterile filter the solution through a 0.22 µm filter.
-
Store the aqueous stock at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Data Summary and Considerations
| Solubilization Method | Pros | Cons | Key Considerations |
| Organic Co-solvents (e.g., DMSO) | - High solubilizing power for many compounds. - Easy to prepare high-concentration stocks. | - Potential for cytotoxicity and assay interference.[5][8] - Can cause compounds to precipitate upon aqueous dilution. | - Keep final concentration in media low (<0.5%). - Always use a vehicle control. |
| pH Adjustment (Base Addition) | - Forms a more water-soluble salt.[3][4] - Avoids high concentrations of organic solvents. | - May require careful pH monitoring. - Extreme pH values can be detrimental to the compound or the assay. - The presence of an amino group requires careful pH control to avoid precipitation at the isoelectric point.[13] | - Ensure the final pH is compatible with your biological system. - The compound may precipitate if the buffer capacity of the final medium is insufficient. |
| Cyclodextrins | - Can significantly increase aqueous solubility and stability.[9][11] - Generally have low toxicity. | - Requires optimization of the cyclodextrin type and concentration. - Can be a more complex and costly formulation. | - Molar ratio of cyclodextrin to the compound is a critical parameter. |
Workflow and Decision Diagrams
Below are diagrams to guide your decision-making process for solubilizing this compound.
Caption: Troubleshooting logic for precipitation issues.
References
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available at: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. Available at: [Link]
-
University of Alberta. Chemically active extraction. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Available at: [Link]
-
Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11. Available at: [Link]
-
Physics Forums. (2013). Need advice on extracting carboxylic acids from an NaOH Mixture. Available at: [Link]
- Google Patents. (1969). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. Available at: [Link]
-
Crison, J. R., & Amidon, G. L. (1999). The pH-partition hypothesis and the quantitative structure-permeability relationships. In Oral Drug Absorption (pp. 117-140). Springer, Boston, MA. Available at: [Link]
-
Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. Available at: [Link]
-
Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167-180. Available at: [Link]
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- 3. Chemically active extraction [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The effect of some cosolvents and surfactants on viability of cancerous cell lines [rjpharmacognosy.ir]
- 6. researchgate.net [researchgate.net]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins, Surfactants and Their Inclusion Complexes | MDPI [mdpi.com]
- 11. oatext.com [oatext.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. physicsforums.com [physicsforums.com]
stability issues and degradation products of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Welcome to the technical support center for 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I observe a change in the color of my solid compound (e.g., from off-white/yellow to brown).
Potential Cause: Discoloration is often an indicator of degradation, which can be initiated by exposure to light or air (oxidation). Aromatic amines are particularly susceptible to photo-oxidation, which can lead to the formation of colored polymeric byproducts[1][2][3]. The pyrazine ring itself, while generally stable, can undergo oxidative degradation, potentially leading to colored impurities[4][5].
Recommended Actions:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark, and well-ventilated place as recommended by safety data sheets[1]. Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Conduct a Purity Check: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to assess the purity of the discolored material against a reference standard.
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Solubility Test: A qualitative check of solubility in a recommended solvent can be insightful. Significant changes in solubility may indicate the formation of less soluble degradation products.
Experimental Workflow for Purity Assessment:
Caption: Workflow for assessing the purity of discolored this compound.
Issue 2: I am seeing a loss of the parent compound peak and the appearance of new, more polar peaks in my HPLC analysis of a solution.
Potential Cause: This is a classic sign of degradation in solution. The likely culprits are hydrolysis or oxidation.
-
Hydrolysis: The chloro-substituents on the pyrazine ring can be susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures or non-neutral pH. This would replace one or both chlorine atoms with hydroxyl groups, resulting in more polar compounds. While the pyrazine ring itself is relatively stable, hydrolysis of substituents is a known reaction pathway for similar heterocyclic compounds[6][7][8].
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Oxidation: The amino group is prone to oxidation, which can lead to various degradation products. The pyrazine ring can also be oxidized, potentially leading to ring-opening or the introduction of hydroxyl groups[4].
Recommended Actions:
-
Control pH of Solutions: If your experimental conditions permit, buffer your solutions to maintain a neutral pH. Avoid strongly acidic or basic conditions unless required by the protocol, and if so, use freshly prepared solutions.
-
Degas Solvents: To minimize oxidation, sparge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solutions.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation[1][2].
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of degradation.
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed thermal degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1] For maximum stability, especially for analytical standards, storage under an inert atmosphere at low temperatures (2-8 °C) is recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) | Slows down potential degradation reactions. |
| Light | Protect from light (amber vial/dark) | Prevents photodegradation of the aromatic amine moiety.[1][2] |
| Atmosphere | Tightly sealed; Inert gas (Ar, N₂) is ideal | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.[4] |
Q2: What are the likely degradation products I should look for in a stability study?
A2: Based on the structure of this compound, the following are plausible degradation products under forced degradation conditions:
| Stress Condition | Potential Degradation Products | Mechanism |
| Acid/Base Hydrolysis | 3-Amino-5-chloro-6-hydroxypyrazine-2-carboxylic acid3-Amino-5,6-dihydroxypyrazine-2-carboxylic acid | Nucleophilic substitution of chlorine atoms by hydroxide or water.[6][7] |
| Oxidation (e.g., H₂O₂) | Hydroxylated pyrazine ring derivativesN-oxidesRing-opened products | Oxidation of the amino group and/or the electron-rich pyrazine ring.[4][9] |
| Photodegradation (UV light) | Similar to oxidative degradation products | Light energy promotes the formation of reactive oxygen species and radical intermediates.[1][2] |
| Thermal Degradation | 3-Amino-5,6-dichloropyrazine (from decarboxylation)Various smaller fragmentation products | Loss of CO₂ from the carboxylic acid group and potential deamination.[10][11][12] |
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective technique.[13]
-
Method Development: A gradient elution method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: A photodiode array (PDA) detector is useful for peak purity analysis. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.[14]
Q4: Is the compound sensitive to any particular solvents?
A4: While generally stable in common organic solvents like methanol, acetonitrile, and DMSO for short periods, long-term stability in solution is not guaranteed. Protic solvents, especially water, can participate in hydrolysis, particularly at non-neutral pH and elevated temperatures. Always use freshly prepared solutions for quantitative analysis.
References
- TCI Chemicals. (2025).
- Müller, J., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1321.
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
- Rostami Vartooni, A. (n.d.).
- BenchChem. (n.d.).
- Sahoo, S. K., et al. (2020).
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.).
- BenchChem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
- de Souza, A. R., et al. (2003). Thermal degradation of N-(o-carboxybenzoyl)-L-amino acids. Journal of Thermal Analysis and Calorimetry, 73(2), 539-546.
- Wang, Y., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.).
- Ghorpade, S. P., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports, 8(1), 17698.
- Kruse, A., & Dinjus, E. (2007). Hydrothermal Degradation of Amino Acids. ChemSusChem, 1(4), 323-331.
- Hostetler, S. W., & Thurman, E. M. (1995). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey.
- Li, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 28406.
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.usgs.gov [pubs.usgs.gov]
alternative reagents for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Introduction
Welcome to the technical support center for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. This molecule is a critical building block in medicinal chemistry, notably as a key intermediate for synthesizing drugs targeting cystic fibrosis and various antiviral agents like Favipiravir.[1][2][3] The traditional synthetic routes often involve harsh reagents and challenging conditions, leading to issues with yield, safety, and scalability.
This guide provides in-depth, field-proven insights into alternative reagents and protocols. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in drug development. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthesis for improved efficiency and safety.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Chlorination
Question: My chlorination of the pyrazine ring using phosphorus oxychloride (POCl₃) and/or phosphorus pentachloride (PCl₅) results in low yields, significant charring, and hazardous workup. What causes these issues, and what are the recommended alternatives?
Answer:
Root Cause Analysis: The use of excess POCl₃ as both a reagent and solvent is a common practice but presents several challenges.[4] Pyrazine rings are electron-deficient, making electrophilic substitution difficult.[5] The high temperatures (often >100°C) required for POCl₃ to be effective can lead to decomposition and the formation of tarry byproducts.[4][6] Furthermore, quenching large volumes of unreacted POCl₃ is a highly exothermic and hazardous procedure that can lead to violent reactions, especially on a larger scale.[4][7]
Recommended Alternative: N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is an excellent alternative that functions as a milder and more selective electrophilic chlorinating agent.[8][9] It is a solid, easy to handle, and avoids the hazards of liquid phosphorus halides.
Mechanism of Action: Under neutral or slightly acidic conditions, the N-Cl bond in NCS is polarized, making the chlorine atom electrophilic (Cl⁺ source). This allows for the chlorination of activated and even some deactivated aromatic systems under significantly milder conditions than POCl₃.[8][10] For electron-deficient rings like pyrazine, the reaction may be facilitated by using a polar aprotic solvent like DMF or acetonitrile.[11]
Troubleshooting Guide: Chlorination Step
| Symptom / Issue | Possible Cause | Suggested Solution & Scientific Rationale |
| Low to no conversion | Insufficient activation of the pyrazine ring for electrophilic attack. | Switch to a more polar solvent like DMF to improve solubility and reaction rate.[11] If starting from a hydroxypyrazine, ensure complete conversion to the chloro-derivative. |
| Formation of tar/char | Substrate decomposition due to harsh conditions (high temperature, strong acid). | Adopt the NCS protocol. NCS allows for chlorination at lower temperatures (e.g., 75°C), minimizing decomposition pathways.[11][12] |
| Monochlorination instead of dichlorination | Insufficient equivalents of chlorinating agent or deactivation of the ring after the first chlorination. | Increase the equivalents of NCS (e.g., 2.2 eq. for dichlorination). The first chlorine atom deactivates the ring, so the second addition requires more forcing conditions or longer reaction times. |
| Hazardous Workup | Quenching of excess POCl₃. | By using NCS, the workup is simplified to quenching with water and extracting the product. The byproduct, succinimide, is water-soluble and easily removed.[11] |
Experimental Protocol: Dichlorination using NCS
This protocol is adapted for the dichlorination of an aminopyrazine precursor.[12]
-
Setup: To a solution of the aminopyrazine starting material (1.0 eq.) in N,N-Dimethylformamide (DMF), add N-Chlorosuccinimide (2.2 eq.) portion-wise at room temperature.
-
Reaction: Heat the mixture to 75°C and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by pouring it into water.
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.
FAQ 2: Amination
Question: The amination of 5,6-dichloropyrazine-2-carboxylic acid (or its ester) with aqueous or gaseous ammonia requires high temperatures and pressures, leading to safety concerns and byproduct formation. How can I achieve a more controlled and selective amination?
Answer:
Root Cause Analysis: The direct nucleophilic aromatic substitution (SNAr) on dichloropyrazines is challenging. The two chlorine atoms are electron-withdrawing, which activates the ring for nucleophilic attack, but the first amination introduces an electron-donating amino group, which deactivates the ring towards a second substitution.[13] High temperatures and pressures are often needed to overcome this deactivation, which can lead to side reactions, including displacement of the second chlorine or hydrolysis of the carboxylic acid/ester.
Recommended Alternatives:
-
Solvent-Mediated SNAr: Using a high-dielectric constant solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can facilitate the SNAr reaction with ammonia at lower temperatures (e.g., 65-70°C) and atmospheric pressure.[14] These solvents help to stabilize the charged Meisenheimer complex intermediate, lowering the activation energy of the reaction.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For complex substrates or where high selectivity is paramount, the Buchwald-Hartwig amination is a powerful, albeit more expensive, alternative.[15][16] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under mild conditions with a broad range of amine coupling partners.[17][18] While often used for secondary amines, conditions for coupling with ammonia or ammonia equivalents have been developed.[16]
Workflow Comparison: Amination Strategies
Caption: Comparison of amination workflows.
Experimental Protocol: Solvent-Mediated Amination
This protocol is adapted from a patent for the synthesis of a related diaminochloropyrazine ester.[14]
-
Setup: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet tube, dissolve the 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester (1.0 eq.) in dry Dimethyl Sulfoxide (DMSO).
-
Reaction: Heat the stirred mixture to 65-70°C. Bubble a stream of dry ammonia gas into the solution for approximately 45-60 minutes while maintaining the temperature.
-
Monitoring: Follow the reaction progress by TLC or LC-MS to ensure consumption of the starting material.
-
Workup: Cool the solution (e.g., to 10°C). The product may precipitate. If not, the product can be isolated by pouring the reaction mixture into water and filtering the resulting solid.
-
Purification: Wash the collected solid with cold water and dry to yield the desired 3,5-diamino-6-chloropyrazine carboxylic acid methyl ester.
Summary of Alternative Reagents
| Step | Standard Reagent | Issues | Alternative Reagent | Advantages |
| Chlorination | POCl₃ / PCl₅ | Hazardous, harsh conditions, low yield, difficult workup.[4] | N-Chlorosuccinimide (NCS) | Solid, easy to handle, milder conditions, cleaner reaction, simple workup.[8][11][12] |
| Amination | Aqueous/Gaseous NH₃ | High pressure/temperature, safety risks, side reactions.[19] | NH₃ in DMSO/DMF | Atmospheric pressure, lower temperature, higher selectivity, improved safety.[14] |
| Amination | Aqueous/Gaseous NH₃ | High pressure/temperature, safety risks, side reactions.[19] | Buchwald-Hartwig Coupling | Very mild conditions, high selectivity, broad substrate scope.[15][16] |
Logical Synthesis Pathway Diagram
The following diagram illustrates a modernized, more efficient synthetic route incorporating the recommended alternative reagents.
Sources
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 7. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Derivatives
Welcome to the technical support center for the purification of 3-amino-5,6-dichloropyrazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. Here, we provide in-depth, experience-driven troubleshooting advice and detailed protocols to enhance the purity, yield, and reproducibility of your experiments.
Introduction: The Purification Challenge
This compound and its derivatives are key building blocks in the synthesis of a wide range of pharmacologically active compounds.[1][2][3] The unique electronic properties conferred by the pyrazine ring, combined with the reactivity of the amino, chloro, and carboxylic acid functional groups, make these compounds versatile synthons. However, these same features present significant challenges during purification. Issues such as low solubility, co-precipitation of impurities, and potential for degradation require a carefully considered and systematic approach to achieve high purity.
This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
Troubleshooting and FAQs
Question 1: I'm observing a persistent colored impurity in my crude this compound methyl ester, giving it a reddish or yellow hue. What is the likely cause and how can I remove it?
Answer:
Colored impurities in the synthesis of this compound methyl ester are a common issue.[4] These are often residual starting materials or byproducts from the chlorination step. The red crystals are often the crude product, which can be purified to yellow crystals.[4]
Causality: The color often arises from nitrated aromatic impurities or degradation products formed under harsh reaction conditions. Over-chlorination or side reactions involving the amino group can also lead to colored byproducts.
Troubleshooting Workflow:
Caption: Workflow for removing colored impurities.
Detailed Protocol: Decolorization and Recrystallization [4]
-
Dissolution: Dissolve the crude this compound methyl ester in a sufficient volume of boiling acetonitrile.
-
Charcoal Treatment: Prepare a heated column packed with decolorizing charcoal. Pass the hot acetonitrile solution through the column. This step is critical for adsorbing colored impurities.
-
Elution: Wash the column with additional hot acetonitrile to ensure complete elution of the product.
-
Concentration: Combine the eluates and concentrate the solution under reduced pressure.
-
Crystallization: Cool the concentrated solution to approximately 5°C to induce crystallization of the purified product.
-
Isolation: Collect the yellow crystals by filtration, wash with cold acetonitrile, and dry to a constant weight.
Trustworthiness: This method is self-validating. A successful purification will be visually evident by the change in crystal color from red/yellow to a purer yellow. The melting point of the recrystallized product should also be sharp and consistent with reported values (e.g., 233-234°C).[4]
Question 2: My recovery yield after recrystallization of this compound derivatives is consistently low. How can I improve it?
Answer:
Low recovery yield during recrystallization is a frequent problem, often stemming from the suboptimal choice of solvent or improper crystallization conditions. The high polarity and hydrogen bonding capabilities of the amino and carboxylic acid groups can lead to significant solubility even in seemingly poor solvents, especially at elevated temperatures.
Causality: The primary reasons for low yield are:
-
High solubility of the product in the mother liquor: The chosen solvent may be too good, even when cold.
-
Co-precipitation with impurities: Impurities can sometimes hinder the crystal lattice formation of the desired compound, keeping it in solution.
-
Premature crystallization: If the solution is cooled too rapidly, smaller, less pure crystals form, and a significant amount of product may remain in solution.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Solvents/Techniques |
| Solvent Screening | The ideal solvent should completely dissolve the compound at high temperatures and have very low solubility at low temperatures. | Acetonitrile, Isopropanol, Benzene, Petroleum Ether.[4] Consider solvent mixtures (e.g., ethyl acetate/hexane) to fine-tune polarity.[5][6] |
| Anti-Solvent Addition | Adding a solvent in which the product is insoluble to a solution of the product can induce crystallization and improve recovery. | If dissolved in a polar solvent like DMF or DMSO, slowly add water as an anti-solvent.[4] |
| Controlled Cooling | Slow, controlled cooling allows for the formation of larger, purer crystals and maximizes the amount of product that comes out of solution. | Allow the heated solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. |
| Seeding | Introducing a small crystal of the pure product can initiate crystallization when it is slow to start. | Add a single, small crystal of the pure compound to the cooled, supersaturated solution. |
Question 3: I am struggling to separate my target this compound derivative from structurally similar impurities using column chromatography. What parameters should I optimize?
Answer:
Chromatographic separation of pyrazine derivatives can be challenging due to their similar polarities.[5][6] Effective separation relies on exploiting subtle differences in their interactions with the stationary and mobile phases.
Causality: Poor separation is typically due to:
-
Inappropriate stationary phase: Standard silica gel may not be the optimal choice for all pyrazine derivatives.
-
Incorrect mobile phase polarity: The eluent may be too strong (eluting all compounds together) or too weak (causing broad peaks and poor resolution).
-
Co-elution of isomers or closely related byproducts.
Optimization Workflow for Chromatography:
Caption: Decision workflow for optimizing chromatographic separation.
Key Optimization Parameters:
-
Stationary Phase: While silica gel is a good starting point, for highly polar or basic pyrazine derivatives, consider using C18-bonded silica (reverse-phase chromatography).[5][6] This can offer a different selectivity.
-
Mobile Phase:
-
Normal Phase (Silica): A common eluent system is a mixture of hexane and ethyl acetate.[5][6][7] The polarity can be finely tuned by varying the ratio. For more polar compounds, dichloromethane/methanol might be effective.
-
Reverse Phase (C18): Typically uses mixtures of water and acetonitrile or water and methanol, often with a small amount of acid (e.g., formic acid or TFA) to improve peak shape for carboxylic acids.
-
-
pH Modification: For carboxylic acid derivatives, adding a small amount of acetic or formic acid to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation on silica gel.
Question 4: During workup, I am forming an emulsion when performing a liquid-liquid extraction (LLE) from an aqueous solution. How can I break the emulsion and improve phase separation?
Answer:
Emulsion formation is common when extracting compounds that have amphiphilic properties or when impurities act as surfactants. The presence of both polar (amino, carboxylic acid) and non-polar (pyrazine ring, chloro substituents) groups in your molecule can contribute to this issue.
Causality: Emulsions are stabilized by molecules that reduce the interfacial tension between the aqueous and organic layers. This can be the product itself or impurities from the reaction mixture.
Troubleshooting LLE:
| Technique | Mechanism | Application Notes |
| Addition of Brine | Increases the ionic strength and density of the aqueous phase, forcing the organic solvent and water to separate. | Add saturated NaCl solution to the separatory funnel and gently swirl. |
| Filtration through Celite® | The filter aid can help to break up the emulsion by providing a large surface area for the droplets to coalesce. | Pass the entire emulsion through a pad of Celite® or filter paper. |
| Centrifugation | The applied force can accelerate the separation of the two phases. | If the volume is manageable, centrifuge the emulsion in appropriate tubes. |
| Changing the Organic Solvent | Some solvents are more prone to emulsion formation than others. | If using ethyl acetate, try switching to a less polar solvent like methyl-t-butyl ether (MTBE) or even hexane, although this may affect extraction efficiency.[5][6] |
Expert Tip: When performing LLE on pyrazine derivatives from aqueous solutions, multiple extractions with fresh solvent are often necessary for effective recovery.[5][6]
References
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science.[Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.[Link]
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
- Purification of pyrazine.
-
Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. PMC - NIH.[Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]
- Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
- 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. PubChem.[Link]
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate.[Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI.[Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH.[Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate.[Link]
- 3,6-diamino-2,5-pyrazinedicarbonitrile.
Sources
- 1. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1458-18-0) at Nordmann - nordmann.global [nordmann.global]
- 2. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in dichloropyrazine synthesis
As a Senior Application Scientist, I've designed this technical support center to provide in-depth, actionable guidance for researchers, scientists, and drug development professionals working on the synthesis of dichloropyrazines. This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only to troubleshoot current issues but also to proactively prevent byproduct formation in future experiments.
Technical Support Center: Dichloropyrazine Synthesis
Our Philosophy: A successful synthesis is a well-understood synthesis. By understanding the "why" behind each step and potential side reaction, you gain precise control over your experimental outcomes. This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the lab.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Issues in the Diazotization Route (e.g., Synthesis of 2,5-Dichloropyrazine from 5-Chloro-2-aminopyrazine)
Question 1: My yield of 2,5-dichloropyrazine is consistently low, and I'm observing significant amounts of a phenolic byproduct. What's causing this and how can I fix it?
Answer: The formation of a phenolic byproduct, such as 2-chloro-5-hydroxypyrazine, is a classic problem in Sandmeyer-type reactions.[1] It points directly to the premature decomposition of the intermediate diazonium salt, which then reacts with water in the acidic medium.
Causality and Mechanism: The pyrazine diazonium salt is inherently unstable. At temperatures above the optimal range (typically 0-5°C), the rate of its decomposition into a pyrazinyl cation, with the loss of nitrogen gas, increases dramatically. This highly reactive cation is then readily attacked by water, the most abundant nucleophile in the system, leading to the unwanted hydroxylated byproduct.
Troubleshooting Protocol:
-
Aggressive Temperature Control: This is the most critical parameter.[1]
-
Ensure your reaction vessel is pre-cooled to below 0°C before adding the amine to the acid.
-
Use a reliable cooling bath (ice-salt or a cryo-cooler) to maintain the temperature between 0-5°C throughout the entire addition of the sodium nitrite solution.
-
Monitor the internal reaction temperature with a calibrated thermometer; do not rely on the bath temperature alone.
-
-
Controlled Reagent Addition:
-
Add the aqueous solution of sodium nitrite (NaNO₂) slowly, dropwise, and ideally subsurface (below the surface of the reaction mixture).[1] This prevents localized "hot spots" and high concentrations of nitrous acid, which can accelerate decomposition.
-
Continuously monitor for a slight excess of nitrous acid using starch-iodide paper to ensure the diazotization is complete without adding a large, unnecessary excess of NaNO₂.[1]
-
-
Sufficiently Acidic Medium:
-
The reaction should be conducted in a strong acid, like concentrated hydrochloric acid, to ensure the stability of the diazonium salt and to suppress the reaction with water.[1]
-
Workflow for Minimizing Phenolic Byproducts:
Caption: Troubleshooting workflow for phenolic byproduct formation.
Question 2: My final product is contaminated with an intensely colored impurity. Is this related to azo coupling?
Answer: Yes, the formation of intensely colored, often yellow or orange, impurities is a strong indicator of azo coupling. This occurs when the newly formed diazonium salt (an electrophile) reacts with an electron-rich species in the reaction mixture. The most common culprit is the unreacted starting material, 5-chloro-2-aminopyrazine.
Preventative Measures:
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to quickly disperse the diazonium salt as it forms. This promotes its reaction with the copper(I) chloride in the subsequent Sandmeyer step rather than with the starting amine.
-
Low Temperature: Maintaining a low temperature (0-5°C) not only stabilizes the diazonium salt but also slows the rate of the competing azo coupling reaction.[1]
-
No Excess Amine: Ensure the stoichiometry is correct and the diazotization reaction goes to completion. Any unreacted aminopyrazine is a potential partner for unwanted coupling.
Category 2: Issues in Chlorination Routes (e.g., using POCl₃ or Cl₂)
Question 1: I'm trying to synthesize a dichloropyrazine from a hydroxypyrazine using phosphorus oxychloride (POCl₃), but my yields are poor and I get a tar-like residue.
Answer: This is a common issue when working with phosphorus oxychloride, and it almost always points to the presence of water in your reaction system. POCl₃ is highly corrosive and reacts violently with water.[2]
Mechanism of Failure: Water hydrolyzes POCl₃ to phosphoric acid and hydrochloric acid. This not only consumes your reagent but the resulting phosphoric acid can catalyze polymerization and charring of the pyrazine ring, especially at elevated temperatures, leading to the formation of intractable tars.
Critical Protocol for Success:
-
Rigorous Anhydrous Conditions:
-
Temperature Control: While the reaction requires heating, runaway temperatures can promote side reactions. Use a controlled heating source (e.g., an oil bath with a temperature controller) and monitor the internal temperature. A solvent-free method using POCl₃ in a sealed reactor has been reported to give good yields (72-76%).[1]
-
Proper Workup:
Question 2: Direct chlorination of monochloropyrazine is giving me a mixture of dichloropyrazine isomers and some trichloropyrazine. How can I improve the selectivity for the desired 2,6-isomer?
Answer: Controlling selectivity in direct chlorination is challenging due to the activating nature of the pyrazine ring. However, the formation of multiple products can be mitigated by carefully controlling the reaction conditions.
Strategies for Enhanced Selectivity:
-
Use of Product as Solvent: A patented method suggests using the desired 2,6-dichloropyrazine as the solvent for the reaction.[4] This eliminates the possibility of solvent chlorination and can influence the reaction's regioselectivity. The process involves mixing monochloropyrazine with 2,6-dichloropyrazine and then bubbling chlorine gas through the mixture at 60-140°C.[4] This method reports complete conversion with only small amounts (2-3%) of the 2,3-dichloropyrazine isomer.[4]
-
Stoichiometric Control of Chlorine: Carefully meter the amount of chlorine gas introduced to the reaction. Using a significant excess will inevitably lead to over-chlorination and the formation of trichloropyrazines.
-
Temperature Optimization: The reaction temperature (60-130°C is a cited range) is a critical parameter that influences the rate of reaction and the formation of byproducts.[4] You may need to optimize this within the suggested range for your specific setup.
Data Summary: Byproduct Control in Dichloropyrazine Synthesis
| Synthetic Route | Common Byproduct(s) | Primary Cause(s) | Recommended Solution(s) |
| Diazotization | 2-Chloro-5-hydroxypyrazine | High temperature (>5°C) | Strict temperature control (0-5°C), slow NaNO₂ addition.[1] |
| Azo-coupled dimers (colored) | Inefficient mixing, excess amine | Vigorous stirring, maintain low temperature.[1] | |
| Chlorination (POCl₃) | Tar/Polymerization | Presence of moisture | Rigorous anhydrous conditions, inert atmosphere.[1][2] |
| Incomplete reaction | Insufficient POCl₃ or temperature | Ensure sufficient reagent and optimal heating. | |
| Direct Chlorination (Cl₂) | Isomeric dichloropyrazines | Lack of regiochemical control | Use product as solvent, control temperature.[4] |
| Trichloropyrazines | Excess chlorinating agent | Careful stoichiometric control of chlorine gas. |
Category 3: Purification and Analysis
Question: I've completed my synthesis, but my crude product is a mixture of the desired dichloropyrazine and other byproducts. What is the best way to purify it and confirm its purity?
Answer: The choice of purification and analytical methods is crucial for obtaining a high-purity final product. The best approach depends on the physical properties of your dichloropyrazine isomer and the nature of the impurities.
Purification Protocols:
-
Fractional Distillation: This is highly effective for separating dichloropyrazines from impurities with different boiling points, especially on a larger scale.[2] Performing the distillation under reduced pressure is recommended to avoid thermal decomposition.
-
Column Chromatography: This is a versatile and highly effective method for removing both more polar and less polar impurities.[5]
-
Recrystallization: If your crude product is a solid, recrystallization can be an efficient method for removing small amounts of impurities.[5] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.
Analytical Workflow for Purity Confirmation:
A multi-technique approach is recommended for robust purity assessment.[6]
Caption: Analytical workflow for purity verification.
-
Gas Chromatography (GC): Excellent for separating volatile compounds like dichloropyrazines and identifying volatile impurities. It offers high resolution and sensitivity.[6]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from non-volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the desired isomer and detecting any structural isomers or other impurities with distinct proton or carbon environments.[5]
-
Differential Scanning Calorimetry (DSC): An absolute method for determining the purity of highly crystalline substances (>98.5%) by analyzing melting point depression.[6]
By systematically addressing these common issues with a deep understanding of the underlying chemistry, you can significantly improve the yield, purity, and reproducibility of your dichloropyrazine syntheses.
References
- A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine. Benchchem.
- Scaling up the synthesis of 2,5-Dichloropyrazine for industrial production. Benchchem.
- Technical Support Center: Optimizing 2,5-Dichloropyrazine Synthesis. Benchchem.
- Identification and removal of impurities in 2-Chloro-6-(methylsulfanyl)pyrazine. Benchchem.
- 2,5-Dichloropyrazine synthesis. ChemicalBook.
- Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 4. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Optimization for Selective Substitution on the Pyrazine Ring
Welcome to the Technical Support Center dedicated to the selective functionalization of the pyrazine ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions to common experimental challenges, and a deeper understanding of the factors governing pyrazine reactivity. The pyrazine scaffold is a cornerstone in medicinal chemistry, and mastering its substitution chemistry is paramount for successful drug discovery campaigns.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Yield of the Desired Substituted Pyrazine
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Increase the reaction time or temperature. For condensation reactions involving α-amino ketones, ensure the complete formation of the dihydropyrazine intermediate before proceeding with oxidation.[3] For transition-metal-catalyzed cross-coupling reactions, verify the catalyst's activity and consider increasing the catalyst loading.[3]
-
-
Suboptimal Reaction Conditions:
-
pH: The pH can be critical, especially in condensation reactions of 1,2-diamines and 1,2-dicarbonyls. Acidic conditions may protonate the diamine, reducing its nucleophilicity, while strongly basic conditions can promote side reactions.[3][4] A thorough pH screen is advisable.
-
Temperature: Elevated temperatures can sometimes lead to the decomposition of starting materials or products. For instance, in syntheses involving sugars, high temperatures can decrease pyrazine yield.[3] Perform a temperature screen to identify the optimal range for your specific transformation.
-
Solvent: The choice of solvent can significantly impact reactant solubility and reactivity. For metal-catalyzed reactions, the solvent can influence the stability and activity of the catalytic species.[4] Screen a range of solvents with varying polarities.
-
-
Catalyst Inactivity:
-
Solution: For palladium-catalyzed reactions, ensure the catalyst is not deactivated. Use fresh catalyst or consider an activation step if applicable. The choice of ligand is also crucial and can dramatically affect the outcome.[5][6][7] Ligand-free systems are also an option to consider, which can be more cost-effective and sustainable.[6]
-
-
Incomplete Oxidation of Dihydropyrazine Intermediate:
-
Solution: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation to the aromatic pyrazine.[8] If this step is incomplete, a mixture of the desired product and the intermediate will be obtained. Oxidation can often be achieved by bubbling air through the reaction mixture or by adding a suitable oxidizing agent.[8]
-
Problem 2: Poor Regioselectivity or Formation of Multiple Isomers
Possible Causes and Solutions:
-
Inherent Reactivity of the Pyrazine Ring:
-
Explanation: The electron-deficient nature of the pyrazine ring dictates its reactivity.[9] Nucleophilic aromatic substitution (SNAr) is generally favored over electrophilic substitution.[9] For radical reactions like the Minisci reaction, substitution patterns can be complex.[10][11]
-
Solution: Understanding the electronic properties of your specific pyrazine substrate is key. The position and electronic nature of existing substituents strongly direct the position of further substitution.[9] For instance, in nucleophilic aromatic substitution on 2-substituted 3,5-dichloropyrazines, the electronic properties of the C2-substituent almost entirely dictate the regioselectivity of amination.[9]
-
-
Reaction Conditions Influencing Selectivity:
-
Solution: In Minisci-type reactions, factors such as the nature of the radical, solvent polarity, and the Brønsted acid used for activation can influence the ratio of C2 to C4 substitution on a pyridine ring, and similar principles can apply to pyrazines.[11] A systematic investigation of these parameters can help tune the regioselectivity.[12]
-
-
Steric Hindrance:
-
Solution: Bulky substituents on the pyrazine ring or the incoming reagent can hinder attack at certain positions. Consider using less sterically demanding reagents if possible.
-
Problem 3: Reaction Mixture Turns Dark or Forms Tar-Like Byproducts
Possible Causes and Solutions:
-
Degradation of Starting Materials or Products:
-
Solution: This is often caused by excessive heat.[8] Lower the reaction temperature and monitor the reaction progress more frequently. Sensitive intermediates may also be susceptible to air oxidation, leading to complex colored byproducts.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
-
Aldol Condensation Side Reactions:
-
Solution: The presence of aldehydes or ketones with α-hydrogens can lead to aldol condensation, producing colored impurities.[8] Careful control of reaction pH and temperature can minimize these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Why is electrophilic aromatic substitution on the pyrazine ring so challenging?
A1: The pyrazine ring is an electron-deficient diazine, which makes it inherently resistant to electrophilic aromatic substitution.[9] The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. To achieve electrophilic substitution, the ring must be "activated" with strong electron-donating groups like amino (-NH₂) or hydroxyl (-OH) groups.[9] These groups increase the electron density of the ring, making it more susceptible to electrophilic attack, typically at the positions ortho and para to the activating group.[9]
Q2: What are the most common strategies for C-H functionalization of pyrazines?
A2: Direct C-H functionalization is a highly desirable, atom-economical approach. Several powerful methods have been developed:
-
Minisci Reaction: This radical-based method is effective for alkylating electron-deficient heterocycles like pyrazine.[10] It allows for the direct formation of C-C bonds at positions that are typically unreactive in other substitution types.[10] However, controlling regioselectivity can be a challenge.[10][11]
-
Transition-Metal-Catalyzed C-H Activation: Palladium and other transition metals can catalyze the direct arylation and alkylation of pyrazine C-H bonds.[1][2] These methods often offer high regioselectivity and functional group tolerance.
-
Iron-Catalyzed C-H Functionalization: An iron-catalyzed C-H functionalization of electron-deficient heterocycles with organoboron agents has been successfully applied to the synthesis of pyrazine-containing natural products.[1][2]
Q3: How can I control regioselectivity in nucleophilic aromatic substitution (SNAr) on a substituted pyrazine?
A3: The regioselectivity of SNAr on pyrazines is primarily governed by the electronic effects of the substituents already present on the ring.[9] For example, on a dihalopyrazine, an electron-donating group will direct an incoming nucleophile to one position, while an electron-withdrawing group will direct it to another. This is due to the relative stability of the Meisenheimer intermediate formed during the reaction.[9] Careful selection of the starting material with appropriate directing groups is the most effective strategy for achieving high regioselectivity.
Q4: When should I consider using a protecting group for the pyrazine nitrogen?
A4: While not as common as for other heterocycles, protecting the pyrazine nitrogen can be a useful strategy in certain situations. For instance, quaternization of a pyridine nitrogen with an alkyl group activates the ring towards nucleophilic attack.[13][14] A similar strategy could be employed for pyrazines to enhance reactivity. The protecting group would then need to be efficiently removed in a subsequent step.[13]
Data and Protocols
Table 1: Effect of Catalyst on the Dehydrogenative Self-Coupling of 2-Amino-1-phenylethanol
| Catalyst | Yield (%) |
| Mn-acridine pincer | 95 |
| Ru-macho-BH | 60 |
| Fe(BF₄)₂·6H₂O/bpy | 25 |
Reaction Conditions: 2-amino-1-phenylethanol (0.5 mmol), catalyst (2 mol%), KH (3 mol%), Toluene, 150°C, 24h.[8]
Table 2: Directing Effect of C2-Substituents on SNAr of 3,5-Dichloropyrazines
| C2-Substituent | Nucleophile | Major Product Isomer |
| -OCH₃ | Piperidine | 3-Piperidinyl-5-chloro-2-methoxypyrazine |
| -CN | Piperidine | 5-Piperidinyl-3-chloro-2-cyanopyrazine |
This table illustrates the strong directing effect of the C2-substituent on the regioselectivity of nucleophilic aromatic substitution.[9]
Experimental Protocol: Electrophilic Bromination of 2-Aminopyrazine
-
Dissolve 2-aminopyrazine (1.0 mmol) in a suitable solvent such as acetonitrile or chloroform (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is a general guideline for the electrophilic halogenation of an activated pyrazine.[9]
Visualizations
Caption: Key factors influencing the regioselectivity of substitution on the pyrazine ring.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Minisci reaction - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Transition metal-catalyzed functionalization of pyrazines [ouci.dntb.gov.ua]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates - American Chemical Society [acs.digitellinc.com]
- 21. mdpi.com [mdpi.com]
- 22. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 25. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. | Semantic Scholar [semanticscholar.org]
- 28. scribd.com [scribd.com]
- 29. researchgate.net [researchgate.net]
- 30. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. The Protection and Deprotection of the Pyridine Nitrogen | Semantic Scholar [semanticscholar.org]
- 33. Recent progress in transition metal catalyzed cross coupling of nitroarenes [ccspublishing.org.cn]
- 34. researchgate.net [researchgate.net]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
- 37. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 39. youtube.com [youtube.com]
- 40. pubs.acs.org [pubs.acs.org]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. pubs.acs.org [pubs.acs.org]
- 44. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
managing reaction temperature for 3-Amino-5,6-dichloropyrazine-2-carboxylic acid synthesis
Welcome to the technical support guide for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a specialized focus on the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Temperature-Related Complications
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions based on established chemical principles and field-proven insights.
Question 1: My reaction is experiencing a sudden, uncontrolled temperature spike (runaway reaction), particularly after adding a reagent like sulfuryl chloride. What is happening and how can I prevent it?
Answer:
A runaway reaction is a classic sign of a highly exothermic process where the rate of heat generation exceeds the rate of heat removal. In the synthesis of pyrazine derivatives, steps like chlorination with sulfuryl chloride are known to be exothermic.[1]
-
Causality: The initial reaction between the starting material (e.g., an aminopyrazine carboxylate derivative) and the chlorinating agent is vigorous and releases significant thermal energy.[1] If this energy is not dissipated effectively, it increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.
-
Preventative Measures & Solutions:
-
Pre-Cooling: Always begin the reaction by cooling the initial mixture in an ice/salt bath to a temperature between -10°C and 0°C before adding the exothermic reagent.[2]
-
Slow, Controlled Addition: Add the reactive agent (e.g., sulfuryl chloride) dropwise using an addition funnel. This ensures that the heat generated at any given moment is manageable for the cooling system.
-
Vigorous Stirring: Ensure the reaction mixture is being stirred efficiently. This prevents the formation of localized "hot spots" and promotes even heat distribution.[2]
-
Internal Temperature Monitoring: Use a thermometer placed directly in the reaction mixture to monitor the internal temperature in real-time. Do not rely solely on the bath temperature.
-
Scale & Vessel Size: When scaling up, remember that the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a larger reaction vessel than the reaction volume strictly requires to increase the surface area available for cooling.[2]
-
Question 2: My final product yield is consistently low, or the reaction seems to stall before completion. How can temperature be the culprit?
Answer:
Sub-optimal temperature is a primary cause of low yield. The reaction may be too cold, leading to slow or stalled kinetics, or too hot, causing degradation of the starting material, intermediates, or the final product.[2]
-
Causality: Every chemical reaction has an optimal temperature range. Below this range, molecules lack sufficient kinetic energy to overcome the activation energy barrier, resulting in a slow or incomplete reaction. Above this range, the increased energy can activate undesired reaction pathways, leading to degradation or byproduct formation.[2]
-
Troubleshooting & Optimization Protocol:
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
If Reaction is Stalled (Too Cold):
-
Gradually increase the temperature in small increments (e.g., 5-10°C at a time).[2]
-
Allow the reaction to stir at the new temperature for a set period (e.g., 30-60 minutes) and check the progress again via TLC/LC-MS before increasing the temperature further.
-
For amination steps, literature suggests temperatures in the range of 65-70°C may be effective.[3] For chlorination, a reflux at around 60-70°C after the initial exothermic phase is often required.[1][3]
-
-
If Degradation is Suspected (Too Hot):
-
Repeat the experiment at a lower temperature.
-
Consider using a more reactive catalyst or reagent that allows for milder reaction conditions.
-
-
Question 3: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. How does improper temperature control contribute to this?
Answer:
Excessive reaction temperature is a common cause of impurity and byproduct formation.[2]
-
Causality: Higher temperatures provide the necessary activation energy for competing, undesired reaction pathways to occur. In the context of pyrazine synthesis, this can lead to over-chlorination, di-amination where mono-amination is desired, or side reactions with the solvent.[2][4]
-
Solutions:
-
Lower the Reaction Temperature: This is the most direct solution. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.[2]
-
Ensure Uniform Heating: Use a well-maintained oil bath and vigorous stirring to ensure even heat distribution and prevent localized overheating.[2]
-
Controlled Reagent Addition: As with preventing runaway reactions, adding reagents slowly helps maintain a stable internal temperature and minimizes the transient high temperatures that can drive side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the key steps in this synthesis?
A1: Based on documented procedures, the synthesis involves distinct temperature phases. The initial chlorination step often begins at a low temperature (e.g., in a cold water or ice bath) during the addition of sulfuryl chloride to manage the exothermic reaction.[1] After the initial addition, the mixture is often heated to reflux, with temperatures around 60-70°C, for several hours to drive the reaction to completion.[1][3] Subsequent amination steps are typically performed at a sustained elevated temperature, for instance, between 65-70°C, to facilitate the nucleophilic substitution.[3]
Q2: Why is such precise temperature control necessary?
A2: Precise temperature control is crucial for three main reasons:
-
Selectivity: It ensures the desired reaction proceeds preferentially over potential side reactions, leading to a purer product.[2]
-
Safety: It prevents dangerous runaway exothermic reactions, especially during chlorination.
-
Yield: It maximizes the conversion of starting materials to the desired product by avoiding degradation at high temperatures and ensuring the reaction rate is sufficient at lower temperatures.[2]
Q3: What are the consequences of significant temperature deviations?
A3:
-
Too High: Leads to a higher impurity profile, potential for dangerous runaway reactions, and degradation of the product, all of which complicate purification and reduce the final yield.[2]
-
Too Low: Results in an incomplete or "stalled" reaction, leading to a low yield and the recovery of unreacted starting material.[2]
Q4: What equipment is recommended for effective temperature management?
A4: For laboratory-scale synthesis, a combination of the following is recommended:
-
An ice/salt bath for initial cooling below 0°C.
-
A thermostat-controlled oil or water bath for maintaining a stable temperature for extended periods.
-
A magnetic stirrer or overhead mechanical stirrer for efficient mixing.
-
An internal thermometer or thermocouple probe to accurately measure the temperature of the reaction mixture itself.
Data & Protocols
Table 1: Summary of Key Temperature Parameters
| Step | Reagent | Typical Temperature Range | Purpose & Key Considerations |
| Chlorination | Sulfuryl Chloride | Initial Addition: <10°C | Manages initial exothermic reaction.[1] |
| Reflux: 60-70°C | Drives reaction to completion after initial phase.[1][3] | ||
| Amination | Ammonia Gas | 65-70°C | Facilitates nucleophilic aromatic substitution.[3] |
| Cool-down: ~10°C | May be used to complete ammonia addition and aid precipitation.[3] | ||
| Saponification | Sodium Hydroxide | Reflux | Hydrolyzes the methyl ester to the carboxylic acid.[5] |
Experimental Protocol: Temperature Control During Chlorination
This protocol is a synthesized example based on literature procedures and should be adapted and optimized for your specific laboratory conditions.[1][3]
-
Initial Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add the starting material (e.g., methyl 3-aminopyrazine-2-carboxylate).
-
Cooling: Place the flask in a cold-water bath. Begin stirring the contents.
-
Reagent Addition: Add sulfuryl chloride dropwise via the dropping funnel over a period of 10-20 minutes. Monitor the internal temperature closely to ensure it does not rise uncontrollably. The mixture will likely warm up and change color.[1]
-
Controlled Heating: After the addition is complete, allow the mixture to stir at room temperature for approximately one hour.
-
Reflux: Carefully heat the reaction mixture to 70°C using a controlled oil bath. Maintain this temperature and allow the reaction to proceed for 1-2 hours, or until TLC/LC-MS analysis shows consumption of the starting material.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature before proceeding with the removal of excess sulfuryl chloride and product isolation.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues during the synthesis.
Caption: Troubleshooting workflow for temperature management.
References
- Chemical Transformation of Pyrazine Derivatives. (n.d.).
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.).
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. (n.d.).
- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. (n.d.).
- This compound | 4853-52-5. (n.d.). ChemicalBook.
- Managing temperature control in 2,5-Dichloropyrazine reactions. (n.d.). Benchchem.
Sources
- 1. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 4853-52-5 [chemicalbook.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. This guide provides in-depth, field-proven insights into selecting and optimizing catalyst systems for cross-coupling reactions involving this challenging substrate. The information is presented in a practical question-and-answer format to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs): Catalyst System Selection
Q1: What are the primary challenges when performing cross-coupling with this compound?
This substrate presents a unique combination of challenges that require careful consideration for successful cross-coupling:
-
Electron-Deficient Heterocycle: The pyrazine ring is inherently electron-poor, which can make the initial oxidative addition step of the catalytic cycle—typically the rate-limiting step—more difficult compared to electron-rich aromatic systems.[1]
-
Multiple Coordinating Groups: The substrate has three potential points of coordination to the palladium catalyst: the pyrazine nitrogens, the C3-amino group, and the C2-carboxylic acid. The primary amine, in particular, is a known inhibitor and can poison the catalyst by forming stable, inactive complexes, leading to low or no conversion.[2]
-
Two Reactive Sites: The presence of two chloride atoms at the C5 and C6 positions introduces the challenge of regioselectivity. Achieving selective mono-arylation at one position without forming the di-substituted product requires precise control over reaction conditions. Ligand selection can often be used to control the site of reaction.[3][4]
-
Substrate Solubility and Basicity: The carboxylic acid and amino groups make the molecule zwitterionic and can cause poor solubility in common organic solvents. The choice of base is also critical; it must be strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions with the acidic proton of the carboxylic acid.
Q2: I need to form a C-C bond. Which catalyst system should I start with for a Suzuki-Miyaura coupling?
For Suzuki-Miyaura coupling with this electron-deficient and coordinating substrate, standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] You should begin with more robust, modern catalyst systems known for their high activity and stability.
The key is to use sterically hindered and highly electron-donating ligands that promote the formation of a monoligated, 14-electron Pd(0) species.[5] This active catalyst is more nucleophilic, facilitating oxidative addition into the C-Cl bond, and its steric bulk accelerates the final reductive elimination step.[6]
Recommended Starting Points for Suzuki-Miyaura Coupling:
| Catalyst Component | Recommended Systems | Rationale & Key Considerations |
| Palladium Precatalyst | G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | These are air- and moisture-stable Pd(II) precatalysts that reliably generate the active Pd(0) species in situ.[5] Their use avoids handling pyrophoric or unstable Pd(0) sources. |
| Ligand | Buchwald-type Biarylphosphines: • XPhos: A good all-around, bulky ligand for challenging substrates.[7]• SPhos: Often shows improved activity for aryl chlorides.[7]• RuPhos: Effective for highly functionalized or heterocyclic substrates. | These ligands possess the necessary steric bulk and electron-donating properties to overcome the challenges of electron-poor substrates and potential catalyst inhibition.[5] |
| N-Heterocyclic Carbenes (NHCs): • IPr (PEPPSI™-IPr) | NHCs are strong σ-donors, even more so than phosphines, which can render the palladium center highly active for oxidative addition into stubborn C-Cl bonds.[5][8] They are also thermally very stable. | |
| Base | • K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base often effective under anhydrous conditions, which can minimize protodeboronation of the boronic acid.[7][9]• Cs₂CO₃ (Cesium Carbonate): A highly effective base, particularly when solubility is an issue.[9] | The base is critical for activating the boronic acid in the transmetalation step.[10] The choice should balance reactivity with potential side reactions like ester hydrolysis if the carboxylic acid is protected.[11] |
| Solvent | • 1,4-Dioxane/H₂O • Toluene/H₂O • Anhydrous DMF or Dioxane | A polar, aprotic solvent is generally required to ensure solubility of all components.[11] Anhydrous conditions are often preferred to prevent the decomposition (protodeboronation) of the boronic acid coupling partner.[9][12] |
Workflow for Catalyst Selection
Caption: Initial catalyst system selection workflow.
Q3: I want to introduce a new amine. What are the best conditions for a Buchwald-Hartwig amination?
The Buchwald-Hartwig amination is the premier method for C-N bond formation.[13][14] Similar to the Suzuki coupling, success with this substrate hinges on using a highly active catalyst system capable of overcoming the inherent challenges.
-
Catalyst System: Use a modern Buchwald-type ligand. For C-N coupling on electron-poor heterocycles, ligands like RuPhos or BrettPhos are excellent starting points, often paired with a G3 or G4 precatalyst.[15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[16] Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard.
-
Regioselectivity: For dichlorinated heterocycles like dichloropyridines (a good model for your substrate), Buchwald-Hartwig amination often shows high regioselectivity, favoring reaction at the more electron-deficient position.[17] In your substrate, the electronic effects of the amino and carboxylic acid groups will likely direct the coupling preferentially to either the C5 or C6 position.
Q4: Are there specific considerations for a Sonogashira coupling with this substrate?
The Sonogashira coupling is used to form a C-C triple bond between a terminal alkyne and an aryl halide.[18]
-
Standard Conditions: The classic Sonogashira reaction uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂ ), a copper(I) co-catalyst (typically CuI ), and an amine base (e.g., Et₃N , DIPEA ) which often serves as the solvent or co-solvent with THF or DMF.[19][20]
-
Potential Complications:
-
Homocoupling: The copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by running the reaction under strictly anaerobic conditions.
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These reactions typically require a higher catalyst loading and a more specialized ligand but can provide cleaner product profiles.[21]
-
-
Reactivity: The C-Cl bonds on the pyrazine ring are less reactive than corresponding C-Br or C-I bonds, so you may need elevated temperatures (80-100 °C) to achieve good conversion.[22]
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion of the starting material.
This is the most common issue and can stem from several sources related to catalyst deactivation or suboptimal conditions.
Possible Causes & Solutions:
-
Catalyst Poisoning by the Amine/Carboxylate: The substrate's functional groups are likely inhibiting your catalyst.
-
Inefficient Oxidative Addition: The electron-deficient pyrazine ring makes the C-Cl bond difficult to break.
-
Solution 1: Increase the electron-donating ability of the ligand. Move from a less donating ligand (like PPh₃) to a highly donating one (like tBu₃P or a Buchwald ligand).[6][7]
-
Solution 2: Increase the reaction temperature. Monitor for potential decomposition of your starting materials or products.[7]
-
-
Poor Reagent Solubility: If your reagents are not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.[7][9]
-
Solution: Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF) to find one that fully dissolves all components.[11]
-
-
Decomposition of Coupling Partner (for Suzuki): Boronic acids, especially heteroaryl boronic acids, can decompose via protodeboronation (hydrolysis).[9][12]
-
Solution 1: Use anhydrous solvents and bases (e.g., K₃PO₄). Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[9]
-
Solution 2: Switch to a more stable boron reagent, such as a boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt.[10][12]
-
Problem 2: I'm observing significant side products.
The formation of byproducts depletes your starting materials and complicates purification.
Possible Causes & Solutions:
-
Homocoupling of Boronic Acid (Suzuki): You observe dimers of your boronic acid partner.
-
Cause: This is almost always caused by the presence of oxygen in the reaction mixture.[12]
-
Solution: Degas your solvent and reaction mixture thoroughly before adding the catalyst. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[9]
-
-
Protodeboronation (Suzuki): The boronic acid is converted back to its corresponding hydrocarbon.
-
Dehalogenation: The chloro group on the pyrazine is replaced by a hydrogen atom.
-
Cause: This reductive pathway can be promoted by certain solvents, bases, or impurities.
-
Solution: Try changing the solvent system or using a different, non-coordinating base. Ensure high purity of all reagents.[12]
-
Problem 3: My reaction turns black immediately after adding the catalyst.
Cause: This indicates the rapid decomposition of the palladium catalyst to form palladium black, an inactive species.[2]
Solutions:
-
Check for Oxygen: This is the most common culprit. Ensure your degassing procedure is rigorous.[2]
-
Reduce Temperature: The catalyst system may not be stable at the reaction temperature. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[7]
-
Use a Precatalyst: Well-defined Pd(II) precatalysts are often more robust and less prone to immediate decomposition than sources like Pd₂(dba)₃, which can vary in quality.[5]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common cross-coupling issues.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the mono-arylation of this compound. Optimization of stoichiometry, temperature, and reaction time may be required for specific boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
XPhos Pd G3 (0.02 eq, 2 mol%)
-
XPhos ligand (0.02 eq, 2 mol% - Note: additional ligand can sometimes be beneficial)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 44.2 mg), the arylboronic acid (e.g., 0.24 mmol), and potassium phosphate (0.6 mmol, 127.4 mg).
-
Catalyst Addition: In a separate vial, weigh the XPhos Pd G3 precatalyst (0.004 mmol, 3.4 mg) and additional XPhos ligand (0.004 mmol, 1.9 mg). Add these solids to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Through the septum, add degassed, anhydrous 1,4-dioxane (e.g., 2.0 mL) via syringe.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by LC-MS or TLC.[9]
-
Workup:
-
After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, facilitating its extraction into the organic layer.
-
Separate the organic layer, wash with brine (2 x 5 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[9]
-
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by preparative HPLC.
References
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (n.d.). BenchChem.
- Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ChemInform, 42(48).
-
Choosing reaction conditions for Suzuki. (2024, February 23). Reddit. Retrieved January 12, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved January 12, 2026, from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2022). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. Retrieved January 12, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 12, 2026, from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved January 12, 2026, from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved January 12, 2026, from [Link]
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. (n.d.). Google Patents.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mdpi.com [mdpi.com]
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work-up procedures for 3-Amino-5,6-dichloropyrazine-2-carboxylic acid reactions
Technical Support Center: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. As a key intermediate in the synthesis of various pharmaceutical agents, its successful preparation and reaction are critical.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address common issues that may arise during the synthesis and handling of this compound and its derivatives.
Q1: My yield is consistently low after the hydrolysis of the precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. What are the likely causes?
A1: Low yields typically stem from two main areas: incomplete reaction or product loss during the work-up.
-
Incomplete Hydrolysis: Ensure your hydrolysis conditions are sufficient. While various bases can be used, methods employing lithium hydroxide (LiOH) in water have shown high efficiency.[2] For sodium hydroxide (NaOH), heating at reflux may be necessary to drive the reaction to completion.[3] Monitor the reaction by HPLC or TLC to confirm the disappearance of the starting ester.
-
Product Loss During Work-up: The product is an amino acid, making its solubility highly pH-dependent.[4] During acidification to precipitate the carboxylic acid, adding the acid too quickly or overshooting the optimal pH can lead to the formation of soluble salts or leave the product in the solution. Slow, controlled acidification and careful monitoring of the pH are crucial for maximizing precipitation.
Q2: The isolated solid product is dark yellow or brown. What is the best method for decolorization?
A2: Colored impurities often co-precipitate with the product. The most effective strategy is to purify the precursor ester before hydrolysis. Refluxing a solution of the crude methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in acetonitrile with decolorizing charcoal, followed by hot filtration, is a documented method for removing colored impurities.[5] If the final carboxylic acid is colored, recrystallization from a suitable solvent system, such as an ethanol/water mixture, may help, but pre-purification of the ester is more effective.[4]
Q3: I am struggling to find an effective solvent system for the final recrystallization of the carboxylic acid. What do you recommend?
A3: The solubility profile of substituted pyrazine carboxylic acids can be tricky.[4] A good starting point is a binary solvent system that balances solubility at high temperatures with insolubility at low temperatures. Common systems include ethanol/water or ethyl acetate/hexane.[4] It is highly recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, acetone, ethyl acetate, and their combinations with water or hexane) to identify the optimal system for your specific product purity profile.
Q4: My subsequent amide coupling reaction with the carboxylic acid is inefficient, showing significant unreacted starting material. How can I improve this?
A4: The pyrazine ring is electron-deficient, which can decrease the nucleophilicity of the amino group and affect the reactivity of the carboxylic acid. Standard amide coupling reagents may be inefficient. For these electron-deficient systems, more robust activation methods are often required. The use of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has been shown to be effective for coupling electron-deficient pyrazine amines.[6] Alternatively, coupling reagents like HATU in the presence of a non-nucleophilic base such as DIPEA are also a strong choice for challenging amidations.[7]
Q5: How can I effectively remove highly polar impurities from my crude product?
A5: Highly polar impurities can often be removed with carefully planned washing steps. Washing the crude solid with cold water can be effective, but the pH must be controlled to be acidic enough to keep the desired carboxylic acid protonated and insoluble.[4] Washing with a non-polar solvent like cold hexane can remove non-polar contaminants.[4] If these methods fail, column chromatography is a reliable alternative. Reversed-phase HPLC is commonly used for the analysis and purification of pyrazine carboxylic acids.[4]
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step procedures for the critical stages of working with this compound.
Guide 1: Work-up and Purification Following Ester Hydrolysis
The conversion of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to its corresponding carboxylic acid is a fundamental step. The work-up is critical for achieving high purity and yield.
-
Reaction Quenching & pH Adjustment:
-
Once the hydrolysis is complete (as monitored by TLC/HPLC), cool the reaction mixture to room temperature.
-
If the reaction was run in an organic solvent, it may be removed under reduced pressure. If in water, proceed directly.
-
Place the aqueous solution of the sodium or lithium carboxylate salt in an ice bath to control the temperature during acidification.
-
-
Acidification & Precipitation:
-
Slowly add 1N hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH of the solution continuously.
-
The product will begin to precipitate as the solution becomes acidic. The target pH is typically between 2 and 4, but should be optimized to find the point of minimum solubility.
-
Continue stirring in the ice bath for an additional 30-60 minutes after the final pH is reached to ensure complete precipitation.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a cold, non-polar solvent like hexane or petroleum ether (to remove organic, non-polar impurities).[5]
-
-
Drying:
-
Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Avoid excessive heat, which can cause decomposition.
-
Caption: Decision tree for troubleshooting inefficient amidation reactions.
| Coupling Reagent | Base | Solvent | Temperature | Notes & References |
| HATU | DIPEA, TEA | DMF, DCM | Room Temp. | Excellent for difficult couplings. [7] |
| MsCl / NMI | N-methylimidazole (NMI) | DCM, MeCN | Room Temp. | Highly effective for electron-deficient aminopyrazines. [6] |
| TiF₄ (Catalytic) | None (Lewis Acid) | Toluene | Reflux | A direct amidation method that avoids stoichiometric activating agents. [8] |
| Nb₂O₅ (Catalytic) | None (Lewis Acid) | Xylene | 160 °C | A reusable heterogeneous catalyst for direct amidation. [9] |
-
Aqueous Wash:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or dilute HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude amide.
-
-
Purification:
References
- Technical Support Center: Purification of Substituted Pyrazinecarboxylic Acids. (2025). Benchchem.
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024).
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
- This compound Use and Manufacturing. ECHEMI.
- 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017).
- This compound. MySkinRecipes.
- TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). Organic & Biomolecular Chemistry.
- Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2025).
- 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE synthesis. ChemicalBook.
Sources
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- 2. jocpr.com [jocpr.com]
- 3. echemi.com [echemi.com]
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- 5. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]
- 11. 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Validation of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The pyrazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown promise as kinase inhibitors and for other therapeutic applications. The precise substitution pattern and purity of these intermediates are critical for the successful synthesis of the final active pharmaceutical ingredients (APIs) and for ensuring their safety and efficacy. This guide will delve into the synthesis and rigorous validation of this important compound, providing a comparative analysis with structurally similar alternatives.
Synthesis of this compound and its Derivatives
The synthesis of 3-aminopyrazine-2-carboxylic acid derivatives can be approached through several routes. A common strategy involves the functionalization of a pre-existing pyrazine ring. Two distinct procedures are often employed for the synthesis of amides from the corresponding carboxylic acid, which are illustrative of the chemical transformations this scaffold can undergo.
Synthetic Workflow Overview
Caption: General synthetic pathways for N-substituted 3-aminopyrazine-2-carboxamides.
Experimental Protocol: Synthesis of N-substituted 3-aminopyrazine-2-carboxamides[1]
Procedure A: Via Esterification and Aminolysis
-
Esterification: To a solution of 3-aminopyrazine-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture and extract the methyl ester with a suitable organic solvent.
-
Aminolysis: Combine the isolated methyl ester with the desired substituted benzylamine and a catalytic amount of ammonium chloride in methanol in a microwave reaction vessel. Irradiate the mixture in a microwave reactor at 130°C for 40 minutes. After cooling, purify the product by chromatography.
Procedure B: Via CDI Activation
-
Activation: To a solution of 3-aminopyrazine-2-carboxylic acid in anhydrous dimethyl sulfoxide (DMSO) in a microwave reaction vessel, add 1.3 equivalents of 1,1'-carbonyldiimidazole (CDI). Allow the reaction to proceed for 5-10 minutes at room temperature until the evolution of CO2 ceases.
-
Amine Coupling: Add 1.5 equivalents of the corresponding amine (alkylamine, aniline, or benzylamine) to the reaction mixture. Irradiate in a microwave reactor at 120°C for 30 minutes. After cooling, purify the product by chromatography.
The choice between these procedures can be guided by the nature of the starting materials and the desired final product. Procedure B, utilizing CDI as a coupling agent, is often preferred for its milder conditions and broader substrate scope.
Validation of Synthesis Products: A Multi-faceted Approach
Rigorous validation of the synthesized this compound is paramount to ensure its identity, purity, and suitability for downstream applications. A combination of spectroscopic and chromatographic techniques should be employed.
Validation Workflow
Caption: A comprehensive workflow for the validation of synthesized products.
Experimental Protocols for Validation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the expected proton and carbon environments of the molecule. For example, in the 1H NMR of 3-Amino-N-(3,4-dichlorobenzyl)pyrazine-2-carboxamide, the amide proton (CONH) is expected to appear as a triplet around 9.38 ppm, and the pyrazine protons as doublets around 8.21 and 7.83 ppm[1].
-
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Protocol:
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Analysis: Inject a known concentration of the sample and analyze the chromatogram for the main peak and any impurity peaks. Calculate the purity based on the peak area percentages.
-
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in the appropriate mass range.
-
Identify the molecular ion peak ([M+H]+ or [M-H]-) and compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the target compound.
-
4. Elemental Analysis
-
Objective: To determine the elemental composition (C, H, N) of the compound.
-
Protocol:
-
Submit a pure, dry sample to an elemental analysis service.
-
Compare the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated theoretical values. The experimental values should be within ±0.4% of the theoretical values.
-
Comparative Analysis: this compound vs. Alternatives
In drug discovery, it is often beneficial to explore structurally related analogs to optimize biological activity and pharmacokinetic properties. The following table provides a comparison of this compound with some of its halogenated analogs.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Synthetic Precursor | Potential Applications |
| This compound | C5H3Cl2N3O2 | 208.00 | 3-Aminopyrazine-2-carboxylic acid | Kinase inhibitors, Antiviral agents |
| 3-Amino-5-chloropyrazine-2-carboxylic acid[2] | C5H4ClN3O2 | 173.56 | 3-Aminopyrazine-2-carboxylic acid | Building block for substituted pyrazines |
| 3-Amino-6-bromopyrazine-2-carboxylic acid[3] | C5H4BrN3O2 | 218.01 | 3-Aminopyrazine-2-carboxylic acid | Intermediate for pharmacologically active compounds |
| 3-Amino-5-bromopyridine-2-carboxylic acid[4] | C6H5BrN2O2 | 217.02 | 3-Aminopyridine-2-carboxylic acid | Scaffolds for medicinal chemistry |
The choice of a particular analog will depend on the specific therapeutic target and the desired structure-activity relationship (SAR). The validation methodologies described in this guide are broadly applicable to these and other related compounds.
Conclusion
The synthesis and validation of this compound and its derivatives require a systematic and rigorous approach. By employing the detailed synthetic and analytical protocols outlined in this guide, researchers can ensure the quality and integrity of their compounds, which is a critical step in the drug discovery and development pipeline. The comparative data on related structures provides a foundation for further exploration of this important class of heterocyclic compounds.
References
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2018). Molecules, 23(11), 2899. [Link]
-
3-Amino-5-bromopyridine-2-carboxylic acid. PubChem. [Link]
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- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazine Starting Materials: A Comparative Analysis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] The strategic functionalization of this privileged heterocycle is paramount in modulating the pharmacological properties of new chemical entities. Among the myriad of available starting materials, 3-Amino-5,6-dichloropyrazine-2-carboxylic acid stands out as a versatile, yet complex, building block. This guide provides an in-depth comparison of this key starting material with viable alternatives, offering experimental insights to inform your synthetic strategy.
The Strategic Value of this compound
This compound offers a unique combination of functional groups: a nucleophilic amino group, two electrophilic centers at the chlorinated carbons, and a carboxylic acid handle for amide bond formation or other derivatizations. This trifecta of reactivity allows for a diverse range of synthetic transformations, making it a valuable starting point for the synthesis of complex molecules.
The electron-deficient nature of the pyrazine ring, further accentuated by the two chlorine atoms, makes the C5 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr).[5][6] The amino and carboxylic acid groups, being electron-donating and electron-withdrawing respectively, introduce a nuanced regioselectivity in these reactions.
Alternative Pyrazine Starting Materials: A Comparative Overview
The choice of a starting material is a critical decision in any synthetic campaign, balancing factors such as cost, availability, reactivity, and the desired substitution pattern of the final product. Here, we compare this compound with several commercially available and synthetically accessible alternatives.
| Starting Material | Key Features | Primary Applications | Considerations |
| This compound | Three points of functionalization: amino, chloro (x2), and carboxylic acid. | Synthesis of highly substituted, complex pyrazine derivatives. | Complex regioselectivity in SNAr reactions. Potential for self-reactivity. |
| 2,5-Dichloropyrazine | Symmetrical, readily available building block with two reactive chloro groups. | Introduction of nucleophiles via SNAr. Foundation for building more complex pyrazines. | Lacks the inherent amino and carboxylic acid functionality. |
| 6-Chloropyrazine-2-carboxylic acid | One reactive chloro group and a carboxylic acid handle. | Sequential functionalization via SNAr and amide coupling. | Less reactive than dichlorinated pyrazines in SNAr. |
| 3-Aminopyrazine-2-carboxylic acid | Amino and carboxylic acid groups for derivatization. | Synthesis of pyrazinamide analogs and other amide derivatives. | Lacks a leaving group for cross-coupling or SNAr. |
| 2-Amino-3-chloropyrazine | Ortho-substituted amino and chloro groups. | Synthesis of fused pyrazine heterocycles and targeted functionalization. | Regioselectivity can be challenging. |
Reactivity Profiles: A Head-to-Head Comparison
The utility of a starting material is ultimately defined by its performance in key chemical transformations. Below, we compare the expected reactivity of this compound and its alternatives in two fundamental reaction classes: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring is primed for SNAr, with the reactivity of halopyrazines generally following the trend F > Cl > Br > I.[7] However, the substitution pattern of the starting material dictates the regioselectivity of the reaction.
For This compound , the situation is complex. The electron-donating amino group directs nucleophilic attack to the C5 position, while the electron-withdrawing carboxylic acid group directs to the C3 and C5 positions.[5] This can lead to mixtures of products, requiring careful optimization of reaction conditions.
In contrast, 2,5-dichloropyrazine offers a more straightforward reactivity profile due to its symmetry. Monosubstitution is readily achieved, yielding 2-substituted-5-chloropyrazines.[8]
Experimental Insight: When targeting a monosubstituted pyrazine, 2,5-dichloropyrazine is often the more judicious choice to avoid complex purification. However, for building intricate, highly substituted pyrazines where multiple functional handles are required from the outset, this compound can be a powerful, albeit challenging, starting material.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for C-C and C-N bond formation. The reactivity of halopyrazines in these reactions generally follows the order I > Br > Cl > F, correlating with the carbon-halogen bond strength.[7]
For This compound , the two chloro-substituents are available for cross-coupling. Selective monocoupling can be challenging and often requires careful control of stoichiometry and reaction conditions.
Alternative pyrazines with bromo or iodo substituents will exhibit significantly higher reactivity in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and broader substrate scope.
Experimental Insight: If the synthetic strategy relies heavily on a subsequent cross-coupling step, starting with a more reactive brominated or iodinated pyrazine is generally advisable. While chloropyrazines can be effective coupling partners, they often necessitate more forcing conditions and specialized catalyst systems.
Experimental Protocols
To provide a practical context for the discussed reactivities, detailed experimental protocols for key transformations are provided below.
Protocol 1: Nucleophilic Aromatic Substitution on 2,5-Dichloropyrazine
This protocol describes the monosubstitution of 2,5-dichloropyrazine with an amine nucleophile.
Materials:
-
2,5-Dichloropyrazine
-
Amine of choice (e.g., morpholine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dichloropyrazine (1.0 eq), the amine (1.1 eq), and K₂CO₃ (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Coupling of 3-Aminopyrazine-2-carboxylic acid
This protocol details the formation of an amide bond from 3-aminopyrazine-2-carboxylic acid.
Materials:
-
3-Aminopyrazine-2-carboxylic acid
-
Amine of choice
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Synthetic Strategies
To further illustrate the concepts discussed, the following diagrams outline key decision-making processes and experimental workflows.
Caption: Decision workflow for selecting a pyrazine starting material.
Caption: General experimental workflow for pyrazine functionalization.
Conclusion
This compound is a potent and versatile starting material for the synthesis of complex, highly functionalized pyrazine derivatives. Its unique combination of reactive handles provides medicinal chemists with a powerful tool for scaffold elaboration. However, its complex reactivity profile, particularly concerning regioselectivity in SNAr reactions, necessitates careful consideration and optimization.
For simpler substitution patterns or when a subsequent cross-coupling reaction is the key transformation, alternative starting materials such as 2,5-dichloropyrazine or the corresponding bromo- or iodo-pyrazines may offer a more efficient and predictable synthetic route. Ultimately, the optimal choice of starting material is dictated by the specific synthetic target and the overall strategic approach. This guide provides the foundational knowledge and experimental context to make that choice with confidence.
References
- A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Benchchem.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central.
- Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor
- A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLIC
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr)
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu
- Strategies for the Selective Functionalization of Dichloropyridines
- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science | Building Blocks | Blog | Life Chemicals.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Take a Closer Look at Our Original Functionalized Pyridazines! | Building Blocks | Blog.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine - PubMed.
- Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchG
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchG
- Cyano-Functionalized Pyrazine: A Structurally Simple and Easily Accessible Electron-Deficient Building Block for n-Type Organic Thermoelectric Polymers - PubMed.
- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC - PubMed Central.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed.
- Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
- Amination of Heteroaryl Chlorides: Palladium C
- Pyrazines in Drug Discovery - PharmaBlock.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? – ScienceOpen.
- Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - )
- Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing).
- Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes - ResearchG
- AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google P
- Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.
- Methyl 3-amino-5,6-dichloropyrazine-2-carboxyl
- Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers - Benchchem.
- 3-Amino-5-chloropyrazine-2-carboxylic acid | 1260663-68-0 | KAC66368 - Biosynth.
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A Senior Application Scientist's Comparative Guide to Synthetic Routes for Dichloropyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword
Dichloropyrazine derivatives are foundational scaffolds in contemporary chemical research, particularly within the pharmaceutical and agrochemical sectors. Their value lies in the pyrazine core's inherent biological relevance and the strategic placement of chloro-substituents, which act as versatile handles for a myriad of chemical transformations. The ability to selectively introduce functionality via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions makes these compounds indispensable starting materials for the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the principal synthetic routes to dichloropyrazine derivatives, grounded in mechanistic understanding and practical application. Our objective is to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy, balancing factors such as precursor availability, desired substitution pattern, scalability, and reaction conditions.
Strategic Approaches to Dichloropyrazine Synthesis
The synthesis of dichloropyrazine derivatives can be broadly categorized into two primary strategies:
-
Direct Chlorination of Pre-existing Pyrazine Scaffolds: This approach involves the introduction of chlorine atoms onto a pre-formed pyrazine or pyrazinone ring. It is often the most direct route when the corresponding hydroxyl or amino precursors are readily available.
-
Ring Synthesis via Cyclization of Acyclic Precursors: This strategy involves the construction of the dichloropyrazine ring from acyclic building blocks. This method offers greater flexibility in accessing diverse substitution patterns that may be challenging to achieve through direct functionalization.
The choice between these strategies is often dictated by the specific isomer required (e.g., 2,3-, 2,5-, or 2,6-dichloropyrazine) and the overall synthetic sequence.
Direct Chlorination of Pyrazinone and Aminopyrazine Precursors
A common and often high-yielding method for the synthesis of dichloropyrazines is the direct chlorination of the corresponding pyrazinone (hydroxypyrazine) or aminopyrazine precursors.
Chlorination of Pyrazinones with Phosphorus Oxychloride (POCl₃)
This is a classical and widely used method for converting hydroxypyrazines (which exist in tautomeric equilibrium with pyrazinones) to their corresponding chloropyrazines.
Mechanism of Action: The reaction is believed to proceed through the initial phosphorylation of the pyrazinone oxygen by POCl₃, forming a highly electrophilic intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the chloropyrazine.
Caption: Simplified mechanism of pyrazinone chlorination with POCl₃.
Typical Experimental Protocol (General):
-
The hydroxypyrazine is suspended in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent.
-
The mixture is heated to reflux (typically 100-110 °C) for several hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring onto crushed ice.
-
The aqueous solution is neutralized with a base (e.g., NaHCO₃ or NaOH).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and purified, typically by column chromatography or distillation.
Sandmeyer-Type Reaction of Aminopyrazines
This route is particularly useful for the synthesis of dichloropyrazines from aminopyrazine precursors. It involves two key steps: diazotization of the amino group followed by a copper-catalyzed displacement of the diazonium group with a chloride.
Mechanism of Action: The reaction proceeds via a free radical mechanism. The primary aromatic amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). A single electron transfer from a copper(I) salt to the diazonium salt generates an aryl radical and a copper(II) species, with the loss of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) halide to form the aryl chloride and regenerate the copper(I) catalyst.
Detailed Experimental Protocol: Synthesis of 2,5-Dichloropyrazine from Pyrazine-2-amine [1][2]
Step 1: Synthesis of 5-chloropyrazine-2-amine [1][2]
-
Under a nitrogen atmosphere, dissolve pyrazine-2-amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N-chlorosuccinimide (NCS) (approx. 1.05 eq) and stir the solution at 40°C for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture with water, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of 2,5-Dichloropyrazine [1][2][3]
-
Dissolve 5-chloropyrazine-2-amine (1.0 eq) in concentrated hydrochloric acid and cool the solution to -10°C.
-
Slowly add an aqueous solution of sodium nitrite (approx. 2.0 eq) over 1 hour, maintaining the temperature below -5°C.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Carefully neutralize the reaction mixture with a 50% sodium hydroxide solution.
-
Extract the product with DCM, combine the organic layers, dry with anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 2,5-dichloropyrazine.
Ring Synthesis via Cyclization of Acyclic Precursors
This approach offers significant advantages in terms of regiochemical control and the ability to introduce a variety of substituents. A key example is the synthesis of highly functionalized dichloropyrazines from diaminomaleonitrile.
Illustrative Example: Synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles
This method involves the reaction of alkyl isocyanides with carbonyl chlorides to form a reactive imidoyl chloride intermediate. This intermediate is then trapped by diaminomaleonitrile, which undergoes cyclization and dehydration to form the substituted pyrazine. Subsequent chlorination steps can then be employed to introduce the chloro-substituents if not already present in the precursors.
Plausible Reaction Pathway:
-
The alkyl isocyanide reacts with an acyl chloride to form an imidoyl chloride.
-
Diaminomaleonitrile adds to the electrophilic imidoyl chloride.
-
Intramolecular cyclization occurs, followed by the elimination of water to form the pyrazine ring.
Sources
The Strategic Advantage of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of contemporary drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of a core chemical scaffold is a critical determinant of success. The 3-Amino-5,6-dichloropyrazine-2-carboxylic acid scaffold has emerged as a privileged structure, offering a unique combination of features that empower the design of potent, selective, and drug-like candidates. This guide provides an in-depth technical comparison of this scaffold against other common alternatives, supported by experimental data, to illuminate its strategic advantages for researchers and scientists.
The Architectural Edge: Unpacking the this compound Scaffold
The power of the this compound scaffold lies in the strategic arrangement of its functional groups. The 3-amino and 2-carboxylic acid (or its corresponding carboxamide) moieties create a critical bidentate hydrogen bonding motif that mimics the adenine region of ATP, enabling strong and specific interactions with the hinge region of many protein kinases.[1][2] This interaction is a cornerstone of ATP-competitive kinase inhibition.
Furthermore, the pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, is a versatile building block in medicinal chemistry.[2] Its electron-deficient nature and defined geometry provide a rigid framework for the precise positioning of substituents into the active site of target proteins.
Comparative Performance: A Data-Driven Analysis
The true measure of a scaffold's utility is its performance in generating potent and selective inhibitors. Derivatives of the 3-aminopyrazine-2-carboxamide core have demonstrated impressive activity against a range of kinase targets.
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibition
A compelling example of the scaffold's potential is in the development of FGFR inhibitors, a key target in oncology.[1] In a study focused on developing novel FGFR inhibitors, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized and evaluated. One of the lead compounds, 18i , emerged as a pan-FGFR inhibitor with excellent in vitro activity against FGFR1–4.[1]
Table 1: In Vitro Kinase Inhibitory Activity of Compound 18i [1]
| Kinase | IC50 (nM) |
| FGFR1 | 15.0 |
| FGFR2 | 600 |
| FGFR3 | 480 |
| FGFR4 | Not specified |
Data extracted from a study on 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors.[1]
This study also highlighted the concept of "scaffold hopping," where the 3-amino-pyrazine-2-carboxamide core was used to replace the pyrimidine core of a known FGFR inhibitor, BGJ398. This strategic switch was designed to retain key intramolecular hydrogen bonding interactions crucial for potent activity.[1]
The Dichloro Advantage: Enhancing Potency and Modulating Properties
The presence of the 5,6-dichloro substituents on the pyrazine ring is not merely a synthetic curiosity; it offers distinct advantages in drug design:
-
Increased Potency: Halogen atoms, particularly chlorine, can engage in favorable halogen bonding and hydrophobic interactions within the kinase active site, often leading to a significant boost in inhibitory potency. Studies on other heterocyclic scaffolds have shown that dichlorophenyl moieties are often optimal for biological activity.[3]
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the chlorine atoms can influence the pKa of the amino group and the overall electronic distribution of the ring system. This can be strategically utilized to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and metabolic stability.
-
Vector for Further Functionalization: The chlorine atoms can serve as synthetic handles for further chemical modification through cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).
Comparison with Alternative Scaffolds
The this compound scaffold holds its own against more established kinase inhibitor cores like quinazoline and pyrimidine.
Table 2: Qualitative Comparison of Common Kinase Inhibitor Scaffolds
| Scaffold | Key Advantages | Potential Challenges | Representative Approved Drugs |
| 3-Aminopyrazine | Strong bidentate H-bonding, versatile substitution patterns, potential for improved selectivity.[2] | Less explored than other scaffolds, potentially leading to more extensive SAR exploration. | Erdafitinib (FGFR inhibitor)[2] |
| Quinazoline | Proven track record with numerous approved drugs, well-understood SAR.[4] | Can suffer from off-target effects, intellectual property landscape is crowded. | Gefitinib, Erlotinib (EGFR inhibitors) |
| Pyrimidine | Bioisostere of adenine, multiple points for substitution, well-established synthetic routes.[5] | Can also face challenges with selectivity depending on substitution patterns. | Imatinib (BCR-Abl inhibitor) |
| Indazole | Can form unique interactions with the kinase active site, often leads to potent inhibitors. | Can sometimes present challenges in terms of metabolic stability. | Axitinib (VEGFR inhibitor) |
While direct head-to-head comparisons across a broad panel of kinases are limited in the public domain, the available data suggests that the 3-aminopyrazine core is a highly competitive scaffold for developing potent and selective kinase inhibitors.[2]
Experimental Protocols
General Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide Derivatives
The synthesis of derivatives from this compound typically involves standard amide coupling reactions.
dot
Caption: General workflow for the synthesis of 3-amino-5,6-dichloropyrazine-2-carboxamide derivatives.
Step-by-step methodology:
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Add an amide coupling reagent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5,6-dichloro-N-substituted-pyrazine-2-carboxamide.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
HTRF assays are a common method for determining the potency of kinase inhibitors in a high-throughput format.
dot
Caption: Workflow for a typical HTRF-based in vitro kinase inhibition assay.
Step-by-step methodology:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, the kinase enzyme, and the biotinylated substrate peptide in an appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, a europium-labeled anti-phospho-specific antibody, and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The this compound scaffold represents a powerful and versatile platform for the discovery of novel kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the kinase hinge region, combined with the advantageous properties conferred by the dichloro substituents, makes it a highly attractive starting point for medicinal chemistry campaigns. While more direct comparative data against other scaffolds is needed, the existing body of evidence strongly supports the strategic value of this scaffold in the pursuit of next-generation targeted therapies. Researchers and drug development professionals would be well-advised to consider the unique advantages offered by this promising chemical architecture.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021;26(11):3198. [Link]
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3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design. 2016;88(4):517-524. [Link]
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Zheng J, et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Med Chem Lett. 2024;15(11):1441-1448. [Link]
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Al-Ghorbani M, et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. 2024;34(9):649-668. [Link]
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Suzuki Y, et al. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie. 2008;341(9):554-561. [Link]
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Hirasawa A, et al. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University Graduate School. 2022. [Link]
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Suzuki Y, et al. Structure-activity relationships of pyrazine-based CK2 inhibitors: Synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. researchmap. 2008. [Link]
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Suzuki Y, et al. Structure-Activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-Disubstituted Pyrazines and 4,6-Disubstituted Pyrimidines. KISTI. 2008. [Link]
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Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. 2010;53(21):7838-7848. [Link]
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Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. 2011;21(16):4851-4855. [Link]
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Synthesis and identification of[2][6][7]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry. 2007;50(18):4387-4401. [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. 2021;26(19):5911. [Link]
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Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(12):3734-3738. [Link]
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Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International Journal of Molecular Sciences. 2023;24(3):2630. [Link]
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Physicochemical and ADME Properties of Kinase Inhibitors. Current Medicinal Chemistry. 2017;24(20):2112-2134. [Link]
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A Head-to-Head Comparison of Bioisosteres for the 3-Aminopyrazine-2-Carboxylic Acid Scaffold: A Guide for Medicinal Chemists
In the landscape of contemporary drug discovery, the 3-aminopyrazine-2-carboxylic acid scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of enzymes, including kinases and synthetases.[1][2][3] Its inherent ability to form crucial hydrogen bond interactions often makes it a potent pharmacophore. However, the carboxylic acid moiety, while essential for activity, can introduce challenges related to pharmacokinetics and metabolism, such as poor membrane permeability and the formation of reactive acyl glucuronides.[4] This guide provides an in-depth, objective comparison of key bioisosteric replacements for the carboxylic acid group within this scaffold, offering supporting experimental insights and detailed protocols to aid researchers in optimizing their lead compounds.
The Rationale for Bioisosteric Replacement
The decision to replace a carboxylic acid is driven by the need to mitigate its potential liabilities while preserving or enhancing its beneficial interactions with the target protein. Key considerations include:
-
Improving Physicochemical Properties: Enhancing lipophilicity and reducing acidity can lead to better membrane permeability and oral bioavailability.[5]
-
Enhancing Metabolic Stability: Circumventing metabolic pathways like glucuronidation can reduce the risk of forming reactive metabolites and improve in vivo half-life.[4][5]
-
Modulating Acidity (pKa): Fine-tuning the pKa can impact the ionization state at physiological pH, influencing solubility, cell penetration, and target engagement.
-
Exploring Novel Interactions: Non-classical bioisosteres can introduce new, beneficial interactions with the target protein that may not be possible with a simple carboxylic acid.
This guide will focus on three prominent bioisosteres of the carboxylic acid moiety in the context of the 3-aminopyrazine-2-carboxylic acid scaffold: the native Carboxylic Acid , the Tetrazole , and the Acylsulfonamide .
Comparative Analysis of Key Physicochemical and Biological Properties
While a single study directly comparing all three bioisosteres on the 3-aminopyrazine-2-carboxylic acid backbone is not available in the public domain, we can synthesize a comparative overview based on established principles and data from related series.
| Property | 3-Aminopyrazine-2-Carboxylic Acid | 3-Amino-2-(1H-tetrazol-5-yl)pyrazine | N-(3-Aminopyrazine-2-carbonyl)methanesulfonamide (Acylsulfonamide ) | Rationale & References |
| Acidity (pKa) | ~3-4 | ~4.5-5.5 | ~4-6 | Tetrazoles and acylsulfonamides can mimic the acidity of carboxylic acids, crucial for ionic interactions with target proteins.[5][6] |
| Lipophilicity (LogP/LogD) | Low | Moderate | Moderate to High | Replacing the highly polar carboxylic acid with a tetrazole or acylsulfonamide generally increases lipophilicity, which can improve cell permeability.[5] |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable; can undergo N-glucuronidation, but adducts are less reactive. | Resistant to O-glucuronidation; may undergo other metabolic transformations. | A key driver for bioisosteric replacement is to avoid the formation of potentially reactive acyl glucuronides.[4][5][6] |
| Cell Permeability | Generally low | Often improved due to increased lipophilicity and more diffuse charge. | Generally improved due to increased lipophilicity. | Enhanced permeability is a common positive outcome of carboxylic acid bioisosteric replacement.[5] |
| Target Binding | Forms key ionic and hydrogen bond interactions. | The tetrazole ring can mimic the carboxylate in forming ionic and hydrogen bonds. The N-H can act as a hydrogen bond donor. | The acylsulfonamide moiety can act as a hydrogen bond acceptor and the acidic N-H as a donor, mimicking the carboxylate.[7][8] | The ability to replicate the key interactions of the parent carboxylic acid is fundamental to the success of a bioisosteric replacement. |
Experimental Protocols
To facilitate the practical application of these concepts, we provide detailed, step-by-step methodologies for the synthesis of the parent 3-aminopyrazine-2-carboxamide and its bioisosteric analogs, as well as key in vitro assays for their comparative evaluation.
Synthesis of 3-Aminopyrazine-2-carboxamide and its Bioisosteres
The following workflows outline the synthesis of the core scaffold and its key bioisosteres.
Diagram: Synthetic Workflow for 3-Aminopyrazine-2-carboxamide and Bioisosteres
Caption: Synthetic routes to key bioisosteres of the 3-aminopyrazine-2-carboxylic acid scaffold.
Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
This protocol is adapted from procedures described for the synthesis of various 3-aminopyrazine-2-carboxamide derivatives.[9][10]
-
Activation of the Carboxylic Acid: To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.2 eq) or HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-aminopyrazine-2-carboxamide.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR)
This protocol is based on methodologies used for evaluating FGFR inhibitors.[1]
-
Reagents and Materials: Recombinant human FGFR kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure: a. In a 96-well plate, add the test compound at various concentrations. b. Add the FGFR kinase enzyme and the substrate peptide. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 1 hour. e. Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive membrane permeability.
-
Materials: 96-well filter plates (donor plate) and 96-well acceptor plates, phosphatidylcholine solution in dodecane.
-
Procedure: a. Coat the filter of the donor plate with the phosphatidylcholine solution. b. Add the test compounds dissolved in a buffer at pH 7.4 to the donor wells. c. Add buffer to the acceptor wells. d. Sandwich the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours). e. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Diagram: Workflow for Comparative Evaluation of Bioisosteres
Caption: A systematic workflow for the comparative evaluation of bioisosteres.
Case Study Insights from the Literature
While a direct comparison of bioisosteres on the 3-aminopyrazine-2-carboxylic acid scaffold is scarce, we can draw valuable insights from studies on related structures. For instance, in the development of MCL-1/BCL-xL inhibitors, the replacement of a key carboxylic acid with acylsulfonamide and tetrazole motifs resulted in compounds with similar or even improved binding affinities and enhanced anti-leukemic activity.[8] Specifically, the acylsulfonamide derivative demonstrated the best cellular activity in the series.[8] This highlights the potential of these bioisosteres to not only maintain the primary interactions but also to improve the overall pharmacological profile.
Furthermore, studies on various kinase inhibitors have demonstrated that the aminopyrazine core effectively forms hydrogen bonds with the kinase hinge region.[3] The strategic modification of the carboxamide portion has been shown to be critical for potency and selectivity.[1][3] This underscores the importance of carefully selecting the appropriate bioisostere to optimize these interactions.
Conclusion and Future Directions
The bioisosteric replacement of the carboxylic acid in the 3-aminopyrazine-2-carboxylic acid scaffold offers a powerful strategy for overcoming common pharmacokinetic and metabolic hurdles. Tetrazoles and acylsulfonamides stand out as promising alternatives that can mimic the key interactions of the parent carboxylic acid while offering improved drug-like properties.
The selection of the optimal bioisostere is highly context-dependent and requires a systematic evaluation of physicochemical properties, in vitro ADME profiles, and pharmacological activity. The experimental protocols and comparative framework provided in this guide are intended to equip researchers with the necessary tools to make informed decisions in their drug discovery programs. Future work should focus on generating direct head-to-head comparative data for these bioisosteres on various target-specific 3-aminopyrazine-2-carboxamide series to further refine our understanding of their relative merits.
References
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Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. [Link]
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Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. National Institutes of Health. [Link]
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Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]
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Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed. [Link]
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Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC - PubMed Central. [Link]
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Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. PubMed. [Link]
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Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. [Link]
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Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [Link]
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5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed. [Link]
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Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ACS Publications. [Link]
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Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. National Institutes of Health. [Link]
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Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]
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Charge of the carboxylate and sulfonamide anion bioisosteres capped... ResearchGate. [Link]
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3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. [Link]
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Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. [Link]
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Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
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Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. J-STAGE. [Link]
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Bioisosteric Replacements. Chem-Space. [Link]
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Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. PubMed Central. [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]
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New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. PMC - NIH. [Link]
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New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. PubMed. [Link]
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel. MDPI. [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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Comparative Analysis of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Analogs as Epithelial Sodium Channel (ENaC) Inhibitors
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
In the landscape of therapeutic development, particularly for respiratory diseases such as cystic fibrosis, the epithelial sodium channel (ENaC) has emerged as a critical target. Overactivity of ENaC in the airway epithelia leads to dehydration of the airway surface liquid, impaired mucociliary clearance, and a cascade of pathological events. The development of potent and selective ENaC inhibitors is therefore of significant interest. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, a scaffold that has shown considerable promise in the generation of potent ENaC blockers.
The Core Scaffold: this compound and its Significance
The pyrazine ring system is a well-established pharmacophore in the design of ENaC inhibitors, with the diuretic amiloride being a notable early example. Analogs of this compound build upon this foundation, where the specific substitution pattern on the pyrazine ring is crucial for high-affinity binding and potent inhibition of the channel. The 3-amino group, the 2-carboxylic acid moiety (or its derivatives), and the chlorine atoms at positions 5 and 6 all play significant roles in the molecule's interaction with the ENaC pore.
The primary mechanism of action for these compounds is the physical blockade of the ENaC pore, thereby preventing the influx of sodium ions into the epithelial cells. This leads to an increase in the airway surface liquid volume and restoration of mucociliary clearance. The following sections will dissect the SAR of this compound class, focusing on modifications at key positions and their impact on inhibitory activity.
Structure-Activity Relationship (SAR) Analysis
The potency of this compound analogs as ENaC inhibitors is exquisitely sensitive to structural modifications. The following analysis explores the impact of substitutions at the carboxamide, the 3-amino group, and the pyrazine ring itself.
Modifications of the 2-Carboxamide Group: The Key to Potency
The most profound increases in ENaC inhibitory activity are achieved through modifications of the 2-carboxylic acid group, typically by forming an amide bond with a larger, often basic, moiety. This is exemplified by the development of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-substituted guanidine derivatives, which have demonstrated significantly enhanced potency compared to amiloride.
Table 1: Comparative ENaC Inhibitory Activity of 2-Carboxamide Analogs
| Compound ID | R Group (Modification at 2-Carboxamide) | ENaC IC50 (nM) | Fold Improvement vs. Amiloride |
| Amiloride | -C(=NH)NHC(=NH)NH2 | ~700 | 1 |
| Analog A | -NH-C(=NH)NH-(CH2)4-Ph | 10 | 70 |
| Analog B | -NH-C(=NH)NH-(CH2)4-(p-O-(CH2)2OH)-Ph | 5 | 140 |
| Analog C | -NH-C(=NH)NH-(CH2)4-(p-O-CH2CH(OH)CH2OH)-Ph | 1 | 700 |
Note: The data presented is a representative compilation from multiple sources in the literature to illustrate SAR trends. Exact values may vary depending on the specific assay conditions.
The data in Table 1 clearly indicates that extending the 2-carboxamide with a substituted guanidine moiety leads to a dramatic increase in potency. The introduction of a butylphenyl group (Analog A) results in a 70-fold improvement over amiloride. Further functionalization of the phenyl ring with hydrophilic groups, such as a hydroxyethoxy (Analog B) or a dihydroxypropoxy group (Analog C), further enhances the inhibitory activity, with Analog C being approximately 700-fold more potent than amiloride. This suggests the presence of a specific binding pocket that can accommodate these larger, functionalized side chains, likely involving hydrogen bonding interactions.
The Role of the 3-Amino and 5,6-Dichloro Substituents
While modifications at the 2-position have the most significant impact on potency, the substituents on the pyrazine ring are critical for establishing the foundational binding affinity.
-
3-Amino Group: The 3-amino group is a key feature for interaction with the ENaC pore. It is believed to participate in hydrogen bonding interactions within the channel. Replacement or significant modification of this group generally leads to a substantial loss of activity.
-
5- and 6-Chloro Substituents: The electron-withdrawing nature of the chlorine atoms at the 5 and 6 positions is crucial for the overall electronic profile of the pyrazine ring, which in turn influences the binding affinity. Studies on related amiloride analogs have shown that the electronegativity of the substituent at the 6-position directly correlates with the duration of the block, with more electronegative atoms leading to a longer residence time in the channel pore[1]. The 5-substituent, in turn, modulates the electronic density at the 6-position, thereby influencing the stability of the binding[2]. The presence of two chlorine atoms in the topic scaffold likely contributes to a highly favorable electronic environment for strong and sustained ENaC inhibition.
Experimental Evaluation of ENaC Inhibition
The in vitro evaluation of ENaC inhibitors is crucial for determining their potency and mechanism of action. The Ussing chamber technique, measuring the short-circuit current (Isc), is a gold-standard method for assessing ion transport across epithelial cell monolayers.
Experimental Workflow for ENaC Inhibition Assay
The following diagram illustrates the general workflow for evaluating a test compound's ability to inhibit ENaC using the Ussing chamber technique.
Caption: Workflow for ENaC inhibition assessment using the Ussing chamber.
Detailed Protocol for Short-Circuit Current (Isc) Measurement
Objective: To quantify the inhibitory effect of this compound analogs on ENaC-mediated sodium transport in human bronchial epithelial (HBE) cells.
Materials:
-
Differentiated HBE cell cultures on permeable supports
-
Ussing chamber system (e.g., P2300, Physiological Instruments)
-
Voltage-clamp amplifier
-
Ringer's solution (120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose)
-
Test compounds (analogs of this compound)
-
Amiloride hydrochloride (positive control)
-
Gas mixture (95% O2 / 5% CO2)
Procedure:
-
Preparation:
-
Pre-warm Ringer's solution to 37°C and continuously bubble with 95% O2 / 5% CO2 to maintain pH 7.4.
-
Prepare stock solutions of test compounds and amiloride in a suitable solvent (e.g., DMSO) and dilute to final concentrations in Ringer's solution.
-
-
Ussing Chamber Setup:
-
Mount the permeable support with the HBE cell monolayer between the two halves of the Ussing chamber, ensuring a tight seal.
-
Fill both the apical and basolateral chambers with an equal volume of pre-warmed, gassed Ringer's solution.
-
Connect the chamber to the voltage-clamp amplifier via Ag/AgCl electrodes and agar bridges.
-
-
Equilibration and Baseline Recording:
-
Allow the system to equilibrate for 20-30 minutes at 37°C while continuously perfusing with gassed Ringer's solution.
-
Clamp the transepithelial voltage to 0 mV. The current required to maintain this voltage is the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Record the stable baseline Isc for 10-15 minutes.
-
-
Compound Addition and Inhibition Measurement:
-
Add the test compound at a specific concentration to the apical chamber.
-
Record the Isc until a new stable state is reached. The decrease in Isc represents the inhibition of sodium transport.
-
For dose-response experiments, add increasing concentrations of the test compound cumulatively.
-
-
Maximal Inhibition:
-
At the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to block all ENaC-mediated current. The remaining current is considered the non-ENaC background current.
-
-
Data Analysis:
-
Calculate the amiloride-sensitive current (Isc_ENaC) by subtracting the current after amiloride addition from the baseline current.
-
Calculate the percentage inhibition for each concentration of the test compound relative to the total amiloride-sensitive current.
-
Plot the percentage inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Proposed Binding Mode and Mechanistic Insights
The high potency of the N-substituted guanidine analogs of this compound suggests a specific and multi-point interaction with the ENaC pore. While a high-resolution crystal structure of ENaC with a bound inhibitor is not yet available, SAR data and molecular modeling studies have provided valuable insights into the likely binding mode.
Caption: Proposed binding interactions of a pyrazine analog within the ENaC pore.
The proposed binding model suggests that the pyrazine core acts as a scaffold that positions the key interacting groups within the ENaC pore. The 3-amino group and the carboxamide oxygen likely form hydrogen bonds with amino acid residues lining the pore. The dichlorinated pyrazine ring contributes to favorable electrostatic and hydrophobic interactions. The positively charged guanidinium group is thought to engage in cation-π interactions with aromatic residues and further hydrogen bonding. The extended, functionalized side chain on the guanidinium moiety appears to access a deeper, more specific pocket within the channel, and the hydrophilic groups on this side chain can form additional hydrogen bonds, leading to the observed significant increase in potency.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided a clear roadmap for the design of highly potent ENaC inhibitors. The key to achieving nanomolar and even sub-nanomolar potency lies in the strategic modification of the 2-carboxamide group with extended, functionalized guanidine moieties. The 3-amino and 5,6-dichloro substituents on the pyrazine ring are essential for maintaining the core binding affinity.
Future research in this area should focus on obtaining high-resolution structural information of ENaC in complex with these potent inhibitors to validate the proposed binding modes and guide the design of next-generation compounds with improved pharmacokinetic and pharmacodynamic properties. Further optimization of the side chain to enhance selectivity and minimize off-target effects will also be crucial for the successful clinical translation of this promising class of ENaC inhibitors. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of novel analogs in the quest for effective therapies for cystic fibrosis and other respiratory diseases characterized by ENaC hyperactivity.
References
- Li, J. H., Cragoe Jr, E. J., & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology, 83(1-2), 45-56.
- Kleyman, T. R., & Cragoe Jr, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology, 105(1), 1-21.
- Hirsh, A. J., Zhang, J., Zamurs, A., Fleegle, J., Thelin, W. R., Caldwell, R. A., ... & Boucher, R. C. (2008). Pharmacological properties of N-(3, 5-diamino-6-chloropyrazine-2-carbonyl)-N′- 4-[4-(2, 3-dihydroxypropoxy) phenyl] butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. Journal of Pharmacology and Experimental Therapeutics, 325(1), 77-88.
- Boucher, R. C. (2007). Evidence for airway surface dehydration as a contributor to airway disease. Journal of Allergy and Clinical Immunology, 120(3), 517-521.
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A Guide to Synthetic Strategy: Assessing the Reactivity of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Versus Its Methyl Ester
In the intricate field of medicinal chemistry, the pyrazine scaffold is a cornerstone for the development of novel therapeutics, valued for its metabolic stability and versatile synthetic handles. Among the most useful building blocks are 3-amino-5,6-dichloropyrazine derivatives. However, a critical decision point often arises in synthetic design: whether to employ the free carboxylic acid or its corresponding methyl ester. This choice is far from trivial, as the subtle structural difference between a hydroxyl and a methoxy group profoundly alters the electronic landscape of the pyrazine ring, dictating the molecule's reactivity and, consequently, the entire synthetic strategy.
This guide provides an in-depth, evidence-based comparison of these two key starting materials. We will move beyond cataloging reactions to explore the underlying chemical principles that govern their behavior. By understanding the causality behind their differential reactivity, researchers, scientists, and drug development professionals can make more informed strategic decisions, leading to optimized, efficient, and robust synthetic routes.
The Decisive Role of the C2-Substituent: An Electronic Perspective
The fundamental difference in reactivity stems from the electronic nature of the carboxylic acid (-COOH) versus the methyl ester (-COOCH₃).
-
3-Amino-5,6-dichloropyrazine-2-carboxylic acid: The carboxylic acid is an electron-withdrawing group by induction. However, in the presence of a base, which is common in many synthetic transformations, it is readily deprotonated to the carboxylate anion (-COO⁻). This carboxylate is a powerful electron-donating group, which significantly increases the electron density of the pyrazine ring.
-
Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate: The methyl ester is a consistent and potent electron-withdrawing group. Through both induction and resonance, it pulls electron density away from the pyrazine ring, rendering the ring more electron-deficient, or "activated."
This electronic dichotomy is the primary driver for the differing performance of these molecules in two of the most critical reaction classes for scaffold elaboration: Nucleophilic Aromatic Substitution (SNAᵣ) and amide bond formation.
A Tale of Two Reactivities: SNAr vs. Amide Coupling
Nucleophilic Aromatic Substitution (SNAᵣ)
The displacement of the chloro-substituents at the C5 and C6 positions is a key strategy for introducing molecular diversity. Here, the electronic nature of the C2 substituent is paramount. Nucleophilic aromatic substitution on electron-deficient aromatic rings is a well-established reaction class.[1][2] The reaction proceeds via addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group.[2]
-
The Methyl Ester Advantage: The strong electron-withdrawing nature of the methyl ester group makes the pyrazine ring highly electrophilic and stabilizes the negative charge of the Meisenheimer intermediate. This significantly accelerates the rate of SNAᵣ. Consequently, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is the superior substrate for SNAᵣ reactions . These reactions often proceed under milder conditions with a broader range of nucleophiles (amines, thiols, alkoxides) and typically exhibit excellent regioselectivity for displacement of the C5-chloro position. A patented process specifically highlights the preferential reaction at the 5-position when using the methyl ester with ammonia in DMSO.[3]
-
The Carboxylic Acid Challenge: With the free acid, SNAᵣ is more challenging. Under the basic conditions often required, the formation of the electron-donating carboxylate deactivates the ring towards nucleophilic attack.[4] Therefore, harsher conditions, such as higher temperatures and stronger bases, are often necessary, which can lead to lower yields and an increased risk of side reactions.
Table 1: Comparative Performance in Nucleophilic Aromatic Substitution (SNAᵣ)
| Feature | This compound | Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate |
| Ring Activation | Deactivated (as carboxylate under basic conditions) | Activated (strong electron-withdrawing group) |
| Reaction Rate | Sluggish | Rapid |
| Typical Conditions | Harsher (high temp, strong base) | Milder (lower temp, moderate base) |
| Substrate Scope | More limited | Broad |
| Overall Yields | Often moderate to low | Generally good to excellent |
Amide Bond Formation
The formation of an amide bond is one of the most common reactions in drug discovery.[5] In this arena, the roles of the two molecules are reversed.
-
The Carboxylic Acid Prerogative: This compound is the direct precursor for amide bond formation . It can be readily activated by a vast array of standard coupling reagents (e.g., HATU, EDC, T3P) to react cleanly with primary and secondary amines.[5][6] This one-step process is highly efficient and reliable.
-
The Methyl Ester's Indirect Route: The methyl ester cannot directly form an amide bond under standard coupling conditions. It requires a two-step sequence: first, saponification (hydrolysis) with a base (e.g., LiOH, NaOH) to generate the carboxylic acid, followed by the standard amide coupling protocol. Alternatively, direct aminolysis of the ester is possible but typically requires harsh conditions (e.g., high heat, sealed vessel) and has a more limited substrate scope.[7]
Table 2: Comparative Performance in Amide Bond Formation
| Feature | This compound | Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate |
| Reaction Pathway | Direct, one-step coupling | Indirect, two-step (saponification then coupling) |
| Reagents | Standard amide coupling reagents (HATU, EDC, etc.) | 1. Base (e.g., LiOH) 2. Coupling reagents |
| Efficiency | High | Lower overall yield due to the extra step |
| Simplicity | High | Moderate |
Field-Proven Experimental Protocols
The following protocols represent validated, standard procedures that illustrate the practical application of these principles.
Protocol 1: SNAᵣ with an Amine using the Methyl Ester Substrate
This protocol details a typical procedure for the selective displacement of the C5-chloro group.
Caption: A generalized workflow for the SNAᵣ reaction.
Methodology:
-
In a sealable reaction vessel, combine methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq), the desired amine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2-0.5 M.
-
Seal the vessel and heat the mixture with stirring to 80-100 °C.
-
Monitor the reaction by LC-MS or TLC until consumption of the starting material is complete (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and pour it into cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and then dry under vacuum to afford the desired 5-substituted product.
Protocol 2: Amide Coupling using the Carboxylic Acid Substrate
This protocol describes a robust HATU-mediated amide coupling.
Caption: Workflow for a standard HATU-mediated amide coupling.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) to the solution.
-
Stir the reaction at room temperature, monitoring by LC-MS until the starting material is consumed (typically 1-16 hours).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the target amide.
Strategic Synthesis Design: A Decision Framework
The choice of starting material is a strategic one that should be dictated by the overall synthetic plan. The following decision framework can guide this process.
Caption: A decision tree for selecting the optimal starting material.
-
If your strategy relies on an early-stage SNAᵣ reaction: Begin with methyl 3-amino-5,6-dichloropyrazine-2-carboxylate . The activated ring will facilitate the crucial C-N, C-O, or C-S bond formation. The ester group can then be hydrolyzed at a later stage to reveal the carboxylic acid for a final amide coupling. This "ester-first" approach is often the most efficient and highest-yielding overall strategy.
-
If your strategy requires an early-stage amide bond formation: Start with This compound . This allows for the direct and efficient installation of the amide side chain. Be aware that any subsequent SNAᵣ reactions on this intermediate may require more forceful conditions due to the deactivating nature of the pyrazine core after amide formation.
Conclusion
The judicious selection between this compound and its methyl ester is a clear example of how subtle molecular changes have profound consequences in chemical synthesis. The methyl ester is the undisputed substrate of choice for activating the pyrazine ring towards nucleophilic aromatic substitution, while the carboxylic acid is the essential precursor for direct, high-efficiency amide coupling. By aligning the choice of starting material with the key bond-forming strategy of the overall synthesis, chemists can significantly improve reaction outcomes, simplify purification, and ultimately accelerate the path to their target molecules.
References
[8] Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. (2015). Chemistry LibreTexts. [Link] [4] Which is more reactive, Carboxylic acid or ester? (2010). Student Doctor Network Forums. [Link] [9] Reactivity of Carboxylic acids and carboxylic acid derivatives. (2018). BrainKart. [Link] [10] Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. (2021). PMC - NIH. [Link] [11] The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. [Link] [12] Why are esters more reactive than carboxylic acids? (2020). Reddit. [Link] [3] Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Google Patents, AT249682B. [5] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). PMC - NIH. [Link] [6] NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relev. (2017). ResearchGate. [Link] [7] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2018). MDPI. [Link] [1] Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PMC - PubMed Central - NIH. [Link] [2] Nucleophilic Aromatic Substitution. (2023). OpenStax adaptation. [Link]
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A Comparative Guide to the Synthesis of Pyrazine Derivatives: A Cost-Benefit Analysis for the Modern Laboratory
Pyrazine and its derivatives are fundamental scaffolds in numerous fields, from pharmaceuticals and agrochemicals to flavors and fragrances. The selection of a synthetic pathway to these vital heterocycles is a critical decision for any research and development program, balancing factors of cost, efficiency, scalability, and environmental impact. This guide provides an in-depth technical comparison of prominent synthetic routes to pyrazine derivatives, offering the necessary data and insights for researchers, scientists, and drug development professionals to make informed decisions. We will delve into the classical Gutknecht and Staedel-Rugheimer syntheses, a modern greener one-pot approach, and a cutting-edge manganese-catalyzed dehydrogenative coupling, evaluating each through the lens of a comprehensive cost-benefit analysis.
The Enduring Relevance of Classical Syntheses
Traditional methods for pyrazine synthesis, developed in the late 19th century, remain relevant in many contexts due to their straightforward nature and the accessibility of starting materials.
The Gutknecht Pyrazine Synthesis (1879)
The Gutknecht synthesis relies on the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the aromatic pyrazine ring system. The α-amino ketones are typically generated in situ from the reduction of α-oximino ketones.[1]
Mechanism: The reaction proceeds through the nucleophilic attack of the amino group of one α-amino ketone molecule onto the carbonyl group of a second molecule. Subsequent cyclization and dehydration steps lead to the dihydropyrazine intermediate, which is then oxidized to the final pyrazine product.[2]
Figure 1: Workflow of the Gutknecht pyrazine synthesis.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
Another cornerstone of classical pyrazine synthesis, the Staedel-Rugheimer method involves the reaction of an α-haloketone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and oxidation to yield the pyrazine.[3][4]
Mechanism: The initial step is the nucleophilic substitution of the halide by ammonia to form the α-amino ketone. Similar to the Gutknecht synthesis, this intermediate then dimerizes, cyclizes, and is oxidized to the aromatic pyrazine.[3]
A Greener Approach: One-Pot Synthesis from 1,2-Diketones and 1,2-Diamines
In response to the growing need for more sustainable chemical processes, efficient one-pot syntheses have been developed. A notable example is the direct condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[5]
Mechanism: This method involves a double condensation reaction between the diketone and the diamine to form a dihydropyrazine intermediate, which then undergoes aromatization.[5] The use of a catalytic amount of a base, such as potassium tert-butoxide (t-BuOK), at room temperature makes this an environmentally benign and cost-effective alternative.[5][6]
Figure 2: Logical workflow of the one-pot pyrazine synthesis.
The Frontier of Catalysis: Manganese-Catalyzed Dehydrogenative Coupling
Modern organometallic catalysis offers highly efficient and atom-economical routes to pyrazines. A leading example is the dehydrogenative self-coupling of 2-amino alcohols catalyzed by earth-abundant manganese pincer complexes.[7][8] This method is particularly attractive from a green chemistry perspective as it produces only water and hydrogen gas as byproducts.[7]
Mechanism: The reaction is believed to proceed via a manganese-catalyzed dehydrogenation of the 2-amino alcohol to an amino aldehyde, followed by dimerization, cyclization, and a final dehydrogenation to the aromatic pyrazine.[7]
Cost-Benefit Analysis
The choice of a synthetic pathway is a multifaceted decision. The following tables provide a comparative analysis of the discussed methods based on key performance indicators.
Table 1: Comparison of Synthetic Pathways for Pyrazine Derivatives
| Parameter | Gutknecht Synthesis | Staedel-Rugheimer Synthesis | Greener One-Pot Synthesis | Manganese-Catalyzed Dehydrogenative Coupling |
| Starting Materials | α-Amino ketones (often from ketones) | α-Haloketones, Ammonia | 1,2-Diketones, 1,2-Diamines | 2-Amino alcohols |
| Key Reagents/Catalysts | Oxidizing agents (e.g., CuSO₄, HgO) | Ammonia | Catalytic base (e.g., t-BuOK) | Manganese pincer complex, Base (e.g., KH) |
| Reaction Conditions | Often requires heating for oxidation | Can be harsh | Room temperature | High temperature (e.g., 150 °C) |
| Typical Yields | Variable, often moderate | Variable, can be low[6] | High (e.g., up to 88% for 2,3-diphenylpyrazine)[9] | High (e.g., up to 99% for 2,5-diphenylpyrazine)[7] |
| Reaction Time | Several hours | Not specified in recent comparable literature | 6-8 hours[9] | 12-24 hours[7] |
| Byproducts | Salts from oxidizing agent | Ammonium halides | Water | Water, Hydrogen gas |
Table 2: Estimated Cost Analysis of Starting Materials and Reagents
| Compound | Pathway(s) | Estimated Price (USD) | Source |
| 2-Chloroacetophenone | Staedel-Rugheimer | $360/kg | [5] |
| α-Aminoacetophenone HCl | Gutknecht | $149/100g | [10] |
| Benzil | Greener One-Pot | $295.65/2.5kg | [11] |
| Ethylene Glycol | Industrial Precursor | ~$0.5-0.7/kg | [7][12] |
| Copper(II) Sulfate (anhydrous) | Gutknecht | $68.99/500g | [13] |
| Mercuric Oxide (red) | Gutknecht | $305.35/25g | [14] |
| Potassium tert-Butoxide | Greener One-Pot | ~$16/100g | [15] |
| Manganese Pincer Catalyst | Catalytic Dehydrogenation | Not commercially available, research-grade | N/A |
Note: Prices are approximate and subject to change based on supplier and purity.
Green Chemistry Metrics: A Comparative Look
To provide a more quantitative assessment of the environmental impact of these syntheses, we can consider green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor).
Atom Economy measures the efficiency of a reaction in converting reactants to the desired product.[16][17]
-
Ideal Atom Economy (100%): Achieved in reactions where all reactant atoms are incorporated into the final product (e.g., addition reactions).
-
Lower Atom Economy: Characteristic of reactions that generate byproducts (e.g., substitution and elimination reactions).
E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.[18][19]
Table 3: Qualitative Green Chemistry Assessment
| Pathway | Atom Economy | E-Factor | Key Environmental Considerations |
| Gutknecht Synthesis | Moderate | High | Use of stoichiometric, often heavy-metal-based, oxidizing agents generates significant waste. |
| Staedel-Rugheimer Synthesis | Moderate | High | Formation of salt byproducts. |
| Greener One-Pot Synthesis | High | Low | Catalytic use of base, generation of water as the primary byproduct. |
| Manganese-Catalyzed Dehydrogenation | Very High | Very Low | Produces only water and H₂ as byproducts; utilizes an earth-abundant metal catalyst. |
Industrial Perspective
On an industrial scale, the synthesis of pyrazines, such as 2,5-dimethylpyrazine, often employs gas-phase catalytic reactions. For instance, the reaction of isopropanolamine over various metal oxide catalysts at high temperatures (380-420 °C) can yield 2,5-dimethylpyrazine.[19] While these methods can achieve high yields, they are energy-intensive and the catalysts can be costly.[19] The price of synthetically produced 2,5-dimethylpyrazine is around $200/kg, whereas naturally extracted versions can be as high as $3500/kg, highlighting the significant cost difference between synthetic and natural sources.
Experimental Protocols
Protocol 1: Greener One-Pot Synthesis of 2,3-Diphenylpyrazine[5]
-
In a 50 mL round-bottom flask, dissolve benzil (2 mmol) in 3 mL of aqueous methanol with stirring.
-
To this solution, add ethylene diamine (2 mmol) and a catalytic amount of potassium tert-butoxide (10 mg, 0.08 mmol).
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC, typically 6-8 hours).
-
Evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.
-
The expected yield of 2,3-diphenylpyrazine is approximately 88%.[9]
Protocol 2: Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Phenylglycinol[7]
Note: This reaction should be carried out under an inert atmosphere using standard Schlenk techniques.
-
In a glovebox, add the manganese pincer complex (2 mol %), 2-phenylglycinol (0.5 mmol), and potassium hydride (3 mol %) to a reaction vessel.
-
Add toluene (2 mL) as the solvent.
-
Seal the vessel and heat the reaction mixture at 150 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine the yield of 2,5-diphenylpyrazine, which can be up to 99%.[7]
-
Purification can be achieved through column chromatography.
Conclusion and Future Outlook
The synthesis of pyrazine derivatives presents a classic case study in the evolution of organic synthesis. While classical methods like the Gutknecht and Staedel-Rugheimer syntheses offer simplicity, they are often hampered by lower yields and significant waste generation.
The greener one-pot synthesis from 1,2-diketones and 1,2-diamines represents a significant step forward, offering high yields under mild conditions with a favorable environmental profile. This method is highly recommended for laboratory-scale synthesis where the starting materials are readily available.
The manganese-catalyzed dehydrogenative coupling is at the forefront of sustainable pyrazine synthesis. Its high atom economy and the use of an earth-abundant metal catalyst make it an extremely attractive option for future industrial applications. The primary current limitation is the commercial availability and cost of the manganese pincer catalyst. However, as research in this area progresses, it is expected that more accessible and cost-effective catalysts will be developed.
For researchers and drug development professionals, the choice of synthetic pathway will ultimately depend on the specific requirements of their project, including the desired substitution pattern, scale of the reaction, and available resources. This guide provides the foundational data to navigate these choices, fostering the development of more efficient, cost-effective, and sustainable chemical processes.
References
(A complete, numbered list of all cited sources with titles, sources, and clickable URLs will be provided at the end of the final document.)
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A Senior Application Scientist's Guide to the Structural Confirmation of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Derivatives
This guide provides an in-depth comparison and procedural analysis of the primary analytical techniques for the unambiguous structural confirmation of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid and its derivatives. Designed for researchers and drug development professionals, this document moves beyond mere protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization.
The pyrazine ring is a critical scaffold in medicinal chemistry, with numerous derivatives exhibiting significant biological activity.[1] The specific substitution pattern of this compound presents a unique analytical challenge due to the presence of multiple nitrogen atoms, chlorine isotopes, and various functional groups. Accurate structural elucidation is paramount, as even minor isomeric impurities can drastically alter a compound's efficacy and safety profile. This guide outlines an integrated analytical strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography to achieve unequivocal structural assignment.
The Integrated Analytical Workflow: A Triad of Techniques
The confirmation of a novel chemical structure is not a linear process but rather a logical workflow where orthogonal techniques are used to cross-validate findings. Each method provides a unique piece of the structural puzzle, and their combined data build a comprehensive and trustworthy picture of the molecule.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The First Line of Inquiry
Mass spectrometry is the initial and most rapid technique for determining the molecular weight and elemental composition of a synthesized compound.[2][3] For halogenated molecules like this compound derivatives, MS provides a highly characteristic isotopic pattern that serves as a critical first validation of the compound's identity.
Causality Behind Experimental Choices: High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatography (LC) system, is preferred over standard MS.[4][5] LC-HRMS provides an exact mass measurement, allowing for the confident determination of the molecular formula. The key diagnostic feature for this class of compounds is the isotopic signature of chlorine. Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6] A molecule containing two chlorine atoms will therefore exhibit a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1, providing powerful evidence for the presence of two chlorine atoms.[7]
Comparative Data: Expected Isotopic Patterns
| Number of Chlorine Atoms | Isotopic Peaks | Approximate Intensity Ratio |
| 1 | M, M+2 | 3:1 |
| 2 (Target) | M, M+2, M+4 | 9:6:1 |
| 3 | M, M+2, M+4, M+6 | 27:27:9:1 |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Perform serial dilutions to reach a final concentration of ~1 µg/mL.
-
Instrumentation: Utilize an LC-HRMS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Chromatography (Optional but Recommended):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Purpose: To ensure the analyzed peak is pure.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode ([M+H]⁺) or negative mode ([M-H]⁻) depending on the derivative's acidity.
-
Mass Range: Scan a range appropriate to the expected molecular weight (e.g., 100-500 m/z).
-
Data Analysis: Extract the mass spectrum for the chromatographic peak. Compare the measured exact mass to the theoretical mass for the expected formula (C₅H₃Cl₂N₃O₂ for the parent acid). Verify that the isotopic pattern and intensity distribution match the theoretical pattern for a dichlorinated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
While MS confirms the molecular formula, NMR spectroscopy elucidates the precise atomic connectivity, providing an unambiguous map of the molecular structure.[8][9] For pyrazine derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is essential for complete assignment.[5][8]
Causality Behind Experimental Choices: The pyrazine ring is an electron-deficient system, which causes its protons and carbons to appear at relatively downfield chemical shifts.[8]
-
¹H NMR: Provides information on the number and environment of protons. For the parent acid, we expect to see signals for the amino (-NH₂) protons and the carboxylic acid (-OH) proton. The absence of aromatic C-H signals is a key indicator of the fully substituted pyrazine ring.
-
¹³C NMR: Reveals the carbon skeleton. The presence of the expected number of carbon signals, including those for the pyrazine ring and the carboxyl group, is crucial.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful experiment for this system. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows for the definitive connection of the amino and carboxylic acid groups to specific carbons on the dichlorinated pyrazine core.
Caption: Logic diagram for NMR data integration.
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like -OH and -NH₂).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
1D ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
1D ¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more may be needed due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
-
2D HMBC Acquisition:
-
Pulse Program: Standard HMBC sequence.
-
Data Analysis: Look for key correlations. For a methyl ester derivative, the methyl protons (~4 ppm) should show a 2-bond correlation to the carbonyl carbon (~165 ppm) and a 3-bond correlation to the C2 carbon of the pyrazine ring. The amino protons should show correlations to C2 and C3. These correlations are definitive proof of the substituent positions.
-
Single-Crystal X-ray Crystallography: The Absolute Proof
When an unambiguous 3D structure is required, or when NMR and MS data are insufficient to distinguish between complex isomers, single-crystal X-ray crystallography is the gold standard.[10] It provides the absolute structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[11][12]
Causality Behind Experimental Choices: This technique is chosen when absolute, irrefutable proof of structure is necessary, for example, in a regulatory filing for a new drug candidate. Its primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain. The crystal structures of several pyrazine carboxylic acids have been successfully determined, providing a basis for comparison.[13][14][15]
Experimental Protocol: Crystal Growth and Analysis
-
Crystal Growth (The Critical Step):
-
Slow Evaporation: Dissolve the highly purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone/water) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution from a high temperature.
-
-
Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected.
-
Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.
Comparative Analysis and Conclusion
No single technique is sufficient for the complete and trustworthy confirmation of a novel this compound derivative. A synergistic approach is required.
| Technique | Information Provided | Strengths | Limitations | Role in Confirmation |
| LC-HRMS | Molecular Weight, Molecular Formula, Isotopic Distribution | High sensitivity, speed, characteristic chlorine pattern[6] | No connectivity information, cannot distinguish isomers | Essential First Step: Confirms formula and presence of two Cl atoms. |
| NMR Spectroscopy | Atomic Connectivity (¹H, ¹³C, 2D), Functional Groups | Provides detailed covalent bond structure, isomer differentiation[8][9] | Lower sensitivity than MS, can be complex to interpret | Core Technique: Defines the molecular skeleton and substituent placement. |
| X-ray Crystallography | Absolute 3D Structure, Solid-State Conformation, Bond Lengths/Angles | Unambiguous and definitive structural proof[11][12][15] | Requires high-quality single crystals, which can be difficult to grow | Gold Standard: Provides absolute proof when required or when other methods are ambiguous. |
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- BLDpharm. (n.d.). This compound.
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A Comparative Guide to the Biological Activities of Pyrazine Carboxamides: From Tuberculosis to Oncology
The pyrazine carboxamide scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to essential medicines and continues to inspire the development of novel therapeutic agents. Its inherent chemical stability and capacity for diverse functionalization make it an ideal backbone for tuning biological activity. This guide provides a comparative analysis of the key biological activities of pyrazine carboxamides, grounded in experimental data and mechanistic insights, to inform researchers and drug development professionals on the therapeutic potential of this versatile chemical class.
We will journey from the well-established antitubercular role of the landmark drug Pyrazinamide (PZA) to the expanding frontiers of its derivatives in broader antimicrobial and anticancer applications. This analysis emphasizes the structure-activity relationships (SAR) that govern efficacy and the experimental methodologies used to validate these findings.
Antitubercular Activity: The Enduring Legacy of Pyrazinamide
Pyrazinamide is a first-line drug for treating tuberculosis (TB), renowned for its sterilizing effect on semi-dormant mycobacteria residing in acidic environments, a feat other TB drugs struggle to achieve.[1][2] This unique capability is central to shortening the duration of TB therapy.[1][2]
Mechanism of Action: A Prodrug's Tale
The efficacy of PZA is a fascinating case of bioactivation. It is a prodrug that passively diffuses into Mycobacterium tuberculosis bacilli, where it is converted into its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[3][4] Resistance to PZA is most commonly caused by mutations in the pncA gene, preventing this crucial conversion.[1]
The precise mechanism of POA has been a subject of intense research and debate. Several models have been proposed:
-
Cytoplasmic Acidification: The initial leading hypothesis suggested that in the acidic environment of a granuloma, protonated POA readily re-enters the bacillus and accumulates, disrupting membrane potential and inhibiting energy production.[3][4][5]
-
Target-Specific Inhibition: Other theories pointed to the inhibition of specific enzymes like fatty acid synthase I (FAS-I) or the disruption of trans-translation via binding to the ribosomal protein S1 (RpsA).[1][3] However, subsequent studies have largely discounted these models.[3][5]
-
Current Hypothesis (Coenzyme A Depletion): The most recent and compelling evidence suggests that POA targets Coenzyme A (CoA) biosynthesis.[3] POA binds to the aspartate decarboxylase (PanD), an essential enzyme in the CoA pathway, triggering its degradation. This novel mechanism, where the drug marks a target for destruction rather than directly inhibiting it, highlights PZA's unique mode of action.[3]
Structure-Activity Relationship (SAR) and Next-Generation Derivatives
While PZA is potent, researchers have explored structural modifications to enhance activity and overcome resistance. Key SAR insights include:
-
5-Position Substitution: Analogues with a chlorine atom at the 5-position, such as 5-chloropyrazinamide, have demonstrated significant antimycobacterial activity.[6]
-
Alkylamino Chains: Introducing alkylamino chains at various positions on the pyrazine ring influences lipophilicity, which in turn affects activity. A study on 3-(alkylamino)pyrazine-2-carboxamides found that derivatives with hexyl, heptyl, or octyl chains exhibited strong activity, highlighting an optimal lipophilicity range for mycobacterial cell wall penetration.[6]
Comparative Data: Antitubercular Activity
| Compound | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| Pyrazinamide (PZA) | None (Parent Drug) | M. tuberculosis H37Rv | 6.25-25 | [7] |
| Compound 14 | 3-(hexylamino)-N-methyl | M. tuberculosis H37Rv | 25 | [6] |
| Compound 15 | 3-(heptylamino)-N-methyl | M. tuberculosis H37Rv | 25 | [6] |
| Compound 16 | 3-(octylamino)-N-methyl | M. tuberculosis H37Rv | 25 | [6] |
| Compound 8 | 3-[(4-methylbenzyl)amino] | M. tuberculosis H37Rv | 1.56 | [8] |
| Compound 17 | 3-amino-N-(2,4-dimethoxyphenyl) | M. tuberculosis H37Rv | 12.5 | [9] |
MIC values can vary based on assay conditions.
Broad-Spectrum Antimicrobial Activity
The success of PZA has spurred investigations into the broader antimicrobial potential of its derivatives against other pathogenic bacteria and fungi.[7][10]
Antibacterial and Antifungal Efficacy
Studies have revealed that pyrazine carboxamides are not limited to mycobacteria.
-
Antibacterial Action: Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Phenyl and alkyl derivatives have demonstrated efficacy against strains like Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[8][9] Notably, recent work has led to the synthesis of compounds active against extensively drug-resistant (XDR) Salmonella Typhi, a significant public health threat.[11]
-
Antifungal Action: Antifungal properties have been observed against clinically relevant yeasts and molds, such as Candida albicans and Trichophyton interdigitale.[7][9]
Structure-Activity Relationship (SAR) for Broad-Spectrum Activity
-
Lipophilicity: As with antitubercular activity, lipophilicity plays a key role. For a series of 3-aminopyrazine-2-carboxamides, antibacterial activity increased with the length of the alkyl side chain on the carboxamide nitrogen.[9]
-
Ring Substitutions: The addition of bulky and lipophilic groups like a tert-butyl group, often combined with a chlorine atom, can enhance antifungal activity. For instance, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide was identified as a potent agent against Trichophyton mentagrophytes.[10][12]
Comparative Data: Broad-Spectrum Antimicrobial Activity
| Compound | Substituent(s) | Target Organism | MIC (µM) | Reference |
| Compound 11 | 3-amino-N-heptyl | S. aureus | 250 | [9] |
| Compound 5d | N-(4-bromo-3-methylphenyl) with phenylboronic acid | XDR S. Typhi | 6250 (µg/mL) | [11] |
| Compound 8 | 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl) | T. mentagrophytes | 31.25 | [10] |
| Compound 10 | 3-amino-N-hexyl | C. albicans | 500 | [9] |
Anticancer Activity: A New Therapeutic Frontier
The pyrazine scaffold is increasingly recognized for its potential in oncology, with numerous derivatives being developed as potent anticancer agents.[13][14][[“]] This expansion is driven by the scaffold's ability to be tailored to inhibit specific oncogenic pathways.
Mechanisms of Action in Oncology
Unlike the single target focus in TB, anticancer pyrazine carboxamides engage with a variety of targets:
-
Kinase Inhibition: A series of 3-aminopyrazine-2-carboxamide derivatives were rationally designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in multiple cancers.[16]
-
Phosphatase Inhibition: Derivatives have been designed to inhibit SHP2, a protein tyrosine phosphatase involved in cell proliferation and survival signaling pathways.[17]
-
Induction of Apoptosis: Hybrid molecules, such as those combining the pyrazine core with chalcone or piperlongumine structures, have been shown to induce cancer cell death (apoptosis) and elevate damaging reactive oxygen species (ROS).[13][18]
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Navigating the Labyrinth of Amide Bond Formation: A Comparative Guide to Coupling Reagents for 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid
For researchers and professionals in the vanguard of drug discovery and development, the synthesis of novel molecular entities is a daily challenge. Among the myriad of chemical transformations, the formation of an amide bond stands as one of the most fundamental yet frequently troublesome reactions. The difficulty is often magnified when dealing with electronically demanding or sterically hindered substrates. A prime example of such a challenging substrate is 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry. Its electron-deficient pyrazine core, further deactivated by two chlorine atoms, renders the carboxyl group less reactive and the amino group a poor nucleophile, making standard coupling protocols sluggish and inefficient.
This guide provides an in-depth, objective comparison of various coupling reagents for the efficient amidation of this compound. We will delve into the mechanistic nuances of different reagent classes, present supporting experimental data from analogous systems, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Challenge: Overcoming Electronic Deactivation
The primary obstacle in the amidation of this compound lies in its electronic nature. The pyrazine ring is inherently electron-withdrawing, and the two chloro substituents further deplete the electron density of the aromatic system. This has a twofold effect: the carboxyl group is less readily activated, and the lone pair of the amino group is less available for nucleophilic attack. Consequently, many common coupling reagents that perform admirably with standard substrates often yield disappointing results with this molecule.
A Head-to-Head Comparison of Coupling Strategies
To address this challenge, we will evaluate three distinct strategies for the formation of an amide bond with this compound:
-
Uronium/Aminium Salt-Based Reagents: Featuring HATU, a highly reactive and widely used coupling agent.
-
Carbodiimide-Based Reagents: Focusing on EDC in combination with additives.
-
Indirect Coupling via Acid Chloride Formation: A robust, two-step approach.
The following table summarizes the expected performance of these methods based on data from electronically similar systems, specifically the coupling of various carboxylic acids with electron-deficient anilines.[1]
| Coupling Reagent/Method | Activating Additive | Base | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| HATU | None | DIPEA | 35-50[1] | High reactivity, fast reaction times. | Higher cost, potential for side reactions if not used carefully. |
| EDC | HOBt, DMAP | DIPEA | 10-75 (highly condition-dependent)[1] | Cost-effective, water-soluble byproducts. | Sluggish with difficult substrates, requires optimization with additives. |
| SOCl₂ / Amine | None | Pyridine or Et₃N | 60-90+ | Generally high yielding, reliable for difficult substrates. | Two-step process, harsh reagents (SOCl₂), safety precautions required. |
Mechanistic Insights and Experimental Protocols
A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing amide coupling reactions. Below, we dissect the mechanism of each reagent class and provide detailed, actionable protocols.
Uronium/Aminium Reagents: The Power of HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates carboxylic acids by forming a reactive OAt-ester. The 7-aza-hydroxybenzotriazole (HOAt) leaving group is superior to the more common hydroxybenzotriazole (HOBt) due to a neighboring group effect from the pyridine nitrogen, which accelerates the subsequent aminolysis.
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A Comparative Benchmarking Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid-Derived Inhibitors for FGFR-Targeted Drug Discovery
For researchers, scientists, and drug development professionals vested in the pursuit of novel kinase inhibitors, the strategic selection of molecular scaffolds is paramount. The 3-amino-5,6-dichloropyrazine-2-carboxylic acid scaffold has emerged as a promising foundation for the development of potent and selective kinase inhibitors. This guide provides an in-depth technical comparison of the performance of inhibitors derived from the closely related 3-amino-pyrazine-2-carboxamide scaffold against clinically approved inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family. Through objective analysis of experimental data and detailed protocols, this document aims to equip researchers with the critical information needed to advance their drug discovery programs.
The Significance of the Pyrazine Scaffold and the FGFR Target
The pyrazine ring system is a prevalent motif in medicinal chemistry, valued for its ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases.[1][2][3] Its derivatives have been successfully developed into clinically approved drugs targeting a range of kinases.[1][4] The focus of this guide, the 3-amino-pyrazine-2-carboxamide scaffold, represents a versatile platform for generating potent and selective inhibitors.[5]
A critical family of receptor tyrosine kinases often implicated in cancer is the Fibroblast Growth Factor Receptor (FGFR) family, comprising four members (FGFR1, FGFR2, FGFR3, and FGFR4).[6] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including bladder, lung, and breast cancers.[5][7] This has established the FGFRs as high-value targets for therapeutic intervention.
This guide will benchmark a series of novel 3-amino-pyrazine-2-carboxamide derivatives against established, clinically relevant FGFR inhibitors, providing a clear performance comparison and a foundation for future optimization efforts.
Comparative Performance Analysis: Novel Pyrazine Derivatives vs. Approved FGFR Inhibitors
The efficacy of a kinase inhibitor is primarily defined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its selectivity against other kinases. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the biochemical potencies of a series of novel 3-amino-pyrazine-2-carboxamide derivatives and four clinically approved FGFR inhibitors against the four FGFR isoforms.
Table 1: Biochemical IC50 Values of Novel 3-Amino-pyrazine-2-carboxamide Derivatives Against FGFR1-4[5]
| Compound ID | Modification | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 18d | (morpholin-4-yl)-methylene | - | 600 | 480 | - |
| 18g | pyrrole-1-methylene | - | 380 | - | - |
| 18i | N/A | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition |
Note: Specific IC50 values for 18i were not provided in the source, but it was identified as a potent pan-FGFR inhibitor. Dashes indicate data not provided or not applicable.
Table 2: Biochemical IC50 Values of Clinically Approved FGFR Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Erdafitinib | 1.2[8] | 2.5[8] | 3.0[8] | 5.7[8] |
| Pemigatinib | 0.4[9] | 0.5[9] | 1.2[9] | 30[9] |
| Infigratinib | 0.9[10] | 1.4[10] | 1.0[10] | 60[10] |
| Futibatinib | 1.8[7] | 1.4[7] | 1.6[7] | 3.7[7] |
From the available data, the novel 3-amino-pyrazine-2-carboxamide derivatives, particularly compounds 18d and 18g , demonstrate promising, albeit less potent, FGFR inhibitory activity compared to the low nanomolar potency of the approved drugs.[5] The structure-activity relationship (SAR) suggests that modifications at the para-position of the phenyl ring can significantly influence potency. Compound 18i , identified as a potent pan-FGFR inhibitor, underscores the potential of this scaffold to yield highly effective drug candidates.[5] The approved inhibitors—Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib—all exhibit potent, low nanomolar inhibition of FGFR1, 2, and 3, with varying degrees of activity against FGFR4.[7][8][9][10]
Understanding the Mechanism: The FGFR Signaling Pathway
Effective inhibitor design requires a thorough understanding of the targeted signaling pathway. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cellular proliferation, survival, and differentiation.[6][11]
General Experimental Workflow
Conclusion and Future Directions
The 3-amino-pyrazine-2-carboxamide scaffold represents a promising starting point for the development of novel FGFR inhibitors. While the initial derivatives show moderate potency compared to clinically approved drugs, the identification of a potent pan-FGFR inhibitor from this series highlights the significant potential for further optimization. [5]Future efforts should focus on systematic modifications to the scaffold to enhance potency and selectivity. By employing the robust biochemical and cell-based assays detailed in this guide, researchers can effectively benchmark the performance of their novel compounds and make data-driven decisions to advance the most promising candidates toward clinical development. The continued exploration of this and related pyrazine scaffolds holds considerable promise for expanding the therapeutic arsenal against FGFR-driven cancers.
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- 4. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
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- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, ensuring the protection of laboratory personnel and the environment. Our commitment to providing value beyond the product itself is rooted in fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a chlorinated, nitrogen-containing heterocyclic carboxylic acid. While specific toxicological data may be limited, the structural motifs suggest several potential hazards. Safety Data Sheets (SDS) for this compound and its derivatives consistently indicate that it should be treated as a hazardous substance.
Key Hazards Include:
-
Irritation: Causes skin and serious eye irritation.
-
Respiratory Issues: May cause respiratory irritation if inhaled.
-
Toxicity: While comprehensive data is often unavailable for novel compounds, the presence of a chlorinated pyrazine ring warrants a cautious approach, treating the substance as potentially toxic.
Due to these hazards, this compound is classified as a hazardous waste . Improper disposal can lead to environmental contamination and potential harm to human health.
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to proper safety protocols is the first line of defense when handling this compound for disposal. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE based on a thorough hazard assessment of the workplace.[1][2]
Mandatory PPE includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or puncture before use.[3]
-
Protective Clothing: A laboratory coat is essential to protect the skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4][5][6][7]
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Waste Segregation: A Critical Step
The cardinal rule of hazardous waste management is proper segregation.[8] this compound is a halogenated organic compound . As such, it must be collected in a designated waste container separate from non-halogenated organic waste.
Core Principles of Segregation:
-
Designated Containers: Use clearly labeled, dedicated containers for "Halogenated Organic Waste."
-
Avoid Mixing: Never mix this waste with non-halogenated solvents, acids, bases, or other incompatible materials.
-
Solid vs. Liquid: Collect solid waste, like the compound in its pure form, separately from liquid waste solutions.
The rationale for this segregation is twofold: it prevents potentially dangerous chemical reactions within the waste container and facilitates proper treatment and disposal by the waste management facility. Halogenated wastes require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and to manage the acidic gases (like hydrogen chloride) that are produced.
Step-by-Step Disposal Procedure for Laboratory Quantities
For research and development laboratories, the focus of disposal is on the safe accumulation and transfer of waste to a licensed disposal facility. In-lab chemical treatment or neutralization of this compound is not recommended without a validated and peer-reviewed protocol. The potential for incomplete reactions or the generation of more hazardous byproducts is significant.
Procedure for Collection and Storage:
-
Container Selection: Choose a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. The U.S. Environmental Protection Agency (EPA) and the Department of Transportation (DOT) have specific requirements for hazardous waste containers.[9][10][11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The date when the first waste is added to the container (the accumulation start date) must also be recorded.[9][12][13]
-
Accumulation: Place the labeled container in a designated satellite accumulation area within the laboratory, at or near the point of generation. This area should be under the control of laboratory personnel.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste. This is a critical EPA requirement to prevent the release of vapors and to avoid spills.[10]
-
Arrange for Pickup: Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and transport.
Emergency Procedures: Spill Management
Accidents can happen, and a well-rehearsed spill response plan is crucial. For a solid substance like this compound, the primary concern is the containment of the powder and the prevention of it becoming airborne.
Small Spill Cleanup (manageable by trained lab personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from dispersing.
-
Collect the Material: Carefully scoop the spilled material and absorbent into a designated hazardous waste container. Use non-sparking tools if there is any fire hazard.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the same hazardous waste container.
-
Label and Dispose: Seal and label the container as hazardous waste and arrange for its disposal.
Large Spill: In the event of a large spill, or if you feel the situation is beyond your control, evacuate the area immediately and contact your institution's emergency response team or EHS office.
Ultimate Disposal: Incineration
The recommended and most environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration. This process is conducted in specialized facilities that can achieve the high temperatures and residence times necessary for the complete destruction of the molecule. These incinerators are also equipped with scrubbers to neutralize the hydrogen chloride gas that is formed during combustion, preventing its release into the atmosphere.[14]
The EPA has established stringent performance standards for hazardous waste incinerators, requiring a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents.
Summary of Key Information
| Parameter | Guidance | Authoritative Source |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | Safety Data Sheets |
| PPE | Chemical Goggles, Resistant Gloves, Lab Coat, Respirator (if dust) | OSHA 29 CFR 1910.132, NIOSH |
| Waste Classification | Halogenated Organic Hazardous Waste | EPA Regulations |
| Segregation | Separate container for "Halogenated Organic Waste" | Laboratory Best Practices |
| In-Lab Treatment | Not Recommended | Precautionary Principle |
| Ultimate Disposal | High-Temperature Incineration | EPA Regulations |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Sources
- 1. OSHA Guidelines for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. nrc.gov [nrc.gov]
- 7. amnautical.com [amnautical.com]
- 8. itshaulgood.com [itshaulgood.com]
- 9. Hazardous Waste Container Requirements - New Pig [newpig.com]
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- 13. bes-corp.com [bes-corp.com]
- 14. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, grounding every recommendation in established scientific principles and field-proven best practices. The following guide moves beyond a simple checklist, explaining the causality behind each safety measure to build a comprehensive and self-validating system of laboratory protocol.
Hazard Analysis: Understanding the Risks
Based on this analog, this compound should be treated as a hazardous substance with the following classifications under the Globally Harmonized System (GHS)[1]:
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
This profile indicates that the primary routes of exposure are inhalation of the powder and direct contact with the skin and eyes. The operational plan must therefore focus on creating robust barriers to prevent such contact and mitigate the generation of airborne dust.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy based on the specific hazards presented. The following table summarizes the required PPE, with detailed explanations below.
| Protection Type | Specific PPE | Standard/Rationale |
| Eye and Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 compliant. Protects against splashes and airborne particles.[2][3] |
| Hand | Chemical-Resistant Gloves (Nitrile) | Inspected before use. Double-gloving recommended for extended handling. |
| Body | Laboratory Coat & Chemical-Resistant Apron | Provides a barrier against spills and contamination. |
| Respiratory | NIOSH-approved N95 Particulate Respirator (or higher) | Required when handling the powder outside of a fume hood or glove box.[1][4] |
Causality Behind PPE Choices:
-
Eye and Face Protection: As a Category 2 eye irritant, this compound can cause significant, though reversible, eye damage.[5][6] Standard safety glasses are insufficient as they do not protect from fine particulates or splashes. Chemical splash goggles that form a seal around the eyes are mandatory.[2][3] When handling larger quantities or when there is a significant risk of dust generation, a full-face shield must be worn in conjunction with goggles to protect the entire face.[2]
-
Hand Protection: The "Causes skin irritation" classification (Category 2) necessitates the use of chemical-resistant gloves to prevent direct contact.[1][7] Nitrile gloves are a suitable choice for handling solid chemicals. It is crucial to inspect gloves for any signs of damage before each use and to practice proper removal techniques to avoid contaminating the skin. For extended procedures, double-gloving is a prudent measure.
-
Body Protection: A standard laboratory coat is the minimum requirement. When handling quantities greater than a few grams, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.
-
Respiratory Protection: The designation "Harmful if inhaled" and "May cause respiratory irritation" (STOT SE 3) makes respiratory protection a critical component of the safety plan.[1] This compound is a powder, and fine dust can easily become airborne during weighing and transfer. All such operations should ideally be conducted within a certified chemical fume hood or a glove box to contain the dust at the source. If these engineering controls are not available or are insufficient to control exposure, a NIOSH-approved particulate respirator (e.g., N95, P100) is required.[4][8][9]
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, with checks and verifications at each stage.
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Detailed Steps:
-
Preparation:
-
Designate a Work Area: All handling of the solid chemical must occur in a designated area, such as a certified chemical fume hood or glove box, to contain any dust.
-
Assemble Materials: Before starting, gather all necessary equipment: the chemical container, spatulas, weighing paper/boats, and receiving vessels. This minimizes movement and the potential for spills.
-
Don PPE: Put on all required PPE as outlined in Section 2. Ensure a proper fit for all items.
-
Verify Engineering Controls: Confirm that the fume hood has a valid certification and is drawing air correctly.
-
-
Handling:
-
Open Container: Open the chemical container slowly and carefully to avoid creating a plume of dust.
-
Transfer: Use smooth, deliberate motions when scooping and transferring the powder. Avoid tapping or dropping the spatula, which can aerosolize the fine particles.
-
Secure Containers: Immediately and securely close the primary chemical container and any vessel containing the transferred chemical.
-
-
Cleanup and Decontamination:
-
Surface Cleaning: Decontaminate the work surface using a wet wipe or towel to capture any residual dust without making it airborne. Dry sweeping is strictly prohibited.
-
Waste Segregation: Place all contaminated disposable items (gloves, weighing paper, wipes) into a designated, sealed hazardous waste container.
-
-
Post-Handling:
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
-
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation develops or persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[11] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Call for immediate medical assistance.[11]
-
Spill: For a small spill within a fume hood, carefully wipe it up with a wet absorbent material and place it in the hazardous waste container. For larger spills or spills outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan:
As a chlorinated heterocyclic compound, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste (unused chemical, contaminated wipes, gloves, etc.) in a clearly labeled, sealed, and puncture-resistant container.
-
Do not mix this waste with other waste streams, particularly non-halogenated solvents.[12]
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for final disposal, which is typically high-temperature incineration.[1][13]
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[14]
-
By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- GHS Ratings - Secure Winter Products. (2016, October 21). Eye Corrosive 2A Eye irritant: Subcategory 2A, Reversible in 21 days.
- Chemos GmbH & Co. KG. Safety Data Sheet: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
- USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS.
- Agency for Toxic Substances and Disease Registry. (1992, August 1). Medical Management Guidelines for Acute Chemical Exposure.
- CHEMM. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. Appendix L – What to Do in a Chemical Emergency.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- Capot Chemical. MSDS of 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid.
- Thermo Fisher Scientific. (2009, April 8). SAFETY DATA SHEET.
- CHEMM. Chlorine Emergency Department/Hospital Management.
- UC Merced Environmental Health & Safety. Choosing The Correct PPE.
- Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
- University of Wisconsin–Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Hazmat School. (2022, October 31). OSHA Respiratory Protection Standards for hazmat workers.
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Princeton University Environmental Health and Safety. Eye and Face Protection.
- American Chemistry Council. Respiratory Protection in Chemical Product Labels and Safety Data Sheets.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Canadian Centre for Occupational Health and Safety. (2017, December 12). How to Work Safely with - Hazardous Products using the "Corrosion" Pictogram.
- SPEX CertiPrep. (2021, May 3). Safety Data Sheet.
- University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
- Hazmat School. (2020, October 9). How to Comply With Respiratory Protection Standards.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Little Pro. (2018, March 6). GHS Classification Criteria for Eye Irritation and Serious Eye Damage.
- Occupational Safety and Health Administration. Assigned Protection Factors.
- BP. (2021, July 26). Respiratory Protection.
- Safe Work Australia. Classifying hazardous chemicals.
- Society for Chemical Hazard Communication. (2018, March). Skin Corrosion / Irritation.
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- 7. schc.org [schc.org]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
